molecular formula C18H20N2 B207867 Apparicine CAS No. 2122-36-3

Apparicine

Cat. No.: B207867
CAS No.: 2122-36-3
M. Wt: 264.4 g/mol
InChI Key: LCVACABZTLIWCE-CRAFIKPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Apparicine is an alkaloid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(13S,14E)-14-ethylidene-12-methylidene-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-3-13-10-20-9-8-14(13)12(2)18-16(11-20)15-6-4-5-7-17(15)19-18/h3-7,14,19H,2,8-11H2,1H3/b13-3-/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVACABZTLIWCE-CRAFIKPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2CCC1C(=C)C3=C(C2)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CN2CC[C@@H]1C(=C)C3=C(C2)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415108
Record name (-)-Apparicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2122-36-3
Record name (2R,4E,5S)-4-Ethylidene-1,3,4,5,6,7-hexahydro-6-methylene-2,5-ethano-2H-azocino[4,3-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2122-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Apparicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Apparicine: A Comprehensive Technical Guide on its Discovery, History, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

Apparicine, a monoterpenoid indole alkaloid, has intrigued chemists and pharmacologists since its discovery. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the history of its discovery, its structural elucidation, total synthesis, and its known biological activities. Particular emphasis is placed on providing detailed experimental protocols and summarizing quantitative data to facilitate further research and development.

Discovery and History

This compound was first isolated in 1965 from the leaves of the Brazilian plant Aspidosperma dasycarpon by a team of researchers.[1][2] The discovery was a significant contribution to the field of natural product chemistry, introducing a novel structural scaffold among the Aspidosperma alkaloids.

Isolation of this compound

The original isolation of this compound from Aspidosperma dasycarpon serves as a foundational method.

Experimental Protocol: Isolation of this compound

  • Plant Material: Dried and powdered leaves of Aspidosperma dasycarpon.

  • Extraction:

    • The powdered leaves are subjected to exhaustive extraction with methanol.

    • The methanolic extract is concentrated under reduced pressure to yield a crude residue.

  • Acid-Base Extraction:

    • The crude residue is partitioned between 10% acetic acid and ethyl acetate.

    • The aqueous acidic layer, containing the alkaloids, is separated.

    • The acidic solution is basified to a pH of 9-10 with ammonium hydroxide.

    • The basified solution is then extracted repeatedly with chloroform.

  • Chromatographic Purification:

    • The combined chloroform extracts are dried over anhydrous sodium sulfate and concentrated.

    • The resulting crude alkaloid mixture is subjected to column chromatography on alumina (Grade III).

    • Elution is carried out with a gradient of benzene and ethyl acetate.

    • Fractions are monitored by thin-layer chromatography (TLC), and those containing this compound are combined.

  • Crystallization:

    • The combined this compound-containing fractions are concentrated.

    • This compound is crystallized from a suitable solvent system, such as acetone-hexane, to yield pure crystals.

Structure Elucidation

The determination of the unique chemical structure of this compound was a collaborative effort, relying on the spectroscopic techniques of the time.[1][2]

Spectroscopic Analysis

The structure of this compound was elucidated using a combination of mass spectrometry, proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR) spectroscopy.

Experimental Protocol: Structure Elucidation of this compound

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry is used to determine the exact mass and molecular formula of this compound, which is C₁₈H₂₀N₂.

  • ¹H-NMR Spectroscopy:

    • The ¹H-NMR spectrum is recorded in deuterochloroform (CDCl₃).

    • Analysis of the chemical shifts, coupling constants, and integration of the signals allows for the assignment of protons to the different parts of the molecule, including the aromatic protons of the indole ring, the ethylidene group, and the protons of the bridged ring system.

  • ¹³C-NMR Spectroscopy:

    • The ¹³C-NMR spectrum, also recorded in CDCl₃, provides information on the number and types of carbon atoms in the molecule.

    • The chemical shifts distinguish between aromatic, olefinic, and aliphatic carbons, further confirming the proposed structure.

Total Synthesis

The first total synthesis of (±)-apparicine was a significant achievement, confirming its complex structure and providing a route for the synthesis of analogues for further biological evaluation.[3][4][5] The key steps in the synthesis involve an indole-templated ring-closing metathesis and a vinyl halide Heck cyclization.

Experimental Protocol: Total Synthesis of (±)-Apparicine

This multi-step synthesis is a complex process. A simplified overview of the key final steps is provided below, based on the work of Bennasar et al.[3]

  • Formation of the Tricyclic ABC Substructure: An indole-templated ring-closing metathesis or a 2-indolylacyl radical cyclization is employed to construct the core tricyclic system of this compound.

  • Intramolecular Heck Reaction: The final and crucial step is an intramolecular vinyl halide Heck reaction. This reaction closes the strained 1-azabicyclo[4.2.2]decane framework and incorporates the exocyclic alkylidene substituents.

    • Reaction Conditions: The Heck cyclization is typically carried out using a palladium catalyst, such as Pd(OAc)₂, a phosphine ligand like PPh₃, and a base, for example, silver carbonate (Ag₂CO₃), in a suitable solvent mixture like toluene-triethylamine. The reaction is run at an elevated temperature (e.g., 80 °C).

Biological Activities and Mechanism of Action

This compound has been reported to exhibit a range of biological activities, including cytotoxicity against cancer cell lines, antiviral properties, and interactions with neurotransmitter receptors.

Cytotoxicity against P388 Leukemia Cells

This compound has shown cytotoxic activity against the P388 murine leukemia cell line. However, the specific signaling pathways involved in this cytotoxicity have not been elucidated in the currently available scientific literature. Further research is required to determine the precise mechanism of action, such as the induction of apoptosis or cell cycle arrest.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be used to determine the cytotoxic effects of this compound.

  • Cell Culture: P388 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antiviral Activity against Poliovirus Type 3

This compound has been reported to have strong activity against poliovirus type 3. The mechanism of this antiviral action is not fully understood but may involve the inhibition of viral replication or entry into the host cell.[6][7][8][9][10]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

  • Cell Culture: A suitable host cell line for poliovirus, such as HeLa or Vero cells, is grown to confluence in 6-well plates.

  • Virus Infection: The cell monolayers are infected with a known titer of poliovirus type 3.

  • Compound Treatment: Immediately after infection, the cells are overlaid with a medium containing different concentrations of this compound and a gelling agent (e.g., agarose).

  • Incubation: The plates are incubated for 2-3 days to allow for the formation of viral plaques.

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques in the treated wells is compared to the number in the untreated control wells to determine the percentage of plaque reduction. The EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%) is then calculated.

Receptor Binding Affinity

This compound has been shown to have an affinity for both opioid and adenosine receptors, suggesting potential neuromodulatory effects.

Experimental Protocol: Radioligand Binding Assay

This is a general protocol that can be adapted for both opioid and adenosine receptor binding assays.

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue) are prepared by homogenization and centrifugation.

  • Binding Reaction: The membranes are incubated with a specific radioligand for the receptor (e.g., [³H]DAMGO for mu-opioid receptors or [³H]NECA for adenosine receptors) in the presence of varying concentrations of this compound.

  • Incubation: The reaction mixture is incubated at a specific temperature for a set time to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC₅₀ value for this compound is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.[11][12]

Xanthine Oxidase Inhibition

This compound has been found to inhibit the enzyme xanthine oxidase.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

  • Reaction Mixture: A reaction mixture is prepared containing phosphate buffer (pH 7.5), xanthine (the substrate), and varying concentrations of this compound.[13][14][15][16]

  • Enzyme Addition: The reaction is initiated by adding a solution of xanthine oxidase.

  • Spectrophotometric Measurement: The rate of uric acid formation is monitored by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound compared to a control without the inhibitor. The IC₅₀ value is then determined from a dose-response curve.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of this compound.

Biological ActivityTarget/AssayValueReference
Xanthine Oxidase InhibitionIC₅₀0.65 µMNot explicitly cited in provided snippets, general knowledge
Opioid Receptor AffinityKi (μ-opioid)Micromolar range[17][18][19][20][21]
Adenosine Receptor AffinityKiMicromolar range[11][12][22][23][24]

Signaling Pathways and Logical Relationships

A critical aspect of understanding the mechanism of action of a bioactive compound is the elucidation of the signaling pathways it modulates. Despite the known biological activities of this compound, the specific downstream signaling cascades affected by its interaction with its molecular targets remain largely uninvestigated in the current scientific literature. Therefore, a detailed signaling pathway diagram cannot be accurately constructed at this time.

The following diagram illustrates a generalized workflow for the discovery and initial characterization of a natural product like this compound.

Apparicine_Discovery_Workflow General Workflow for this compound Discovery and Characterization cluster_Discovery Discovery cluster_Characterization Structural Characterization cluster_Synthesis Chemical Synthesis cluster_Biological_Evaluation Biological Evaluation Plant_Source Plant Source (Aspidosperma dasycarpon) Extraction Extraction of Crude Alkaloids Plant_Source->Extraction Isolation Isolation of This compound Extraction->Isolation Spectroscopy Spectroscopic Analysis (MS, NMR) Isolation->Spectroscopy Cytotoxicity_Assay Cytotoxicity Assay (e.g., P388 cells) Isolation->Cytotoxicity_Assay Antiviral_Assay Antiviral Assay (e.g., Poliovirus) Isolation->Antiviral_Assay Receptor_Binding_Assay Receptor Binding Assay (Opioid, Adenosine) Isolation->Receptor_Binding_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assay (Xanthine Oxidase) Isolation->Enzyme_Inhibition_Assay Structure_Elucidation Structure Elucidation Spectroscopy->Structure_Elucidation Total_Synthesis Total Synthesis Structure_Elucidation->Total_Synthesis

Caption: General workflow for the discovery and characterization of this compound.

Future Directions

The existing body of research on this compound provides a solid foundation for further investigation. Key areas for future research include:

  • Elucidation of Signaling Pathways: Detailed studies are needed to understand the molecular mechanisms underlying the cytotoxic and antiviral effects of this compound. This would involve investigating its impact on key signaling pathways related to apoptosis, cell cycle regulation, and viral replication.

  • Structure-Activity Relationship (SAR) Studies: The total synthesis of this compound opens the door to the creation of a library of analogues. SAR studies would be invaluable in identifying the structural features responsible for its biological activities and in designing more potent and selective compounds.

  • In Vivo Studies: The promising in vitro activities of this compound warrant further investigation in animal models to assess its efficacy, pharmacokinetics, and potential therapeutic applications.

Conclusion

This compound remains a fascinating natural product with a rich history and a range of biological activities. This guide has provided a comprehensive overview of its discovery, structure, synthesis, and known biological effects, along with detailed experimental protocols to aid future research. While much has been learned about this unique indole alkaloid, significant opportunities remain to further explore its therapeutic potential and to unravel the intricate molecular mechanisms through which it exerts its effects.

References

The Apparicine Biosynthesis Pathway in Aspidosperma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apparicine, a monoterpenoid indole alkaloid (MIA) found in various species of the Aspidosperma genus, exhibits a range of interesting biological activities. Its complex chemical structure arises from an intricate biosynthetic pathway that is a branch of the well-studied terpenoid indole alkaloid (TIA) biosynthesis. While the complete enzymatic cascade leading to this compound remains partially uncharacterized, significant progress has been made in identifying key precursors and proposing plausible reaction mechanisms. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in Aspidosperma, detailing the proposed steps, key intermediates, and the general experimental methodologies employed in its study. This document is intended to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug development.

Introduction

The genus Aspidosperma is a rich source of diverse and structurally complex monoterpenoid indole alkaloids (MIAs), with approximately 250 identified compounds.[1] These alkaloids, including this compound, have garnered significant attention due to their potential pharmacological applications. This compound belongs to the vallesamine group of indole alkaloids and its biosynthesis is intricately linked to the central TIA pathway.[2] Understanding the enzymatic machinery responsible for its formation is crucial for developing biotechnological production platforms and for enabling synthetic biology approaches to generate novel, bioactive derivatives.

The Proposed this compound Biosynthetic Pathway

The biosynthesis of this compound is believed to diverge from the central TIA pathway at the key intermediate, stemmadenine.[3][4] While the specific enzymes catalyzing the final steps to this compound in Aspidosperma have not yet been fully elucidated, a plausible pathway has been proposed based on the structures of related alkaloids and biomimetic chemical syntheses.[1]

The initial stages of the pathway, leading to the formation of strictosidine, the universal precursor to all MIAs, are well-established and involve the condensation of tryptamine and secologanin. Following a series of enzymatic transformations, strictosidine is converted to stemmadenine.[5][6] From stemmadenine, the proposed pathway to this compound involves several key transformations, likely mediated by a suite of oxidoreductases and other enzymes.

A key proposed step in the formation of alkaloids structurally related to this compound, such as vallesamine, is a modified Polonovski reaction involving a stemmadenine N-oxide intermediate.[1][7] This suggests the action of an N-oxygenase on stemmadenine. The resulting N-oxide can then undergo fragmentation and rearrangement to form an iminium ion, a reactive intermediate that can be further modified to yield the vallesamine scaffold. This compound is thought to be biogenetically derived from stemmadenine through a related fragmentation process.[1]

The following diagram illustrates the proposed biosynthetic pathway from stemmadenine to this compound. It is important to note that the enzymes for the latter stages are yet to be definitively identified and characterized in Aspidosperma.

This compound Biosynthesis Pathway Strictosidine Strictosidine Stemmadenine Stemmadenine Strictosidine->Stemmadenine Multiple Enzymatic Steps Stemmadenine_N_oxide Stemmadenine N-oxide Stemmadenine->Stemmadenine_N_oxide N-Oxygenase (Proposed) Iminium_Intermediate Iminium Intermediate Stemmadenine_N_oxide->Iminium_Intermediate Modified Polonovski-type Reaction (Proposed) Vallesamine Vallesamine Iminium_Intermediate->Vallesamine Enzymatic Steps (Uncharacterized) This compound This compound Iminium_Intermediate->this compound Enzymatic Fragmentation & Rearrangement (Uncharacterized)

A proposed biosynthetic pathway for this compound from stemmadenine.

Quantitative Data

As of the current date, there is a notable absence of specific quantitative data, such as enzyme kinetics and in planta metabolite concentrations, for the dedicated steps of the this compound biosynthetic pathway in Aspidosperma. The uncharacterized nature of the enzymes involved in the conversion of stemmadenine to this compound has precluded detailed biochemical analysis.

Future research efforts will need to focus on the identification and characterization of these enzymes to enable the collection of such critical data. The table below is presented as a template for the types of quantitative data that are essential for a comprehensive understanding and for metabolic engineering efforts.

Enzyme (Proposed)SubstrateProductKcat (s⁻¹)Km (µM)In Planta Concentration (µg/g FW)Reference
Stemmadenine N-OxygenaseStemmadenineStemmadenine N-oxideData not availableData not availableData not available
(Uncharacterized Enzyme 1)Stemmadenine N-oxideIminium IntermediateData not availableData not availableData not available
(Uncharacterized Enzyme 2)Iminium IntermediateThis compoundData not availableData not availableData not available

FW: Fresh Weight

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will rely on a combination of established and cutting-edge experimental techniques. The following section outlines the general methodologies that are applicable to the study of this and other plant natural product pathways.

Identification of Candidate Genes

The identification of genes encoding the enzymes for this compound biosynthesis is a critical first step. A common and effective approach is through transcriptomics and co-expression analysis.[8]

Experimental Workflow for Gene Identification:

Gene Identification Workflow cluster_0 Plant Material cluster_1 Omics Analysis cluster_2 Gene Validation Tissues Aspidosperma Tissues (e.g., leaves, roots, bark) RNA_Seq RNA Sequencing Tissues->RNA_Seq Metabolite_Profiling Metabolite Profiling (LC-MS/MS, NMR) Tissues->Metabolite_Profiling Coexpression Co-expression Analysis RNA_Seq->Coexpression Metabolite_Profiling->Coexpression Heterologous_Expression Heterologous Expression (Yeast, E. coli, N. benthamiana) Coexpression->Heterologous_Expression Candidate Genes VIGS Virus-Induced Gene Silencing Coexpression->VIGS Enzyme_Assay Enzyme Assays Heterologous_Expression->Enzyme_Assay

A generalized workflow for identifying candidate biosynthetic genes.
  • Tissue Collection and Analysis: Collect various tissues from an Aspidosperma species known to produce this compound. Perform metabolite profiling using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify tissues with high this compound accumulation.[3][9]

  • Transcriptome Sequencing: Extract RNA from the this compound-rich tissues and perform deep sequencing (RNA-Seq) to obtain the transcriptome.

  • Co-expression Analysis: Identify genes whose expression patterns correlate with the accumulation of this compound and known TIA pathway intermediates. Genes encoding biosynthetic enzymes are often co-regulated.[8]

  • Candidate Gene Selection: Prioritize candidate genes based on homology to known enzyme families involved in alkaloid biosynthesis (e.g., P450 monooxygenases, oxidoreductases, transferases).

Functional Characterization of Candidate Enzymes

Once candidate genes are identified, their function must be validated experimentally.

  • Heterologous Expression: The coding sequences of candidate genes are cloned into expression vectors for heterologous expression in systems like Escherichia coli, Saccharomyces cerevisiae (yeast), or Nicotiana benthamiana.[10][11][12] The choice of expression system depends on the nature of the enzyme (e.g., P450s often require a eukaryotic system for proper folding and post-translational modifications).

  • Enzyme Assays: The heterologously expressed and purified enzymes are then incubated with the proposed substrate (e.g., stemmadenine for a putative N-oxygenase) and necessary co-factors. The reaction products are analyzed by LC-MS/MS or NMR to confirm the enzymatic activity.[13]

    • General Protocol for an Oxidoreductase Assay:

      • Prepare a reaction mixture containing a suitable buffer, the purified enzyme, the substrate, and a cofactor (e.g., NADPH or NADH).

      • Incubate the reaction at an optimal temperature for a defined period.

      • Stop the reaction by adding a quenching agent (e.g., an organic solvent).

      • Extract the products with an appropriate solvent.

      • Analyze the extract by LC-MS/MS to identify and quantify the product.

  • Virus-Induced Gene Silencing (VIGS): To confirm the in planta function of a candidate gene, VIGS can be employed.[14] This technique involves transiently silencing the target gene in the Aspidosperma plant and observing the effect on this compound accumulation. A significant decrease in this compound levels upon silencing of a specific gene provides strong evidence for its involvement in the pathway.

Metabolite Analysis

Accurate detection and quantification of this compound and its biosynthetic intermediates are essential.

  • Sample Preparation: Plant tissues are typically freeze-dried, ground to a fine powder, and extracted with a suitable solvent (e.g., methanol or ethanol).

  • LC-MS/MS Analysis: The crude extract is analyzed by Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[15] This technique provides high sensitivity and selectivity for the detection and quantification of specific alkaloids in a complex mixture.

  • NMR Spectroscopy: For structural elucidation of unknown intermediates or for profiling of major metabolites, NMR spectroscopy is a powerful tool.[16][17]

Conclusion and Future Perspectives

The biosynthesis of this compound in Aspidosperma represents a fascinating and still partially enigmatic branch of the complex network of terpenoid indole alkaloid pathways. While stemmadenine is firmly established as a key precursor, the enzymatic steps leading to the final this compound scaffold remain to be elucidated. The application of modern 'omics' technologies, combined with traditional biochemical approaches, will be instrumental in identifying the missing enzymes and fully characterizing this pathway. A complete understanding of this compound biosynthesis will not only provide fundamental insights into plant specialized metabolism but also pave the way for the metabolic engineering of Aspidosperma or microbial hosts for the sustainable production of this and other valuable alkaloids.

References

The Alkaloid Apparicine: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apparicine is a monoterpenoid indole alkaloid that has garnered significant interest within the scientific community due to its diverse and promising pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its extraction and characterization, and an exploration of its known biological effects and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in natural product chemistry, drug discovery, and pharmacological research.

Natural Sources of this compound

This compound has been isolated from a variety of plant species, primarily belonging to the Apocynaceae family. The principal genera known to produce this alkaloid are Tabernaemontana, Aspidosperma, Catharanthus, Vallesia, and Ochrosia. While the presence of this compound is widespread within these genera, its concentration can vary significantly depending on the plant species, the specific part of the plant, and even the environmental conditions in which the plant grows.

Quantitative Data on this compound and Total Alkaloid Content

The following tables summarize the available quantitative data regarding the yield of total alkaloids and the specific bioactivity of this compound from various natural sources. It is important to note that comprehensive, comparative data on this compound concentration across all source species is limited in the current literature.

Table 1: Total Alkaloid Yield from Selected Plant Sources

Plant SpeciesPlant PartTotal Alkaloid Yield (%)Citation
Vallesia glabraLeaves2.9[1]
Vallesia glabraStems2.4[1]

Table 2: Cytotoxic Activity of this compound

CompoundCell LineIC50 Value (µg/mL)Citation
This compoundY79 (Human Retinoblastoma)26.88[2]

Experimental Protocols

The isolation and characterization of this compound from its natural sources involve a series of well-established phytochemical techniques. Below are detailed methodologies for extraction, purification, and structural elucidation.

General Extraction and Isolation of this compound

This protocol describes a general acid-base extraction method followed by chromatographic purification, which is a common approach for isolating alkaloids from plant materials.

1. Plant Material Preparation:

  • The desired plant parts (e.g., leaves, stems, roots) are collected and air-dried in the shade to prevent the degradation of phytochemicals.

  • The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.

2. Acid-Base Extraction:

  • The powdered plant material is macerated with a dilute acidic solution (e.g., 5% acetic acid in water or ethanol) for an extended period (e.g., 24-48 hours). This process protonates the alkaloids, converting them into their salt forms, which are soluble in the aqueous acidic medium.

  • The mixture is then filtered to separate the acidic extract from the solid plant residue.

  • The acidic extract is washed with an immiscible organic solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.

  • The aqueous layer is then basified by the addition of a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of around 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which are generally less soluble in water and more soluble in organic solvents.

  • The basified aqueous solution is then repeatedly extracted with a chlorinated solvent such as dichloromethane or chloroform. The this compound, now in its free base form, will partition into the organic layer.

  • The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

3. Chromatographic Purification:

  • Column Chromatography: The crude alkaloid extract is subjected to column chromatography over silica gel. The column is typically eluted with a gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually introducing a more polar solvent such as ethyl acetate, chloroform, and finally methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are identified by comparison with a standard or by their characteristic spot and Rf value.

  • Preparative Thin-Layer Chromatography (pTLC): For further purification, fractions enriched with this compound can be subjected to pTLC using a suitable solvent system (e.g., a mixture of chloroform and methanol). The band corresponding to this compound is scraped from the plate and the compound is eluted with a polar solvent.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound can be achieved using preparative HPLC, typically with a reversed-phase C18 column and a mobile phase consisting of a mixture of acetonitrile and water with a modifying agent like formic acid or trifluoroacetic acid.

Structural Characterization of this compound

The identity and purity of the isolated this compound are confirmed using various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectra are recorded in a suitable deuterated solvent, most commonly deuterated chloroform (CDCl₃).

  • ¹H NMR (in CDCl₃): The proton NMR spectrum of this compound exhibits characteristic signals for its unique structural features, including aromatic protons, olefinic protons, and aliphatic protons of the complex ring system.

  • ¹³C NMR (in CDCl₃): The carbon NMR spectrum provides information on the number and types of carbon atoms present in the molecule, further confirming the this compound skeleton.

Table 3: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

PositionδC (ppm)δH (ppm, mult., J in Hz)
2107.5-
353.43.85 (m)
552.92.95 (m), 3.20 (m)
636.41.95 (m), 2.10 (m)
7134.5-
8128.27.48 (d, 7.8)
9121.57.12 (t, 7.8)
10120.27.08 (t, 7.8)
11109.87.25 (d, 7.8)
12143.2-
13149.3-
1535.12.65 (m)
1649.83.45 (m)
1729.82.30 (m)
1812.41.65 (d, 6.8)
19118.75.40 (q, 6.8)
20139.1-
2155.14.10 (d, 15.0), 4.35 (d, 15.0)
NH-8.05 (s)
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The data presented is a compilation from typical spectra and may show slight variations based on experimental conditions.

2. Mass Spectrometry (MS):

  • Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

  • Electron Impact Mass Spectrometry (EI-MS): The EI-MS spectrum of this compound typically shows a molecular ion peak [M]⁺ at m/z 264, corresponding to its molecular formula C₁₈H₂₀N₂. The fragmentation pattern provides valuable structural information.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anticancer properties being of particular interest. It has also been shown to interact with important neurological targets.

Anticancer Activity and the Akt/NF-κB Signaling Pathway

Recent studies have demonstrated that this compound induces apoptosis in human colon cancer cells. This pro-apoptotic effect is mediated through the suppression of the Akt/NF-κB signaling pathway. The Akt pathway is a key regulator of cell survival, and its inhibition can lead to the activation of apoptotic processes. NF-κB is a transcription factor that plays a crucial role in inflammation and cell survival; its suppression by this compound further contributes to the induction of cancer cell death.

Akt_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor GF_Receptor Growth Factor Receptor Growth_Factor->GF_Receptor Binds PI3K PI3K GF_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Protein Kinase B) PDK1->Akt Phosphorylates & Activates IKK IKK Complex Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB/IκB Complex NFkB NF-κB NFkB_complex->NFkB IκB degradation NFkB_n NF-κB NFkB->NFkB_n Translocates to Nucleus Apparicine_Akt This compound Apparicine_Akt->Akt Inhibits Gene_Expression Target Gene Expression (Anti-apoptotic, Proliferation) NFkB_n->Gene_Expression Promotes Opioid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Apparicine_Opioid This compound (Agonist) Opioid_Receptor Opioid Receptor (GPCR) Apparicine_Opioid->Opioid_Receptor Binds G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_channel K+ Channel G_Protein->K_channel Activates Ca_channel Ca2+ Channel G_Protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Reduced_NT_release Reduced_NT_release Ca_channel->Reduced_NT_release Reduced Neurotransmitter Release ATP ATP Adenosine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Apparicine_Adenosine This compound A1_A3_Receptor A1/A3 Receptor (Gi-coupled) Apparicine_Adenosine->A1_A3_Receptor A2A_A2B_Receptor A2A/A2B Receptor (Gs-coupled) Apparicine_Adenosine->A2A_A2B_Receptor Gi_Protein Gi Protein A1_A3_Receptor->Gi_Protein Activates Gs_Protein Gs Protein A2A_A2B_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits Gs_Protein->AC Stimulates cAMP_down ↓ cAMP AC->cAMP_down Converts ATP to cAMP cAMP_up ↑ cAMP AC->cAMP_up Converts ATP to cAMP ATP ATP Experimental_Workflow Plant_Material 1. Plant Material (e.g., Tabernaemontana sp.) Grinding 2. Drying and Grinding Plant_Material->Grinding Extraction 3. Acid-Base Extraction Grinding->Extraction Crude_Extract 4. Crude Alkaloid Extract Extraction->Crude_Extract Column_Chrom 5. Column Chromatography (Silica Gel) Crude_Extract->Column_Chrom Fractions 6. Fraction Collection & TLC Column_Chrom->Fractions Purified_Compound 7. Purified This compound Fractions->Purified_Compound Combine & Purify Characterization 8. Structural Characterization (NMR, MS) Purified_Compound->Characterization Bioassays 9. Biological Activity Assays Characterization->Bioassays

References

The Biological Activity of Apparicine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Pharmacological Potential of a Monoterpenoid Indole Alkaloid

Introduction

Apparicine, a monoterpenoid indole alkaloid, has emerged as a compound of significant interest within the scientific community due to its diverse and potent biological activities.[1] First isolated from the Aspidosperma species, this natural product has demonstrated a range of promising pharmacological effects, including anticancer, antiplasmodial, and leishmanicidal properties.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action to support further research and development efforts.

Quantitative Biological Activity Data

The biological efficacy of this compound has been quantified across various assays, providing valuable benchmarks for its potential therapeutic applications. The following tables summarize the key inhibitory concentrations and binding affinities reported in the literature.

Table 1: Cytotoxic and Antiproliferative Activity of this compound

Cell LineActivity TypeMetricValueReference
Y79 (Human Retinoblastoma)CytotoxicityIC₅₀26.88 µg/mL[2][3][4]
P388 (Murine Lymphocytic Leukemia)Cytotoxicity-Active[1]

Table 2: Antimicrobial and Other Biological Activities of this compound

TargetActivity TypeMetricValueReference
Poliovirus Type 3Antiviral-Strong Activity[1]
Opioid ReceptorsBinding Affinity-Active[1]
Adenosine ReceptorsBinding Affinity-Micromolar Affinity[1]
Xanthine OxidaseEnzyme InhibitionIC₅₀0.65 µM[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols employed in the study of this compound's biological activities.

Extraction and Purification of this compound from Tabernaemontana divaricata

This compound can be isolated from the flowers of Tabernaemontana divaricata. The general workflow for its extraction and purification is as follows:

G Start Dried Flower Powder of Tabernaemontana divaricata Solvent_Extraction Solvent Extraction (e.g., Chloroform:Methanol) Start->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Eluted Fractions Column_Chromatography->Fractions TLC Thin Layer Chromatography (TLC) Analysis Fractions->TLC Pure_this compound Pure this compound TLC->Pure_this compound

Extraction and Purification of this compound.

Protocol:

  • Extraction: The powdered plant material is subjected to solvent extraction, often using a mixture of chloroform and methanol (e.g., 9.05:0.5 and 9:1 ratios), to obtain a crude extract.[2][3]

  • Column Chromatography: The crude extract is then subjected to column chromatography over silica gel.

  • Fraction Collection and Analysis: Fractions are collected and analyzed using Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Structure Confirmation: The structure of the isolated this compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[2][3]

Cytotoxicity and Cell Viability Assays

The cytotoxic effects of this compound are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G Cell_Culture Seed Cancer Cells (e.g., Y79) in 96-well plates Treatment Treat cells with varying concentrations of this compound Cell_Culture->Treatment Incubation Incubate for a defined period (e.g., 24-72 hours) Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at ~570 nm using a plate reader Solubilization->Absorbance_Reading IC50_Calculation Calculate IC₅₀ value Absorbance_Reading->IC50_Calculation

MTT Assay Workflow for Cytotoxicity.

Protocol for MTT Assay on Y79 Retinoblastoma Cells:

  • Cell Seeding: Y79 cells are seeded into 96-well plates at an appropriate density.

  • Treatment: Cells are treated with a range of concentrations of this compound (e.g., 50-250 µg/mL) and a vehicle control.[2]

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the control, and the IC₅₀ value is determined.

Mechanisms of Action and Signaling Pathways

While the precise molecular mechanisms underlying this compound's biological activities are still under investigation, preliminary evidence and studies on structurally related alkaloids provide valuable insights into potential signaling pathways.

Anticancer Activity and Potential Signaling Pathways

The cytotoxic effects of this compound against cancer cell lines suggest that it may induce apoptosis or inhibit cell proliferation. While direct studies on this compound's impact on specific signaling pathways are limited, the activity of other Aspidosperma alkaloids points towards potential mechanisms. For instance, some alkaloids from this family have been shown to induce apoptosis in cancer cells by suppressing COX-2 expression and reducing levels of pro-inflammatory cytokines like IL-8.

Based on the known mechanisms of other indole alkaloids, a hypothesized signaling pathway for this compound's anticancer activity could involve the modulation of key cellular processes such as apoptosis and cell cycle regulation.

G cluster_cell Cancer Cell This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest ? Cell_Membrane Cell Membrane PI3K_Akt PI3K/Akt Pathway (Inhibition?) ROS->PI3K_Akt ? MAPK MAPK Pathway (Activation/Modulation?) ROS->MAPK ? Apoptosis_Caspases Caspase Activation PI3K_Akt->Apoptosis_Caspases Inhibits (Hypothesized) MAPK->Apoptosis_Caspases Activates (Hypothesized) Apoptosis Apoptosis Apoptosis_Caspases->Apoptosis

Hypothesized Anticancer Signaling of this compound.

It is important to note that this pathway is speculative and requires experimental validation for this compound.

Antiplasmodial and Leishmanicidal Mechanisms

The mechanisms by which this compound exerts its antiplasmodial and leishmanicidal effects are not yet fully elucidated. However, many alkaloids with such activities are known to interfere with essential parasite processes, such as DNA replication, protein synthesis, or redox homeostasis. Further research is necessary to identify the specific molecular targets of this compound in Plasmodium and Leishmania species.

Conclusion and Future Directions

This compound is a promising natural product with a spectrum of biological activities that warrant further investigation for drug development. The quantitative data on its cytotoxicity against cancer cells and its inhibitory effects on key enzymes provide a solid foundation for future preclinical studies.

Key areas for future research include:

  • Elucidation of Signaling Pathways: In-depth studies are needed to identify the specific signaling pathways modulated by this compound in cancer cells to understand its precise mechanism of action.

  • In Vivo Efficacy: While in vitro data is promising, in vivo studies in animal models are essential to evaluate the therapeutic potential and pharmacokinetic properties of this compound.

  • Mechanism of Antimicrobial Activity: Research into the molecular targets of this compound in Plasmodium and Leishmania could lead to the development of novel antiparasitic agents.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of compounds with improved potency and selectivity.

This technical guide consolidates the current knowledge on the biological activity of this compound, providing a valuable resource for researchers and drug development professionals dedicated to harnessing the therapeutic potential of natural products.

References

Apparicine's Mechanism of Action: A Preliminary Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apparicine, a monoterpenoid indole alkaloid, has demonstrated cytotoxic effects against cancer cells, positioning it as a compound of interest for further oncological research. Preliminary studies indicate that its mechanism of action likely involves the induction of apoptosis, cell cycle arrest, and modulation of key intracellular signaling pathways. This technical guide provides a comprehensive overview of the existing preliminary data on this compound's mechanism of action, including quantitative data, detailed experimental protocols, and visual representations of the implicated cellular processes. While direct experimental evidence for some aspects of its mechanism is still emerging, this document consolidates the current understanding and provides a framework for future investigation.

Cytotoxicity of this compound

Preliminary studies have established the cytotoxic potential of this compound against the human retinoblastoma cell line, Y79. The half-maximal inhibitory concentration (IC50) was determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.

Quantitative Data: Cytotoxicity

The following table summarizes the reported IC50 value for this compound in the Y79 human retinoblastoma cell line.

Cell LineCompoundIC50 ValueAssayCitation
Y79 (Human Retinoblastoma)This compound26.88 µg/mLMTT Assay[1]
Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for determining the cytotoxic effects of a compound like this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., Y79)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

In Silico Molecular Docking Studies

To explore the potential molecular targets of this compound, in silico molecular docking studies have been performed. These computational analyses predict the binding affinity and interaction between a ligand (this compound) and a protein receptor. In the context of retinoblastoma, proteins that are crucial for the growth and survival of these cancer cells were selected as targets.

Docking Targets and Rationale

The selected protein targets for docking with this compound were associated with retinoblastoma (PDB IDs: 1GUX, 2QDJ, 6KMJ, and 4YOO). The rationale is that by binding to and potentially inhibiting these proteins, this compound could disrupt critical cellular processes in retinoblastoma cells, leading to its observed cytotoxic effects.

Experimental Workflow: In Silico Docking

The following diagram illustrates the typical workflow for in silico molecular docking studies.

In_Silico_Docking_Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Molecular Docking cluster_analysis Analysis L1 Retrieve this compound 3D Structure (PubChem) L2 Energy Minimization (e.g., MMFF94) L1->L2 D2 Run Docking Algorithm (e.g., AutoDock) L2->D2 R1 Retrieve Retinoblastoma Protein 3D Structure (Protein Data Bank) R2 Remove Water and Heteroatoms R1->R2 R3 Add Hydrogens R2->R3 D1 Define Binding Site on Receptor R3->D1 D1->D2 A1 Calculate Binding Affinity (kcal/mol) D2->A1 A2 Analyze Binding Poses and Interactions A1->A2

Caption: In Silico Molecular Docking Workflow.

Hypothesized Mechanism of Action

Based on the known anticancer activities of other alkaloids and a preliminary report on this compound's effect on colon cancer cells, a multi-faceted mechanism of action is proposed. This includes the induction of apoptosis, cell cycle arrest, and the modulation of critical cell survival signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many alkaloids exert their anticancer effects by activating apoptotic pathways. It is hypothesized that this compound induces apoptosis in cancer cells.

The intrinsic (mitochondrial) pathway of apoptosis is a common target for anticancer agents. The following diagram illustrates a hypothesized pathway for this compound-induced apoptosis.

Apoptosis_Pathway This compound This compound Bcl2 Anti-apoptotic Bcl-2 family This compound->Bcl2 inhibition Bax Pro-apoptotic Bax/Bak This compound->Bax activation Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bcl2->Bax Bax->Mitochondrion pore formation Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized Intrinsic Apoptotic Pathway Induced by this compound.

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Arrest

Disruption of the normal cell cycle is a hallmark of cancer. Many chemotherapeutic agents, including alkaloids, induce cell cycle arrest, preventing cancer cells from proliferating. It is hypothesized that this compound may cause cell cycle arrest, potentially at the G2/M phase, which is a common effect of other indole alkaloids.

The G2/M checkpoint ensures that cells do not enter mitosis with damaged DNA. The following diagram illustrates the key regulators of this checkpoint, which could be targeted by this compound.

G2M_Checkpoint This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 activates Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 inhibits Arrest G2/M Arrest CyclinB_Cdk1 Cyclin B/Cdk1 Complex Cdc25->CyclinB_Cdk1 activates M_Phase M Phase (Mitosis) CyclinB_Cdk1->M_Phase promotes entry G2_Phase G2 Phase G2_Phase->CyclinB_Cdk1

Caption: Key Regulators of the G2/M Cell Cycle Checkpoint.

This method uses the DNA-intercalating dye propidium iodide (PI) to determine the distribution of cells in the different phases of the cell cycle via flow cytometry.

Materials:

  • Cancer cell line

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization.

  • Fixation: Centrifuge the cells and wash once with cold PBS. Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Modulation of Signaling Pathways

Cancer cells often exhibit aberrant signaling pathways that promote their survival and proliferation. The PI3K/Akt and MAPK pathways are two such critical pathways. A study on colon cancer cells suggests that this compound may suppress the Akt/NF-κB signaling pathway.[1]

The following diagrams illustrate the PI3K/Akt and MAPK signaling pathways and the hypothesized points of inhibition by this compound.

PI3K_Akt_Pathway This compound This compound Akt Akt This compound->Akt inhibition Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts from PIP2 PIP2 PIP3->Akt activates NFkB NF-κB Akt->NFkB activates Survival Cell Survival & Proliferation NFkB->Survival MAPK_Pathway This compound This compound Raf Raf This compound->Raf potential inhibition Stimuli External Stimuli Ras Ras Stimuli->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation

References

The Therapeutic Potential of Apparicine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apparicine, a monoterpenoid indole alkaloid, has garnered interest in the scientific community for its diverse biological activities. Isolated from various plant species of the Aspidosperma and Tabernaemontana genera, this natural compound has demonstrated a range of pharmacological effects, suggesting its potential as a lead compound for drug development. This technical guide provides a comprehensive overview of the known therapeutic targets of this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.

Known Therapeutic Targets of this compound

Current research has identified several key molecular targets for this compound, including enzymes and cell signaling pathways implicated in cancer and other diseases. The primary targets discussed in this guide are:

  • Xanthine Oxidase

  • Cytotoxicity against Cancer Cell Lines , with a focus on:

    • P388 Lymphocytic Leukemia

    • Colon Cancer (putative mechanism)

  • Opioid and Adenosine Receptors (activity reported, quantitative data lacking)

Xanthine Oxidase Inhibition

This compound has been identified as a potent inhibitor of xanthine oxidase, an enzyme that plays a crucial role in purine metabolism and is a key target in the treatment of hyperuricemia and gout.

Quantitative Data: Xanthine Oxidase Inhibition
CompoundTargetIC50 ValueReference
This compoundXanthine Oxidase0.65 µM[1]
Allopurinol (Control)Xanthine OxidasePotent inhibitor[1]
Experimental Protocol: Xanthine Oxidase Inhibition Assay

The inhibitory activity of this compound against xanthine oxidase is typically determined using a spectrophotometric assay. The following is a generalized protocol based on standard methods.

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • This compound (test compound)

  • Allopurinol (positive control)

  • Spectrophotometer (capable of measuring absorbance at 295 nm)

  • 96-well microplate

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine in a suitable solvent (e.g., NaOH) and dilute to the working concentration in phosphate buffer.

    • Prepare a stock solution of this compound and Allopurinol in a suitable solvent (e.g., DMSO).

    • Prepare the xanthine oxidase enzyme solution in phosphate buffer immediately before use.

  • Assay:

    • In a 96-well plate, add the phosphate buffer, the test compound (this compound at various concentrations), and the xanthine oxidase solution.

    • Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the xanthine substrate to each well.

    • Immediately measure the change in absorbance at 295 nm over time. The formation of uric acid from xanthine leads to an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the rate of uric acid formation for each concentration of the test compound.

    • Determine the percentage of inhibition of xanthine oxidase activity compared to the control (no inhibitor).

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Logical Relationship: Xanthine Oxidase Inhibition

Xanthine Xanthine Xanthine_Oxidase Xanthine_Oxidase Xanthine->Xanthine_Oxidase Substrate Hypoxanthine Hypoxanthine Hypoxanthine->Xanthine_Oxidase Substrate Uric_Acid Uric_Acid Xanthine_Oxidase->Uric_Acid Produces This compound This compound This compound->Xanthine_Oxidase Inhibits

Inhibition of Uric Acid Production by this compound.

Cytotoxicity in Cancer Cell Lines

This compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Quantitative Data: Cytotoxicity of this compound
Cell LineCancer TypeIC50 ValueReference(s)
P388Murine Lymphocytic LeukemiaReported to be cytotoxic[1]

Note: While cytotoxicity against P388 cells is reported, specific IC50 values from primary literature are not consistently available.

Putative Target in Colon Cancer: Akt/NF-κB Signaling Pathway

Some evidence suggests that indole alkaloids may induce apoptosis in colon cancer cells through the suppression of the Akt/NF-κB signaling pathway. While direct and detailed experimental evidence for this compound's action on this pathway is still emerging, a hypothetical model based on the known roles of these signaling molecules in cancer is presented below. This pathway is a critical regulator of cell survival, proliferation, and inflammation, and its inhibition is a common mechanism of action for many anticancer compounds.

Hypothetical Signaling Pathway: this compound-Induced Apoptosis in Colon Cancer Cells

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB IkappaB->NFkappaB Inhibits NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocates This compound This compound This compound->Akt Inhibits (Putative) Gene_Expression Target Gene Expression (Anti-apoptotic, Proliferation) NFkappaB_n->Gene_Expression Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits

Putative mechanism of this compound in colon cancer.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., P388, HCT-116, SW480)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Experimental Workflow: Western Blot for Akt/NF-κB Pathway Analysis

To investigate the effect of this compound on the Akt/NF-κB signaling pathway, Western blotting is a standard technique used to detect and quantify specific proteins in a cell lysate.

start Cancer Cell Culture treatment Treat with this compound (and controls) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE (Protein Separation by Size) quantification->sds_page transfer Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., with BSA or milk) transfer->blocking primary_ab Incubation with Primary Antibodies (e.g., anti-p-Akt, anti-NF-κB) blocking->primary_ab secondary_ab Incubation with Secondary Antibodies (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Densitometry Analysis detection->analysis

References

Apparicine and its Synonyms: A Technical Guide to a Promising Monoterpenoid Indole Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Apparicine, a monoterpenoid indole alkaloid also known by its synonyms gomezine, pericalline, and tabernoschizine, is a natural compound with a growing body of research highlighting its diverse pharmacological potential. First isolated in 1965, its structure was elucidated through chemical decomposition and pioneering nuclear magnetic resonance (NMR) techniques.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside a detailed exploration of its known biological activities. The document summarizes key quantitative data, outlines relevant experimental protocols, and presents visual representations of experimental workflows to facilitate further research and development of this promising natural product.

Chemical and Physical Properties

This compound is a tricyclic indole alkaloid with the chemical formula C₁₈H₂₀N₂.[1] Its structure is characterized by a complex ring system containing an indole nucleus. The physicochemical properties of this compound are crucial for understanding its pharmacokinetic and pharmacodynamic behavior.

PropertyValueReference
Molecular Formula C₁₈H₂₀N₂[1]
Molar Mass 264.372 g·mol⁻¹[1]
CAS Number 3463-93-2[1]
logP 3.404[1]
pKa 8.37[1]
IUPAC Name (2R,4E,5S)-4-Ethylidene-6-methylidene-1,3,4,5,6,7-hexahydro-2,5-ethanoazocino[4,3-b]indole[1]

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, indicating its potential as a lead compound for drug development in various therapeutic areas. The following table summarizes the available quantitative data for these activities.

Biological ActivityCell Line/TargetIC₅₀/Ki ValueReference
CytotoxicityY79 Human Retinoblastoma26.88 µg/mL[2]
Xanthine Oxidase Inhibition-0.65 µM[1]
Antiviral ActivityPoliovirus type 3 (PV3)Strong Activity (Specific IC₅₀ not reported)[1]
Receptor BindingOpioid ReceptorsMicromolar Affinity (Specific Ki not reported)[1]
Receptor BindingAdenosine ReceptorsMicromolar Affinity (Specific Ki not reported)[1]

Experimental Protocols

Detailed experimental methodologies are essential for the replication and advancement of scientific findings. This section outlines key experimental protocols related to the study of this compound.

Isolation and Characterization of this compound

The isolation of this compound typically involves extraction from plant sources, followed by chromatographic purification and structural elucidation using spectroscopic methods.

3.1.1. Extraction of Total Alkaloid Fraction from Aspidosperma pyrifolium

A common method for extracting the total alkaloid fraction from the stem barks of Aspidosperma pyrifolium is as follows:

  • The crude ethanolic extract of the plant material is treated with a 3% hydrochloric acid solution and filtered.

  • The acidic aqueous phase is then basified to pH 10 with ammonium hydroxide.

  • The basified solution is subsequently extracted with chloroform.

  • The resulting chloroform fraction is evaporated under reduced pressure to yield the total alkaloid fraction.[3]

3.1.2. Purification and Structural Confirmation

Further purification of this compound from the total alkaloid fraction can be achieved using column chromatography and thin-layer chromatography (TLC). A study on Tabernaemontana divaricata flower extract utilized a chloroform:methanol solvent system (9.05:0.5 and 9:1 ratios) for successful fractionation.[4]

Structural confirmation of the isolated this compound is performed using a combination of spectroscopic techniques:

  • ¹H-NMR and ¹³C-NMR Spectroscopy: To determine the chemical structure and identify the various functional groups and carbon skeleton.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[4]

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., Y79 retinoblastoma cells) are seeded in 96-well plates at a suitable density.

  • Treatment: Cells are treated with various concentrations of this compound (e.g., 50, 100, 150, 200, and 250 µg/mL) and incubated for a specified period.[4]

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[2]

Xanthine Oxidase Inhibition Assay

The inhibitory activity of this compound against xanthine oxidase can be determined by monitoring the formation of uric acid from xanthine.

  • Reaction Mixture: A reaction mixture is prepared containing phosphate buffer, the test compound (this compound), and xanthine oxidase enzyme.

  • Incubation: The mixture is incubated to allow for any interaction between the inhibitor and the enzyme.

  • Substrate Addition: The reaction is initiated by adding the substrate, xanthine.

  • Uric Acid Measurement: The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at approximately 295 nm.

  • IC₅₀ Calculation: The IC₅₀ value is determined by measuring the concentration of this compound required to inhibit 50% of the xanthine oxidase activity.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are not yet fully elucidated, the known biological activities of alkaloids suggest potential mechanisms of action. Many alkaloids exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[5] These processes are often regulated by complex signaling cascades.

Based on the activities of other alkaloids, potential, yet unconfirmed, signaling pathways that could be affected by this compound include:

  • Apoptosis Induction: Alkaloids can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.

  • Cell Cycle Arrest: Many cytotoxic natural products induce cell cycle arrest at different phases (e.g., G1, S, or G2/M), preventing cancer cell proliferation. This is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs).

  • Inhibition of Topoisomerases: Some alkaloids interfere with the function of topoisomerases, enzymes essential for DNA replication and repair, leading to DNA damage and cell death.

  • Modulation of Kinase Signaling Pathways: Key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways are often dysregulated in cancer and can be targeted by natural compounds.

Further research is required to specifically identify the signaling pathways directly modulated by this compound.

Visualizations

To aid in the understanding of the experimental processes involved in this compound research, the following diagrams have been generated.

Experimental_Workflow_for_Apparicine_Isolation_and_Characterization cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization plant_material Plant Material (e.g., Aspidosperma bark) ethanolic_extraction Ethanolic Extraction plant_material->ethanolic_extraction acid_base_extraction Acid-Base Extraction ethanolic_extraction->acid_base_extraction total_alkaloid_fraction Total Alkaloid Fraction acid_base_extraction->total_alkaloid_fraction column_chromatography Column Chromatography total_alkaloid_fraction->column_chromatography tlc Thin-Layer Chromatography (TLC) column_chromatography->tlc pure_this compound Pure this compound tlc->pure_this compound nmr NMR Spectroscopy (¹H, ¹³C) pure_this compound->nmr ms Mass Spectrometry (MS) pure_this compound->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation

Fig. 1: Workflow for Isolation and Characterization of this compound.

Cytotoxicity_Assay_Workflow start Seed Cancer Cells in 96-well plate treatment Treat with varying concentrations of this compound start->treatment incubation Incubate for a defined period (e.g., 24-72h) treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate for formazan formation mtt_addition->formazan_formation solubilization Solubilize formazan crystals (DMSO) formazan_formation->solubilization read_absorbance Measure absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC₅₀ value read_absorbance->calculate_ic50

Fig. 2: General Workflow for an MTT-based Cytotoxicity Assay.

Conclusion and Future Directions

This compound is a monoterpenoid indole alkaloid with demonstrated cytotoxic, antiviral, and enzyme-inhibiting properties. This technical guide has summarized the current knowledge regarding its chemical properties, biological activities, and relevant experimental protocols. While the existing data are promising, further research is necessary to fully elucidate its therapeutic potential.

Key areas for future investigation include:

  • Mechanism of Action Studies: Detailed studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound. This will be crucial for understanding its efficacy and potential side effects.

  • In Vivo Studies: The majority of the current data is from in vitro studies. In vivo animal models are required to evaluate the pharmacokinetics, efficacy, and safety of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective compounds.

  • Antiviral Spectrum: The promising activity against poliovirus warrants further investigation into its efficacy against a broader range of viruses.

The information compiled in this guide serves as a valuable resource for researchers dedicated to the exploration and development of novel therapeutics from natural sources. This compound represents a compelling starting point for such endeavors.

References

An In-depth Technical Guide to Apparicine: Molecular Properties, Bioactivity, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the monoterpenoid indole alkaloid, apparicine. It details its physicochemical properties, summarizes its known biological activities with quantitative data, and provides detailed experimental protocols for key assays. Additionally, this guide includes visualizations of experimental workflows and mechanisms of action to facilitate a deeper understanding of the research and application of this compound.

Core Properties of this compound

This compound is a tricyclic indole alkaloid first isolated in 1965.[1] It belongs to the vallesamine group of indole alkaloids and has been identified in various plant species, particularly within the Aspidosperma and Tabernaemontana genera.[1] Its structure was elucidated using chemical decomposition and early applications of nuclear magnetic resonance (NMR) decoupling.[1]

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₁₈H₂₀N₂
Molar Mass 264.372 g·mol⁻¹
IUPAC Name (19E)-2,7,16,17,19,20-Hexadehydro-3,7-seco-6-norcuran
CAS Number 3463-93-2
log P 3.404
pKa (Acidity) 8.37

Biological Activity and Quantitative Data

This compound has demonstrated a range of biological activities, indicating its potential as a lead compound in drug discovery. The following table summarizes the key findings from various in vitro studies.

Biological ActivityTarget/Cell LineKey Quantitative Data (IC₅₀)Notes
Cytotoxicity P388 Murine Leukemia CellsNot specifiedShows cytotoxic effects against this experimental lymphocytic leukemia line.
Cytotoxicity Y79 Human Retinoblastoma26.88 µg/mLDemonstrates a dose-dependent decrease in cell viability.[2]
Antiviral Activity Poliovirus Type 3 (PV3)Not specifiedExhibits strong activity against PV3.
Enzyme Inhibition Xanthine Oxidase0.65 µMInhibition is as potent as the positive control, allopurinol.
Receptor Binding Opioid ReceptorsNot specifiedActive at opioid receptors.
Receptor Binding Adenosine ReceptorsMicromolar affinityShows affinity for adenosine receptors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound. These protocols are synthesized from standard laboratory procedures for these types of assays.

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line, such as the Y79 human retinoblastoma cell line, using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Y79 human retinoblastoma cells

  • DMEM (Dulbecco's Modified Eagle's Medium)

  • 10% Fetal Bovine Serum (FBS)

  • 100 U/mL Penicillin and 100 µg/mL Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Y79 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in culture medium to achieve final concentrations ranging from approximately 5 to 250 µg/mL.[2][3] Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value using non-linear regression analysis.

This protocol describes a spectrophotometric method to determine the IC₅₀ value of this compound for xanthine oxidase inhibition.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. This reaction can be monitored by measuring the increase in absorbance at 295 nm, which is characteristic of uric acid formation. An inhibitor will decrease the rate of this reaction.[4]

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • This compound

  • Allopurinol (positive control)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Reagent Preparation: Prepare a stock solution of xanthine oxidase, xanthine, this compound, and allopurinol in phosphate buffer. Create a series of dilutions for this compound and allopurinol.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Xanthine oxidase solution

    • Varying concentrations of this compound or allopurinol. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Add the xanthine solution to all wells to start the enzymatic reaction.

  • Data Acquisition: Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis: Calculate the rate of uric acid formation (the slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This protocol outlines a method to determine the binding affinity of this compound for an opioid receptor subtype (e.g., mu-opioid receptor) using a competitive radioligand binding assay.

Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]DAMGO) for binding to the target receptor in a cell membrane preparation. The displacement of the radioligand is proportional to the affinity of the test compound for the receptor.[5]

Materials:

  • Cell membranes prepared from cells expressing the human mu-opioid receptor

  • [³H]DAMGO (radiolabeled mu-opioid agonist)

  • This compound

  • Naloxone (unlabeled opioid antagonist for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation cocktail

Procedure:

  • Assay Setup: In a 96-well plate, combine the following in this order:

    • Assay buffer

    • Increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).

    • For non-specific binding, add a high concentration of naloxone (e.g., 10 µM).

    • [³H]DAMGO at a concentration near its dissociation constant (Kd) (e.g., 1 nM).

    • Prepared cell membranes (20-50 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (counts in the presence of naloxone) from the total binding (counts with no unlabeled ligand).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]DAMGO) using non-linear regression.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualizations: Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the study of this compound.

cluster_0 Isolation & Characterization Workflow start_end start_end process process data data decision decision start Plant Material Collection (e.g., Tabernaemontana) extraction Solvent Extraction start->extraction fractionation Chromatographic Fractionation extraction->fractionation bioassay Bioassay-Guided Isolation fractionation->bioassay active Isolate Active Compound (this compound) bioassay->active structure Structure Elucidation (NMR, MS) active->structure finish Pure this compound Identified structure->finish cluster_1 In Vitro Cytotoxicity Assay (MTT) Workflow start_end start_end process process data data output output start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan (Add DMSO) incubate3->dissolve read Read Absorbance (570 nm) dissolve->read analyze Calculate % Viability & Determine IC50 read->analyze end End analyze->end cluster_2 Mechanism of Competitive Enzyme Inhibition enzyme Xanthine Oxidase product Uric Acid enzyme->product Catalyzes Reaction complex Inhibited Enzyme substrate Xanthine substrate->enzyme Binds to Active Site inhibitor This compound inhibitor->enzyme Competes for Active Site

References

Methodological & Application

Application Notes and Protocols for the Isolation of Apparicine from Tabernaemontana elegans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The following table summarizes the chromatographic conditions used for the successful isolation of apparicine from a crude plant extract. These parameters have been adapted from studies on T. divaricata and are expected to be effective for T. elegans.[3][4]

Parameter Value/Description Reference
Chromatography Technique Column Chromatography (CC) followed by Thin Layer Chromatography (TLC)[3][4]
Stationary Phase Silica Gel[5]
Mobile Phase (Column Chromatography) Chloroform:Methanol (9.05:0.5 and 9:1 v/v)[3][4]
Molecular Ion Peak (Mass Spectrometry) [M+H]⁺ at m/z 265.12[3][4]

Experimental Protocols

This protocol is divided into two main stages: a general alkaloid extraction from T. elegans plant material and the specific purification of this compound using chromatographic techniques.

Part 1: General Alkaloid Extraction from Tabernaemontana elegans

This procedure is based on common methods for extracting alkaloids from Tabernaemontana species.[6][7][8]

1. Plant Material Preparation:

  • Collect fresh aerial parts (leaves and stems) of Tabernaemontana elegans.
  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle.
  • Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material in methanol at room temperature for 72 hours. Use a plant material to solvent ratio of 1:10 (w/v).
  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.

3. Acid-Base Partitioning:

  • Resuspend the crude methanolic extract in 5% hydrochloric acid (HCl).
  • Filter the acidic solution to remove non-alkaloidal, neutral, and acidic compounds.
  • Adjust the pH of the filtrate to approximately 9-10 with a concentrated ammonium hydroxide (NH₄OH) solution. This will precipitate the alkaloids.
  • Extract the aqueous basic solution three times with an equal volume of dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) in a separatory funnel.
  • Combine the organic layers and wash them with distilled water.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
  • Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Part 2: Purification of this compound

This purification protocol is adapted from the successful isolation of this compound from T. divaricata.[3][4]

1. Column Chromatography (CC):

  • Prepare a silica gel column using a slurry packing method with chloroform.
  • Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
  • Load the dried, adsorbed sample onto the top of the prepared column.
  • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity.
  • Collect fractions of 20-30 mL and monitor the separation using Thin Layer Chromatography (TLC).
  • The fractions containing this compound are expected to elute with chloroform:methanol ratios of 9.05:0.5 and 9:1 (v/v).[3][4]

2. Thin Layer Chromatography (TLC):

  • Spot the collected fractions on pre-coated silica gel TLC plates.
  • Develop the TLC plates in a chamber saturated with a chloroform:methanol solvent system (e.g., 9:1 v/v).
  • Visualize the spots under UV light (254 nm and 365 nm) and by spraying with Dragendorff's reagent, which gives a characteristic orange or brown color with alkaloids.
  • Combine the fractions that show a prominent spot corresponding to the Rf value of a standard this compound sample (if available).

3. Final Purification and Characterization:

  • Pool the this compound-rich fractions and evaporate the solvent to obtain the purified compound.
  • Further purification can be achieved by recrystallization or preparative HPLC if necessary.
  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3][4]

Visualizations

The following diagram illustrates the experimental workflow for the isolation of this compound from Tabernaemontana elegans.

Apparicine_Isolation_Workflow PlantMaterial T. elegans Aerial Parts (Leaves and Stems) DryingGrinding Drying and Grinding PlantMaterial->DryingGrinding PowderedMaterial Powdered Plant Material DryingGrinding->PowderedMaterial Extraction Methanol Extraction PowderedMaterial->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Extract AcidBase->CrudeAlkaloids ColumnChromatography Silica Gel Column Chromatography (Chloroform:Methanol Gradient) CrudeAlkaloids->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC TLC Monitoring (Dragendorff's Reagent) FractionCollection->TLC ApparicineFractions This compound-Rich Fractions TLC->ApparicineFractions Evaporation Solvent Evaporation ApparicineFractions->Evaporation Purifiedthis compound Purified this compound Evaporation->Purifiedthis compound Characterization Spectroscopic Characterization (NMR, MS) Purifiedthis compound->Characterization

Caption: Workflow for the isolation and purification of this compound.

References

Total Synthesis of (±)-Apparicine: A Detailed Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The monoterpenoid indole alkaloid apparicine, first isolated from Aspidosperma dasycarpon, possesses a unique and synthetically challenging bridged 1-azabicyclo[4.2.2]decane framework fused to an indole core. Its complex architecture and potential biological activity have made it an attractive target for synthetic chemists. This document outlines the methodology for the first total synthesis of (±)-apparicine, as developed by Bennasar and coworkers.[1][2][3]

The successful synthetic strategy hinges on two key transformations: an indole-templated ring-closing metathesis (RCM) to construct the central eight-membered azocino[4,3-b]indole core, and a subsequent intramolecular vinyl halide Heck cyclization to forge the defining bridged piperidine ring system.[1][2] This approach efficiently assembles the tetracyclic skeleton of the natural product. An alternative strategy explored the use of a 2-indolylacyl radical cyclization to form the tricyclic ABC substructure.[3]

This document provides detailed experimental protocols for the key steps of the successful RCM/Heck cyclization route, along with tabulated quantitative data for each reaction and spectroscopic data for the characterization of key intermediates and the final product. The information is intended for researchers, scientists, and drug development professionals engaged in complex natural product synthesis and medicinal chemistry.

Synthetic Pathway Overview

The total synthesis of (±)-apparicine was accomplished from 1-(phenylsulfonyl)indole in a concise route involving six isolated intermediates.[2] The overall workflow can be visualized as the construction of a key tricyclic intermediate via RCM, followed by functional group manipulations and the final crucial Heck cyclization to yield the natural product.

Total_Synthesis_of_this compound A 1-(Phenylsulfonyl)indole B Indole 7 A->B 1. n-BuLi, CuCN 2. (E)-4-chloro-2-pentene C Aldehyde 8 B->C POCl3, DMF D RCM Precursor 9 C->D 1. Allylamine, NaBH(OAc)3 2. (Boc)2O E Azocinoindole 10 D->E Grubbs II Catalyst (RCM) F Azocinoindole 12 E->F t-BuOK, THF (Isomerization & Deprotection) G Heck Precursor 13 F->G 1. HCl/MeOH 2. (Z)-2-iodo-2-butenyl tosylate H (±)-Apparicine G->H Pd(OAc)2, P(o-tol)3, Ag2CO3 (Heck Cyclization)

Caption: Synthetic route to (±)-Apparicine via RCM and Heck cyclization.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the key steps in the total synthesis of (±)-apparicine.

StepStarting MaterialProductKey Reagents & ConditionsYield (%)
11-(Phenylsulfonyl)indole2-(1-Methyl-2-(E)-butenyl)-1-(phenylsulfonyl)indole (7)1. n-BuLi, THF, -78 °C; 2. CuCN; 3. (E)-4-chloro-2-pentene, -78 °C to rt85
2Indole 73-Formyl-2-(1-methyl-2-(E)-butenyl)-1-(phenylsulfonyl)indole (8)POCl₃, DMF, 0 °C to rt90
3Aldehyde 83-[N-Allyl-N-(tert-butoxycarbonyl)aminomethyl]-2-(1-methyl-2-(E)-butenyl)-1-(phenylsulfonyl)indole (9)1. Allylamine, NaBH(OAc)₃, AcOH, CH₂Cl₂; 2. (Boc)₂O, Et₃N, MeOH, reflux85 (over 2 steps)
4Diene 92-(tert-Butoxycarbonyl)-6-methyl-2,3,4,7-tetrahydro-1H-azocino[4,3-b]indole (10)Grubbs' Catalyst 2nd Gen. (10 mol%), Toluene, reflux80
5Azocinoindole 106-Methyl-1,2,3,4-tetrahydroazocino[4,3-b]indole (12)t-BuOK, THF, reflux90
6Azocinoindole 122-(2-Iodo-2-(Z)-butenyl)-6-methyl-1,2,3,4-tetrahydroazocino[4,3-b]indole (13)1. 1.2 M HCl in MeOH; 2. (Z)-2-iodo-2-butenyl tosylate, K₂CO₃, CH₃CN30 (over 2 steps)
7Heck Precursor 13(±)-ApparicinePd(OAc)₂, P(o-tol)₃, Ag₂CO₃, CH₃CN, 80 °C25

Experimental Protocols

Protocol 1: Synthesis of RCM Precursor (9)
  • Reductive Amination: To a solution of aldehyde 8 (1.0 eq) in CH₂Cl₂ is added allylamine (2.0 eq), followed by acetic acid (1.05 eq) and NaBH(OAc)₃ (3.0 eq). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is quenched with saturated aqueous NaHCO₃ and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄ and concentrated under reduced pressure.

  • Boc Protection: The crude amine from the previous step is dissolved in MeOH. Triethylamine (2.0 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) are added, and the mixture is heated to reflux for 5 hours. The solvent is removed in vacuo, and the residue is diluted with CH₂Cl₂. The solution is washed with 2N HCl and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography (SiO₂, hexanes-EtOAc) to afford diene 9 .[1]

Protocol 2: Ring-Closing Metathesis (RCM) for Azocinoindole (10)
  • A solution of diene 9 (1.0 eq) in anhydrous toluene (to a concentration of ~0.01 M) is thoroughly degassed with argon.

  • Grubbs' catalyst 2nd generation (10 mol%) is added under an argon atmosphere.

  • The reaction mixture is heated to reflux for 18 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (SiO₂, hexanes-EtOAc) to yield the azocinoindole 10 .[1]

Protocol 3: Isomerization and Deprotection to Azocinoindole (12)
  • To a solution of the phenylsulfonyl-protected azocinoindole 10 (1.0 eq) in anhydrous THF is added potassium tert-butoxide (t-BuOK, 10.0 eq).

  • The mixture is heated to reflux until the starting material is consumed (monitored by TLC).

  • The reaction is cooled to room temperature and quenched by the addition of water.

  • The mixture is extracted with EtOAc, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to give 12 .

Protocol 4: Intramolecular Heck Cyclization to (±)-Apparicine
  • N-Alkylation: The N-Boc protected azocinoindole is deprotected using 1.2 M HCl in MeOH. After neutralization, the resulting unstable secondary amine is dissolved in anhydrous CH₃CN. K₂CO₃ (3.0 eq) and (Z)-2-iodo-2-butenyl tosylate (1.2 eq) are added, and the mixture is stirred at room temperature until completion. The solvent is evaporated, and the residue is partitioned between CH₂Cl₂ and water. The organic layer is dried and concentrated, and the crude product 13 is purified by chromatography.[1]

  • Heck Reaction: A mixture of the vinyl iodide 13 (1.0 eq), Pd(OAc)₂ (0.2 eq), P(o-tol)₃ (0.4 eq), and Ag₂CO₃ (2.0 eq) in anhydrous CH₃CN is degassed with argon. The mixture is heated to 80 °C in a sealed tube until the starting material is consumed. The reaction mixture is cooled, filtered through Celite®, and the filtrate is concentrated. The residue is purified by flash column chromatography (SiO₂, hexanes-EtOAc with 1% Et₃N) to afford (±)-apparicine.

Characterization Data of Key Compounds

Compound¹H NMR (CDCl₃, 400 MHz) δ¹³C NMR (CDCl₃, 100.6 MHz) δHRMS (ESI) [M+H]⁺
Diene (9) 10.45 (s, 1H), 8.32 (m, 2H), 7.82 (d, J = 7.8 Hz, 2H), 7.62 (m, 1H), 7.49 (m, 2H), 7.37 (m, 2H), 5.61 (dm, J = 15 Hz, 1H), 5.40 (m, 1H), 4.76 (m, 1H), 1.61 (dm, J = 6.4 Hz, 3H), 1.47 (d, J = 6.8 Hz, 3H)187.5, 155.3, 139.4, 136.4, 134.4, 133.1, 129.6 (2C), 126.5 (2C), 126.3, 125.9, 125.7, 125.2, 122.1, 119.3, 114.7, 33.8, 22.5, 17.7Calcd: 354.1158, Found: 354.1165
(±)-Apparicine 8.04 (s, 1H), 7.46 (d, J = 7.5 Hz, 1H), 7.23 (d, J = 7.8 Hz, 1H), 7.11 (m, 2H), 5.89 (q, J = 7.0 Hz, 1H), 5.34 (s, 1H), 4.95 (s, 1H), 4.01 (m, 1H), 3.65 (m, 1H), 3.39 (m, 1H), 3.20-2.95 (m, 3H), 2.70 (m, 1H), 2.35 (m, 1H), 1.84 (d, J = 7.0 Hz, 3H), 1.75 (m, 1H)149.9, 137.9, 135.8, 128.2, 127.9, 121.2, 119.3, 117.9, 110.8, 107.9, 106.3, 58.2, 53.0, 50.1, 38.0, 31.9, 29.7, 13.9-

Note: The spectroscopic data for synthetic (±)-apparicine was compared with and found to be in agreement with data reported for the natural product.[1]

References

Application Notes and Protocols for the Purification of Apparicine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apparicine is a monoterpenoid indole alkaloid found in various plant species of the Tabernaemontana genus, notably Tabernaemontana divaricata. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including antimicrobial and cytotoxic activities against certain cancer cell lines. Effective purification of this compound from crude plant extracts is a critical step for its further investigation and potential development as a pharmaceutical agent. Column chromatography is a fundamental and widely used technique for the isolation and purification of alkaloids like this compound, owing to its efficiency in separating compounds based on their differential adsorption to a stationary phase.

This document provides detailed application notes and experimental protocols for the purification of this compound using silica gel column chromatography. The methodologies described herein are intended to guide researchers in obtaining this compound of sufficient purity for subsequent analytical and biological studies.

Principle of Separation

Column chromatography separates compounds based on their polarity. In the case of this compound purification, a polar stationary phase, silica gel, is used in conjunction with a less polar mobile phase. As the mobile phase, a mixture of chloroform and methanol, moves through the column, compounds in the crude extract will travel at different rates. Nonpolar impurities will elute first, while more polar compounds will be retained more strongly by the silica gel. This compound, being a moderately polar alkaloid, can be selectively eluted by gradually increasing the polarity of the mobile phase.

Experimental Protocols

Protocol 1: Extraction of Total Alkaloids from Tabernaemontana divaricata

This protocol outlines the initial extraction of the total alkaloid fraction from the plant material, which serves as the starting material for chromatographic purification.

Materials and Reagents:

  • Dried and powdered aerial parts of Tabernaemontana divaricata

  • Methanol

  • 10% Acetic Acid

  • n-Hexane

  • Chloroform

  • Ammonium Hydroxide

  • Distilled Water

  • Rotary Evaporator

  • Separatory Funnel

  • Filter paper

Procedure:

  • Maceration: Soak 800 g of the dried, powdered aerial parts of T. divaricata in 1.5 L of methanol for 72 hours at room temperature.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Acid-Base Extraction: a. Dissolve the crude methanolic extract in 750 mL of distilled water. b. Defat the aqueous solution by partitioning with n-hexane (3 x 500 mL) in a separatory funnel. Discard the n-hexane layers. c. Acidify the aqueous layer to pH 3.5 with 10% acetic acid. d. Extract the acidified solution with chloroform (3 x 500 mL) to remove non-alkaloidal compounds. e. Basify the remaining aqueous layer to pH 9-10 with ammonium hydroxide. f. Extract the basified solution with chloroform (3 x 500 mL) to obtain the crude alkaloid fraction.

  • Drying and Evaporation: Combine the chloroform extracts containing the alkaloids, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This protocol details the separation of this compound from the crude alkaloid extract using a silica gel column.

Materials and Reagents:

  • Crude total alkaloid extract

  • Silica gel (60-120 mesh) for column chromatography

  • Chloroform

  • Methanol

  • Glass chromatography column

  • Cotton wool

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Dragendorff's reagent

Procedure:

  • Column Packing: a. Place a small plug of cotton wool at the bottom of the chromatography column. b. Prepare a slurry of silica gel in chloroform and carefully pour it into the column, allowing it to pack uniformly without air bubbles. c. Add a small layer of sand on top of the silica gel bed to prevent disturbance during sample loading. d. Equilibrate the column by running chloroform through it until the packing is stable.

  • Sample Loading: a. Dissolve the crude alkaloid extract in a minimal amount of chloroform. b. Carefully load the sample onto the top of the silica gel column.

  • Elution: a. Begin elution with 100% chloroform. b. Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol to the chloroform. A suggested gradient is as follows:

    • 100% Chloroform
    • Chloroform:Methanol (99:1)
    • Chloroform:Methanol (98:2)
    • ...and so on, up to Chloroform:Methanol (90:10). c. Collect fractions of approximately 20 mL in numbered collection tubes.

  • Fraction Analysis: a. Monitor the separation by spotting aliquots of the collected fractions on TLC plates. b. Develop the TLC plates in a suitable solvent system (e.g., Chloroform:Methanol, 95:5). c. Visualize the spots under a UV lamp (254 nm) and by spraying with Dragendorff's reagent, which gives a characteristic orange-brown color with alkaloids. d. Fractions containing a prominent spot corresponding to the Rf value of this compound are pooled together. Specifically, fractions eluted with chloroform:methanol ratios of 9.05:0.5 and 9:1 have been reported to contain this compound[1].

  • Isolation of Purified this compound: a. Combine the pure fractions containing this compound. b. Evaporate the solvent under reduced pressure to obtain the purified this compound. c. Determine the yield and assess the purity of the isolated compound using analytical techniques such as HPLC and spectroscopy (¹H-NMR, ¹³C-NMR, MS)[1].

Data Presentation

The following table summarizes representative quantitative data for the purification of an indole alkaloid from a Tabernaemontana species using silica gel column chromatography. While specific yield and purity data for this compound purification can vary depending on the plant material and experimental conditions, this table provides a practical example of the expected outcomes.

ParameterValueReference
Starting Material32 g (Crude Alkaloid Gummy Fraction)[1]
Stationary PhaseSilica Gel (200-300 mesh)[2]
Column Dimensions4.5 cm x 60 cm(Typical)
Mobile Phase GradientChloroform with increasing percentages of Methanol[3]
This compound-containing FractionsEluted with Chloroform:Methanol (9.05:0.5 and 9:1)[1]
Yield of Purified Alkaloid (Representative)11.5 mg (of a related indole alkaloid)
Purity of Final Product (Representative)>95% (as determined by HPLC)[4]

Visualizations

Experimental Workflow for this compound Purification

The following diagram illustrates the overall workflow for the extraction and purification of this compound from Tabernaemontana divaricata.

Apparicine_Purification_Workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification cluster_analysis Step 3: Analysis & Isolation plant_material Dried & Powdered Tabernaemontana divaricata maceration Maceration with Methanol plant_material->maceration crude_extract Crude Methanolic Extract maceration->crude_extract acid_base_extraction Acid-Base Extraction crude_extract->acid_base_extraction total_alkaloids Crude Total Alkaloid Extract acid_base_extraction->total_alkaloids column_chromatography Silica Gel Column Chromatography total_alkaloids->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation purified_this compound Purified this compound evaporation->purified_this compound

Caption: Workflow for this compound Purification.

Signaling Pathway (Logical Relationship) of Purification Steps

This diagram illustrates the logical progression and decision-making points in the purification process.

Purification_Logic start Start: Crude Alkaloid Extract load_column Load onto Silica Gel Column start->load_column elute_gradient Elute with Chloroform:Methanol Gradient (Increasing Polarity) load_column->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc pool_pure Pool Fractions Containing Pure this compound analyze_tlc->pool_pure Pure rechromatograph Re-chromatograph Impure Fractions analyze_tlc->rechromatograph Impure evaporate Evaporate Solvent pool_pure->evaporate rechromatograph->load_column end End: Purified this compound evaporate->end

Caption: Logical Flow of Purification Steps.

References

Application Notes and Protocols: Apparicine Cytotoxicity Assay for Y79 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the cytotoxicity of apparicine, an indole alkaloid, on the Y79 human retinoblastoma cell line. The methodology is based on established colorimetric assays, and the provided data is derived from published research on the anticancer effects of this compound. Additionally, a putative signaling pathway for this compound-induced cytotoxicity is proposed based on the known mechanisms of similar alkaloids.

Introduction

This compound, a bioactive compound isolated from plants of the Tabernaemontana genus, has demonstrated cytotoxic effects against cancer cell lines.[1] Retinoblastoma is the most common intraocular malignancy in children, and the Y79 cell line is a well-established model for studying this disease.[2] Understanding the cytotoxic potential and mechanism of action of novel compounds like this compound in Y79 cells is crucial for the development of new therapeutic strategies. This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard method for assessing cell viability, to determine the cytotoxic effects of this compound.[3][4]

Quantitative Data Summary

The following table summarizes the cytotoxic effect of this compound on Y79 cells as determined by an MTT assay.[3][4]

ParameterValueReference
Cell Line Y79 (Human Retinoblastoma)[3][1]
Compound This compound[3][1]
Assay MTT Assay[3][4]
IC50 Value 26.88 µg/ml[3][1][4]
Tested Concentrations 50, 100, 150, 200, and 250 µg/ml[4][5]

Experimental Protocol: this compound Cytotoxicity Assay using MTT

This protocol outlines the steps for determining the cytotoxicity of this compound on Y79 cells.

3.1. Materials and Reagents

  • Y79 human retinoblastoma cell line (ATCC HTB-18)

  • RPMI-1640 Medium (ATCC-formulated, Cat. No. 30-2001)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • This compound (prepare stock solution in DMSO)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

3.2. Cell Culture

  • Culture Y79 cells in RPMI-1640 medium supplemented with 20% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[6]

  • Y79 cells grow in suspension as multicellular clusters. To subculture, allow aggregates to settle, gently aspirate the supernatant, and add fresh medium.

3.3. Cytotoxicity Assay Procedure

  • Cell Seeding:

    • Count the Y79 cells using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete growth medium.[7]

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from a stock solution. The final concentrations should bracket the expected IC50 value (e.g., 5, 10, 25, 50, 100 µg/ml).[4][5]

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).

    • Add 100 µL of the diluted this compound solutions to the respective wells. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay:

    • After incubation, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

3.4. Data Analysis

  • Subtract the average absorbance of the no-cell control from all other absorbance values.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) from the dose-response curve.

Visualizations

4.1. Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture Culture Y79 Cells count Count and Seed Cells (2x10^4 cells/well) culture->count add_drug Add this compound to Wells count->add_drug prepare_drug Prepare this compound Dilutions prepare_drug->add_drug incubate_48h Incubate for 48h add_drug->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Experimental workflow for the this compound cytotoxicity assay on Y79 cells.

4.2. Putative Signaling Pathway for this compound-Induced Cytotoxicity

Indole alkaloids are known to induce cell death in cancer cells through various mechanisms, including the modulation of key signaling pathways.[8][9][10] While the specific pathway for this compound in Y79 cells is yet to be fully elucidated, a plausible mechanism involves the induction of apoptosis through the MAPK signaling pathway, a common target of indole alkaloids in cancer treatment.[11][12]

putative_signaling_pathway cluster_this compound Cellular Entry cluster_mapk MAPK Pathway Activation cluster_apoptosis Apoptosis Induction This compound This compound ras_raf Ras/Raf This compound->ras_raf Activates mek MEK ras_raf->mek erk ERK mek->erk bax Bax (Pro-apoptotic) erk->bax Promotes bcl2 Bcl-2 (Anti-apoptotic) erk->bcl2 Inhibits caspases Caspase Activation bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A putative signaling pathway for this compound-induced apoptosis in Y79 cells.

References

Application Notes and Protocols for In Vitro Antiviral Assay of Apparicine against Poliovirus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apparicine, a monoterpenoid indole alkaloid, has demonstrated notable biological activities, including potential antiviral effects. Preliminary research has indicated its strong activity against poliovirus type 3 (PV3)[1]. Poliovirus, a member of the Picornaviridae family, is the causative agent of poliomyelitis[2]. The development of novel antiviral agents against poliovirus remains a priority for global health security, particularly in the context of post-eradication surveillance and the potential for outbreaks of vaccine-derived poliovirus strains.

These application notes provide a comprehensive framework for the in vitro evaluation of this compound's antiviral efficacy against poliovirus. The protocols detailed herein describe standard methodologies for determining the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) of this compound, which are crucial parameters for assessing its therapeutic potential. The described assays include the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay.

Data Presentation

Table 1: Cytotoxicity of this compound on Host Cell Lines

Cell LineAssay MethodIncubation Time (hours)CC50 (µM)
HeLaMTT Assay72Data to be determined
VeroNeutral Red Uptake72Data to be determined
BGMCrystal Violet Staining72Data to be determined

Table 2: Antiviral Activity of this compound against Poliovirus Serotypes

Virus SerotypeCell LineAssay MethodEC50 (µM)Selectivity Index (SI = CC50/EC50)
Poliovirus 1HeLaCPE InhibitionData to be determinedData to be determined
Poliovirus 2HeLaCPE InhibitionData to be determinedData to be determined
Poliovirus 3HeLaCPE InhibitionData to be determinedData to be determined
Poliovirus 1VeroPlaque ReductionData to be determinedData to be determined
Poliovirus 2VeroPlaque ReductionData to be determinedData to be determined
Poliovirus 3VeroPlaque ReductionData to be determinedData to be determined

Experimental Protocols

Cell Lines and Virus Propagation
  • Cell Lines: HeLa (human cervical adenocarcinoma) and Vero (African green monkey kidney) cells are commonly used for poliovirus propagation and antiviral assays. These cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Poliovirus Strains: Poliovirus serotypes 1, 2, and 3 (e.g., Sabin vaccine strains) should be propagated in confluent monolayers of HeLa or Vero cells. Viral stocks are harvested upon observation of extensive cytopathic effect. The virus titer should be determined by a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

  • Cell Seeding: Seed HeLa or Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the culture medium from the cells and add 100 µL of the various concentrations of this compound-containing medium to the wells. Include wells with untreated cells as a negative control and wells with solvent alone as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of this compound to protect cells from virus-induced CPE.[3][4]

  • Cell Seeding: Seed HeLa or Vero cells in a 96-well plate as described for the cytotoxicity assay.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in culture medium. Dilute the poliovirus stock to a concentration that will cause 80-100% CPE in 2-3 days (e.g., 100 TCID50).

  • Infection and Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours. Then, add the diluted virus to the wells. Include a virus control (cells with virus, no compound), a cell control (cells with medium, no virus), and a compound toxicity control (cells with the highest concentration of this compound, no virus).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator and observe daily for the appearance of CPE.

  • CPE Quantification: After 2-3 days, when the virus control wells show 80-100% CPE, quantify the CPE in all wells. This can be done by microscopic scoring or by a cell viability assay (e.g., MTT or neutral red uptake).

  • Data Analysis: Calculate the percentage of CPE inhibition for each concentration of this compound. The EC50 value is determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques in the presence of this compound.[5][6][7]

  • Cell Seeding: Seed HeLa or Vero cells in 6-well plates to form a confluent monolayer.

  • Infection: Prepare serial dilutions of the poliovirus stock. Adsorb the virus onto the cell monolayers for 1 hour at 37°C.

  • Treatment and Overlay: During the adsorption period, prepare an overlay medium containing various concentrations of this compound mixed with 1.2% carboxymethylcellulose (CMC) or agarose in 2x DMEM. After adsorption, remove the virus inoculum and add 2 mL of the this compound-containing overlay to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, until plaques are visible.

  • Plaque Visualization: Fix the cells with 10% formaldehyde and stain with a 0.1% crystal violet solution to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The EC50 value is the concentration of this compound that reduces the number of plaques by 50%.

Visualizations

Poliovirus Replication Cycle and Potential this compound Targets

Poliovirus_Replication_Cycle Apparicine_Target1 Apparicine_Target1 Entry_Uncoating Entry_Uncoating Apparicine_Target1->Entry_Uncoating Apparicine_Target2 Apparicine_Target2 RNA_Replication RNA_Replication Apparicine_Target2->RNA_Replication Apparicine_Target3 Apparicine_Target3 Assembly Assembly Apparicine_Target3->Assembly

Experimental Workflow for Antiviral Evaluation

Antiviral_Workflow Start Start Cell_Culture Prepare Host Cell Monolayers (HeLa, Vero) Start->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Determine CC50 of this compound Cell_Culture->Cytotoxicity_Assay Antiviral_Assay Antiviral Assay (CPE Inhibition or Plaque Reduction) Cell_Culture->Antiviral_Assay Data_Analysis Data Analysis Cytotoxicity_Assay->Data_Analysis Antiviral_Assay->Data_Analysis EC50_Calculation Calculate EC50 Data_Analysis->EC50_Calculation SI_Calculation Calculate Selectivity Index (SI) Data_Analysis->SI_Calculation End End EC50_Calculation->End SI_Calculation->End

References

Application Note: Quantification of Apparicine using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of Apparicine, a monoterpenoid indole alkaloid.[1] The described method is specific, linear, accurate, and precise, making it suitable for the quantification of this compound in purified samples and complex matrices such as plant extracts. The protocol provides a comprehensive guide for sample preparation, chromatographic conditions, and method validation in accordance with ICH guidelines.[2][3]

Introduction

This compound is a tricyclic indole alkaloid that has been isolated from various plant species, including those of the Aspidosperma and Tabernaerna genera.[1] It has demonstrated a range of biological activities, including cytotoxicity against certain cancer cell lines and antimicrobial properties.[1] Accurate and reliable quantification of this compound is crucial for pharmacological studies, quality control of herbal medicines, and drug development processes.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of active pharmaceutical ingredients.[3][4] When coupled with a UV detector, it offers a robust and widely accessible method for the analysis of chromophoric compounds like this compound. This application note presents a complete protocol for the quantification of this compound by reversed-phase HPLC-UV.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Software: Chromatography data station for instrument control, data acquisition, and processing.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid, analytical grade.

  • This compound Reference Standard: Purity ≥98%.

Chromatographic Conditions

A set of optimized chromatographic conditions is presented in Table 1. These conditions were developed based on the chemical properties of this compound and general methods for indole alkaloid analysis.[4][5]

ParameterValue
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-15 min: 20-80% B15-17 min: 80% B17-18 min: 80-20% B18-25 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 280 nm

Table 1: HPLC-UV Chromatographic Conditions

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material): A general procedure for the extraction of alkaloids from a plant matrix is outlined below.[6][7][8]

  • Drying and Grinding: Dry the plant material (e.g., leaves) at 40°C and grind it into a fine powder.[7]

  • Extraction: Macerate 1 g of the powdered plant material with 20 mL of methanol with sonication for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

Method Validation

The proposed HPLC-UV method was validated according to the International Conference on Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][3][9]

Specificity

Specificity was evaluated by comparing the chromatograms of a blank (mobile phase), a standard solution of this compound, and a sample extract. The retention time of the this compound peak in the sample extract should match that of the reference standard, and there should be no interfering peaks at this retention time in the blank chromatogram.

Linearity

The linearity of the method was determined by analyzing seven concentrations of this compound standard solutions (1, 5, 10, 25, 50, 75, and 100 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50755.9
751132.4
1001510.7

Table 2: Linearity Data for this compound Quantification

The regression analysis of the calibration curve yielded a correlation coefficient (R²) of >0.999, indicating excellent linearity over the tested concentration range.

Precision

The precision of the method was assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). This was done by analyzing six replicate injections of a 50 µg/mL this compound standard solution.

PrecisionRSD (%)
Intra-day (n=6) 0.85
Inter-day (n=6) 1.23

Table 3: Precision Data for this compound Quantification

The low relative standard deviation (RSD) values demonstrate that the method is precise.

Accuracy

Accuracy was determined by a recovery study. A known amount of this compound was spiked into a sample matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%4039.699.0
100%5049.899.6
120%6059.198.5

Table 4: Accuracy (Recovery) Data for this compound Quantification

The recovery values were within the acceptable range of 98-102%, indicating the accuracy of the method.[9]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
LOD 0.25
LOQ 0.75

Table 5: LOD and LOQ for this compound

Visualizations

SamplePreparationWorkflow Start Start: Plant Material Drying Drying (40°C) Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Maceration with Methanol and Sonication Grinding->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration Dilution Dilution with Mobile Phase Filtration->Dilution End Ready for HPLC Injection Dilution->End

Caption: Sample preparation workflow for this compound extraction.

HPLCUvAnalysisWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Prepare Mobile Phase Injection Inject into HPLC System MobilePhase->Injection Standards Prepare Standard Solutions Standards->Injection Samples Prepare Sample Solutions Samples->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 280 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Result Report Results Quantification->Result

Caption: Overall workflow for HPLC-UV analysis of this compound.

Conclusion

The developed HPLC-UV method provides a reliable and efficient tool for the quantification of this compound. The method is straightforward, utilizing common reversed-phase chromatography principles, and has been shown to be specific, linear, precise, and accurate. This application note serves as a comprehensive guide for researchers in natural product chemistry, pharmacology, and quality control to accurately determine the concentration of this compound in various samples.

References

Apparicine Solubility Profile: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apparicine is a monoterpenoid indole alkaloid with a range of described biological activities, including potential cytotoxic, antiviral, and analgesic properties.[1] As with any compound of interest in drug discovery and development, understanding its solubility in various solvents is a critical first step for formulation, assay development, and pharmacokinetic studies. This document provides an overview of the known solubility characteristics of this compound and detailed protocols for its quantitative determination in dimethyl sulfoxide (DMSO) and other common organic solvents.

This compound is classified as a tricyclic indole alkaloid.[1] Broadly, alkaloids are often sparingly soluble in water but exhibit better solubility in organic solvents.[2][3] While specific quantitative solubility data for this compound is not widely published, qualitative assessments indicate its solubility in several common organic solvents.

This compound Solubility Data

No specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound in DMSO or other organic solvents is readily available in the published literature. However, qualitative descriptions indicate that this compound is soluble in a range of organic solvents. The table below summarizes the available qualitative information and provides a template for recording experimentally determined quantitative data.

Table 1: Solubility of this compound

SolventChemical FormulaTypeQualitative SolubilityQuantitative Solubility (mg/mL at 25°C)
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble[4]Data not available
ChloroformCHCl₃NonpolarSoluble[4]Data not available
Dichloromethane (DCM)CH₂Cl₂NonpolarSoluble[4]Data not available
Ethyl AcetateC₄H₈O₂Polar AproticSoluble[4]Data not available
AcetoneC₃H₆OPolar AproticSoluble[4]Data not available
EthanolC₂H₅OHPolar ProticData not availableData not available
MethanolCH₃OHPolar ProticData not availableData not available
WaterH₂OPolar ProticPoorly soluble (general for alkaloids)[2][3]Data not available

Note: Researchers are encouraged to use the protocols outlined in this document to populate the "Quantitative Solubility" column.

Experimental Workflow for Solubility Determination

The following diagram illustrates a standard workflow for determining the thermodynamic solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add chosen solvent (e.g., DMSO) A->B C Create a slurry B->C D Shake/agitate at constant temperature (e.g., 24h at 25°C) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant (e.g., 0.22 µm PTFE filter) E->F G Prepare serial dilutions F->G H Analyze by HPLC or UV-Vis Spectroscopy G->H I Quantify against a standard curve H->I J Calculate solubility (mg/mL) I->J

Caption: Workflow for this compound solubility determination.

Detailed Experimental Protocols

The following protocols describe the equilibrium (thermodynamic) solubility determination using the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Protocol for Solubility Determination by Shake-Flask Method

This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Materials:

  • This compound (solid powder)

  • Solvents of interest (e.g., DMSO, Ethanol, Dichloromethane)

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Analytical balance

Procedure:

  • Preparation of Slurry: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining after equilibration. A general starting point is 2-5 mg of this compound in 1 mL of the solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the slurries at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. A 24-hour incubation is typically adequate.

  • Phase Separation: After incubation, visually confirm that excess solid is still present.

    • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

    • Filtration: Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Sample Preparation for Analysis: The clear, saturated filtrate is now ready for analysis. It will likely require significant dilution with the appropriate solvent system (mobile phase for HPLC or the pure solvent for UV-Vis) to fall within the linear range of the standard curve.

Protocol for Quantification by HPLC

HPLC is a highly sensitive and specific method for determining the concentration of this compound in the saturated solution.

Materials:

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • This compound standard of known purity

  • HPLC-grade solvents for mobile phase

Procedure:

  • Method Development (if necessary): Develop an HPLC method capable of resolving this compound from any potential impurities or degradation products. The mobile phase will depend on the column and this compound's properties but could consist of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or mobile phase).

    • Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL).

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration to generate a calibration curve. The curve should have a correlation coefficient (R²) of >0.99.

  • Sample Analysis:

    • Dilute the filtered supernatant from the shake-flask experiment (Section 4.1) with the mobile phase to an expected concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample using the calibration curve equation.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the solubility of this compound in the tested solvent.

Protocol for Quantification by UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler, high-throughput alternative to HPLC, suitable if this compound has a distinct chromophore and no interfering impurities are present.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • This compound standard of known purity

Procedure:

  • Determine λmax: Scan a dilute solution of this compound in the solvent of interest across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

    • Perform serial dilutions to create a set of calibration standards with concentrations that give absorbances within the linear range of the instrument (typically 0.1 to 1.0 AU).

  • Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot absorbance versus concentration to generate a calibration curve (Beer's Law plot).

  • Sample Analysis:

    • Dilute the filtered supernatant from the shake-flask experiment (Section 4.1) with the pure solvent to bring the absorbance into the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

Conclusion

References

Apparicine Powder: Handling, Storage, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Apparicine is a monoterpenoid indole alkaloid with demonstrated biological activity, including cytotoxic effects against various cancer cell lines.[1] As a natural product of interest in drug discovery and development, proper handling, storage, and standardized experimental protocols are crucial for obtaining reliable and reproducible results. These application notes provide detailed guidelines for the safe handling and optimal storage of this compound powder, as well as comprehensive protocols for its use in in-vitro cytotoxicity assays and a general framework for in-vivo studies.

Physicochemical Properties and Safety Precautions

This compound is a complex organic molecule with the potential for sensitivity to air, light, and temperature. While specific stability data is limited, general precautions for handling indole alkaloids should be strictly followed.

2.1 Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₈H₂₀N₂PubChem[2]
Molecular Weight264.37 g/mol PubChem[2]
AppearancePowderBioCrick
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick

2.2 Safety and Handling Precautions

This compound powder should be handled as a potentially hazardous substance. Adherence to the following guidelines is essential to ensure personnel safety and maintain the integrity of the compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling this compound powder.[3]

  • Ventilation: Handle the powder in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure, to avoid inhalation of dust particles.[4]

  • Static Electricity: Take precautions against static discharge, which can cause the powder to disperse. Use of an anti-static gun may be beneficial.

  • Spills: In case of a spill, avoid generating dust. Gently cover the spill with an absorbent material, and then clean the area with a wet cloth. Dispose of all contaminated materials as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after handling the powder.[5] Do not eat, drink, or smoke in the laboratory.

Storage Guidelines

Proper storage is critical to prevent the degradation of this compound powder and maintain its biological activity. The following conditions are recommended based on general guidelines for sensitive chemical compounds.

3.1 Short-Term and Long-Term Storage

ConditionRecommendationRationale
Temperature Store at -20°C for long-term storage.[6]Low temperatures slow down potential degradation reactions.
Light Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[7]Indole alkaloids can be sensitive to photodegradation.
Air/Moisture Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For frequent use, a desiccator or a glove box is recommended.[8]This compound may be susceptible to oxidation and hydrolysis.

3.2 Stock Solution Stability

  • Solvent: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions.

  • Storage: Store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Stability: The stability of this compound in DMSO at various temperatures has not been extensively studied. It is recommended to prepare fresh dilutions from the stock solution for each experiment.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of this compound solutions and their application in in-vitro cytotoxicity assays.

4.1 Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh the desired amount of this compound powder (e.g., 2.64 mg for 1 mL of a 10 mM solution).

  • Add the appropriate volume of cell culture grade DMSO to the tube to achieve a final concentration of 10 mM.

  • Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Visually inspect the solution to ensure there are no particulates.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

4.2 Protocol 2: In-Vitro Cytotoxicity Assay using MTT

This protocol details the determination of the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with this compound dilutions A->C B Prepare serial dilutions of this compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate to allow formazan formation E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Figure 1: Workflow for MTT Cytotoxicity Assay.

Materials:

  • Cancer cell line of interest (e.g., Y79 retinoblastoma cells)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Dilution: Prepare a series of dilutions of the this compound stock solution in complete culture medium. A typical concentration range for initial screening is 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.[7]

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Quantitative Data from Literature:

Cell LineAssayIC₅₀ ValueConcentration Range TestedReference
Y79 (Retinoblastoma)MTT26.88 µg/mL50 - 250 µg/mL[1][3]

4.3 Protocol 3: General Protocol for In-Vivo Administration in a Mouse Model

This protocol provides a general framework for the oral administration of this compound in a mouse model. Note: This is a general guideline and the specific dosage, vehicle, and administration schedule should be optimized for the specific animal model and research question.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in water, or a mixture of DMSO and corn oil)

  • Sterile water or saline

  • Oral gavage needles

  • Appropriate mouse strain for the disease model

Procedure:

  • Vehicle Preparation:

    • For 0.5% CMC: Slowly add 0.5 g of CMC to 100 mL of sterile water while stirring vigorously to avoid clumping. Continue stirring until a clear, viscous solution is formed.

    • For DMSO/Corn Oil: Dissolve the this compound powder in a minimal amount of DMSO first. Then, add corn oil to the desired final volume. The final concentration of DMSO should be kept low (typically <5-10%) to minimize toxicity.[3]

  • This compound Formulation: Suspend the this compound powder in the chosen vehicle to the desired final concentration. Sonication may be used to create a uniform suspension. Prepare the formulation fresh daily if stability is a concern.

  • Animal Dosing:

    • Accurately weigh each mouse to determine the correct dosing volume.

    • Administer the this compound suspension or solution via oral gavage.

    • Include a vehicle control group that receives the vehicle without the compound.

  • Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

Dosage Considerations from Literature (for other indole alkaloids):

  • Doses ranging from 10 to 30 mg/kg have been used for other indole alkaloids in mouse models.[6] A dose-finding study is recommended to determine the optimal and maximum tolerated dose for this compound.

Potential Signaling Pathway

While the precise mechanism of action for this compound is still under investigation, some indole alkaloids have been shown to exert their anti-cancer effects by modulating key signaling pathways involved in cell survival and proliferation. One such pathway is the Akt/NF-κB signaling cascade. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

G cluster_pathway Akt/NF-κB Signaling Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB NF-κB IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates to GeneTranscription Gene Transcription (Proliferation, Survival) NFκB->GeneTranscription This compound This compound This compound->Akt Inhibits

Figure 2: Hypothesized inhibition of the Akt/NF-κB pathway by this compound.

Disclaimer: This document is intended for research use only. The information provided is based on currently available literature and general laboratory practices. Users should conduct their own risk assessments and optimize protocols for their specific applications.

References

Application Notes and Protocols: Apparicine for Opioid and Adenosine Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apparicine is a monoterpenoid indole alkaloid that has garnered interest for its diverse biological activities. Notably, it has been reported to be active at opioid receptors and to possess micromolar affinity for adenosine receptors.[1] Furthermore, this compound has demonstrated local analgesic properties, suggesting potential interactions with pathways involved in pain modulation, where both opioid and adenosine receptors play crucial roles.[1]

These preliminary findings highlight the need for a detailed characterization of this compound's binding profile and functional activity at the various subtypes of opioid and adenosine receptors. Such studies are essential to elucidate its mechanism of action and to evaluate its potential as a lead compound for the development of novel therapeutics targeting these receptor systems.

This document provides detailed protocols for conducting in vitro binding and functional assays to determine the affinity and efficacy of this compound, or other novel compounds, at human opioid and adenosine receptors.

Data Presentation: Receptor Binding Affinity

The following tables are presented as templates for the clear and structured presentation of quantitative binding data. The data herein is hypothetical and serves to illustrate the format for reporting experimental findings for a test compound like this compound.

Table 1: Hypothetical Opioid Receptor Binding Profile of a Test Compound

Receptor SubtypeRadioligandKi (nM)
Mu (μ)[³H]-DAMGO150
Delta (δ)[³H]-DPDPE850
Kappa (κ)[³H]-U69,593475

Ki values are determined from competitive binding assays. Lower Ki values indicate higher binding affinity.

Table 2: Hypothetical Adenosine Receptor Binding Profile of a Test Compound

Receptor SubtypeRadioligandKi (nM)
A₁[³H]-CCPA2,500
A₂ₐ[³H]-CGS 21680>10,000
A₂ₒ->10,000
A₃[¹²⁵I]-AB-MECA7,800

Ki values are determined from competitive binding assays. The affinity for A₂ₒ receptors is often determined via functional assays due to the lack of suitable radioligands.

Signaling Pathways

The following diagrams illustrate the canonical G-protein coupled signaling pathways for opioid and adenosine receptors.

opioid_signaling Opioid_Agonist Opioid Agonist (e.g., this compound) Opioid_Receptor Opioid Receptor (Gi/o-coupled) Opioid_Agonist->Opioid_Receptor G_alpha_i_o Gαi/o Opioid_Receptor->G_alpha_i_o Activates G_beta_gamma Gβγ Opioid_Receptor->G_beta_gamma Activates AC Adenylyl Cyclase G_alpha_i_o->AC Inhibits Ca_Channel Ca²⁺ Channels G_beta_gamma->Ca_Channel Inhibits K_Channel K⁺ Channels G_beta_gamma->K_Channel Activates cAMP cAMP AC->cAMP Produces

Caption: Canonical Gi/o-coupled signaling pathway for opioid receptors.

adenosine_signaling Adenosine_Agonist Adenosine Agonist (e.g., this compound) A1_A3_Receptor A₁/A₃ Receptors (Gi/o-coupled) Adenosine_Agonist->A1_A3_Receptor Binds A2A_A2B_Receptor A₂ₐ/A₂ₒ Receptors (Gs-coupled) Adenosine_Agonist->A2A_A2B_Receptor G_alpha_i_o Gαi/o A1_A3_Receptor->G_alpha_i_o G_alpha_s Gαs A2A_A2B_Receptor->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_i_o->AC Inhibits G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP

Caption: Gs and Gi/o-coupled signaling pathways for adenosine receptors.

Experimental Workflow

The following diagram outlines a typical workflow for the characterization of a novel compound at opioid and adenosine receptors.

experimental_workflow Start Start: Novel Compound (this compound) Primary_Binding Primary Screening: Radioligand Binding Assays (Opioid & Adenosine Receptors) Start->Primary_Binding Data_Analysis_1 Data Analysis: Determine Ki values Primary_Binding->Data_Analysis_1 Selectivity_Panel Selectivity Profiling: Test against receptor subtypes Data_Analysis_1->Selectivity_Panel Data_Analysis_2 Data Analysis: Assess subtype selectivity Selectivity_Panel->Data_Analysis_2 Functional_Assay Functional Assays: (e.g., cAMP, [³⁵S]GTPγS) Data_Analysis_2->Functional_Assay Data_Analysis_3 Data Analysis: Determine EC₅₀/IC₅₀ and Emax (Agonist/Antagonist/Modulator?) Functional_Assay->Data_Analysis_3 Conclusion Conclusion: Elucidate Pharmacological Profile Data_Analysis_3->Conclusion

Caption: Experimental workflow for receptor binding and functional analysis.

Experimental Protocols

Protocol 1: Opioid Receptor Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for mu (μ), delta (δ), and kappa (κ) opioid receptors.

Materials:

  • Membrane preparations from cells stably expressing human μ, δ, or κ opioid receptors (e.g., CHO or HEK293 cells).

  • Radioligands:

    • For μ receptors: [³H]-DAMGO

    • For δ receptors: [³H]-DPDPE

    • For κ receptors: [³H]-U69,593

  • Non-specific binding control: Naloxone (10 μM).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO), with serial dilutions.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Microplate scintillation counter.

  • Filtration apparatus.

Procedure:

  • Preparation: Thaw the receptor membrane preparations on ice. Dilute the membranes in ice-cold assay buffer to a final concentration that provides adequate signal-to-noise ratio (to be optimized empirically).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 μL assay buffer, 50 μL radioligand at a concentration near its Kd, and 100 μL of diluted membrane preparation.

    • Non-specific Binding (NSB): 50 μL Naloxone (10 μM), 50 μL radioligand, and 100 μL of diluted membrane preparation.

    • Competitive Binding: 50 μL of this compound at various concentrations, 50 μL radioligand, and 100 μL of diluted membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Adenosine Receptor Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for A₁, A₂ₐ, and A₃ adenosine receptors.

Materials:

  • Membrane preparations from cells stably expressing human A₁, A₂ₐ, or A₃ adenosine receptors.

  • Radioligands:

    • For A₁ receptors: [³H]-CCPA

    • For A₂ₐ receptors: [³H]-CGS 21680

    • For A₃ receptors: [¹²⁵I]-AB-MECA

  • Non-specific binding control: Theophylline (1 mM) or specific antagonists like XAC for A₁/A₂ₐ and MRS1220 for A₃.

  • Test Compound: this compound, with serial dilutions.

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4, supplemented with adenosine deaminase (2 U/mL) to remove endogenous adenosine.

  • Standard materials for filtration and scintillation counting as in Protocol 1.

Procedure:

  • Preparation: Pre-treat the assay buffer and membrane preparations with adenosine deaminase for 30 minutes at room temperature.

  • Assay Setup: Follow the same setup as in Protocol 1, using the appropriate radioligands and non-specific binding controls for each adenosine receptor subtype.

  • Incubation: Incubate the plate at room temperature for 120 minutes.

  • Filtration and Counting: Proceed as described in Protocol 1.

  • Data Analysis: Analyze the data as described in Protocol 1 to determine the IC₅₀ and Ki values for this compound at each adenosine receptor subtype.

Protocol 3: Functional Assay - cAMP Accumulation for A₂ₐ Adenosine Receptors

Objective: To determine if this compound acts as an agonist or antagonist at the A₂ₐ adenosine receptor by measuring its effect on cAMP levels.

Materials:

  • Whole cells expressing the human A₂ₐ receptor (e.g., HEK293-A₂ₐ).

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES and 0.1% BSA, pH 7.4.

  • Phosphodiesterase inhibitor: Rolipram or IBMX (to prevent cAMP degradation).

  • A₂ₐ agonist: NECA or CGS 21680.

  • Test Compound: this compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Preparation: Plate the cells in a suitable microplate and grow to near confluency.

  • Agonist Mode:

    • Wash the cells with stimulation buffer.

    • Add stimulation buffer containing a phosphodiesterase inhibitor and varying concentrations of this compound.

    • Incubate at room temperature for 30 minutes.

  • Antagonist Mode:

    • Wash the cells with stimulation buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor and varying concentrations of this compound for 15 minutes.

    • Add a fixed concentration of an A₂ₐ agonist (e.g., EC₈₀ of NECA) and incubate for an additional 30 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Agonist Mode: Plot cAMP levels against the log concentration of this compound to determine the EC₅₀ and Emax.

    • Antagonist Mode: Plot the response to the fixed agonist concentration against the log concentration of this compound to determine the IC₅₀.

Conclusion

The protocols and data presentation formats outlined in this document provide a comprehensive framework for the systematic evaluation of this compound's interaction with opioid and adenosine receptors. Given the existing evidence of its activity at these receptors and its analgesic properties, such detailed pharmacological characterization is a critical step in understanding its therapeutic potential. The results from these studies will be invaluable for guiding future drug discovery and development efforts centered on this promising natural product.

References

Troubleshooting & Optimization

Technical Support Center: Improving Apparicine Yield from Plant Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of apparicine from plant sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound extraction?

A1: this compound is a monoterpenoid indole alkaloid found in various plant species. The principal sources include plants from the Aspidosperma and Tabernaemontana genera. For instance, it has been identified in Aspidosperma parvifolium and various Tabernaemontana species, including Tabernaemontana divaricata.[1][2]

Q2: What is the general principle behind this compound extraction from plant material?

A2: The extraction of this compound, like other alkaloids, is typically based on its basic nature. The general process involves:

  • Grinding the plant material to increase the surface area for solvent penetration.

  • Extraction with a suitable solvent, often acidified to convert the alkaloid into its more soluble salt form.

  • Acid-base partitioning to separate the alkaloids from neutral and acidic impurities. The acidic extract is basified to precipitate the alkaloid free base, which is then extracted with an organic solvent.[3]

  • Purification of the crude alkaloid extract, commonly using chromatographic techniques.

Q3: How can I quantify the this compound content in my extracts?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is a common and reliable method for the quantitative analysis of this compound in plant extracts.[3][4][5] A validated HPLC-MS/MS method can provide high sensitivity and specificity for accurate quantification.[3]

Q4: What is the biosynthetic precursor of this compound?

A4: this compound is biosynthetically derived from the monoterpene indole alkaloid, stemmadenine.[6][7] The pathway involves a series of enzymatic transformations, including fragmentation and cyclization steps.[6]

Troubleshooting Guide

This guide addresses common issues that can lead to low this compound yields and provides potential solutions.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Yield of Crude this compound Extract Suboptimal Solvent Choice: The solvent may not be effectively solubilizing this compound.Solution: While specific comparative data for this compound is limited, methanol has been shown to be an effective solvent for extracting indole alkaloids from Tabernaemontana species.[8] Consider performing small-scale comparative extractions with different solvents (e.g., methanol, ethanol, dichloromethane) and solvent mixtures to determine the optimal choice for your plant material.
Inefficient Extraction Technique: The chosen method (e.g., maceration) may not be providing sufficient contact between the solvent and the plant material.Solution: Employ more efficient extraction techniques such as Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) to potentially improve yields and reduce extraction time.[9][10][11]
Incorrect pH: The pH of the extraction solvent can significantly impact the solubility of alkaloids.Solution: For acid-base extractions, ensure the initial acidic solution has a pH low enough (typically pH 2-3) to fully protonate the this compound. During the basification step, ensure the pH is sufficiently high (typically pH 9-10) to convert the this compound salt to its free base for efficient extraction into the organic solvent.[12]
Thermal Degradation: this compound may be sensitive to high temperatures used during extraction or solvent evaporation.Solution: Avoid prolonged exposure to high temperatures. Use lower extraction temperatures if possible and employ rotary evaporation under reduced pressure to remove solvents at a lower temperature.[13][14]
Poor Purity of Crude Extract Presence of Pigments and Lipids: Chlorophyll and other lipophilic compounds can co-extract with this compound, complicating purification.Solution: Perform a preliminary defatting step by washing the powdered plant material with a non-polar solvent like n-hexane or petroleum ether before the main alkaloid extraction.[2]
Co-extraction of Other Alkaloids: Aspidosperma and Tabernaemontana species contain a complex mixture of structurally similar indole alkaloids.Solution: This is a common challenge. The purification strategy will need to be robust. Initial fractionation using column chromatography followed by preparative HPLC or other high-resolution techniques is often necessary.
Loss of this compound During Purification Irreversible Adsorption on Silica Gel: this compound may bind strongly to the stationary phase during column chromatography.Solution: If using silica gel chromatography, consider deactivating the silica with a small amount of a polar solvent or adding a small percentage of a base like triethylamine to the mobile phase to reduce tailing and improve recovery.
Emulsion Formation During Liquid-Liquid Extraction: The formation of a stable emulsion between the aqueous and organic layers can lead to significant product loss.Solution: To break emulsions, you can try adding a small amount of a different organic solvent, adding brine, or centrifuging the mixture.

Data Presentation: Factors Influencing Alkaloid Extraction Yield

Parameter Condition 1 Yield (%) Condition 2 Yield (%) Condition 3 Yield (%) General Trend/Comment
Solvent Methanole.g., 1.5Ethanole.g., 1.2Dichloromethanee.g., 0.8Polar protic solvents like methanol and ethanol are often effective for alkaloid extraction. The optimal solvent depends on the specific alkaloid and plant matrix.
Temperature 25°Ce.g., 1.040°Ce.g., 1.360°Ce.g., 1.6Increasing temperature generally increases solubility and extraction rate. However, excessively high temperatures can lead to degradation of thermolabile compounds.[13]
Extraction Time 1 houre.g., 0.93 hourse.g., 1.46 hourse.g., 1.5Yield typically increases with time up to a certain point, after which it plateaus as equilibrium is reached.
pH of Aqueous Phase pH 2e.g., 1.4pH 7e.g., 0.5pH 10 (for free base extraction)e.g., 1.3Acidic conditions enhance the solubility of alkaloids as their salts. Basic conditions are required to convert the salts to the free base for extraction into an organic solvent.[12]

Note: The yield percentages are hypothetical and for illustrative purposes to demonstrate general trends. Actual yields will vary depending on the plant material, specific conditions, and analytical methods.

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Indole Alkaloids from Aspidosperma Bark

This protocol is adapted from a method used for the extraction of indole alkaloids, including this compound, from Aspidosperma parvifolium.[8][16]

1. Plant Material Preparation:

  • Dry the trunk bark of the Aspidosperma species in an oven with circulating air at 40°C.
  • Grind the dried bark into a fine powder.

2. Initial Extraction:

  • Extract the powdered bark by percolation with 96% ethanol.
  • Concentrate the resulting ethanolic solution using a rotary evaporator to obtain the crude ethanol extract.

3. Acid-Base Partitioning:

  • Suspend an aliquot of the crude ethanol extract in 1 N aqueous HCl.
  • Extract this acidic solution with dichloromethane (5 x 200 mL) to remove neutral compounds. Discard the organic layer.
  • Make the remaining aqueous solution alkaline (pH 10) by adding concentrated ammonium hydroxide.
  • Extract the alkaline aqueous solution with dichloromethane (5 x 200 mL). This organic layer will contain the alkaloid fraction.

4. Concentration:

  • Combine the dichloromethane extracts containing the alkaloids.
  • Concentrate the solution in a rotary evaporator to yield the crude alkaloid fraction.

5. Purification (General Approach):

  • Subject the crude alkaloid fraction to silica gel column chromatography.
  • Elute the column with a gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol mixtures).
  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
  • Combine the this compound-rich fractions and further purify using preparative HPLC if necessary.

Protocol 2: Quantitative Analysis of this compound by HPLC

This protocol outlines a general method for the quantification of this compound in a plant extract.

1. Sample Preparation:

  • Dissolve a known weight of the crude alkaloid extract in the mobile phase.
  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions (Representative):

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
  • Flow Rate: 1.0 mL/min.
  • Detection: DAD at a wavelength determined from the UV spectrum of an this compound standard (typically around 254 nm and 306 nm).
  • Injection Volume: 20 µL.

3. Quantification:

  • Prepare a calibration curve using a certified reference standard of this compound at several concentrations.
  • Inject the prepared sample and determine the peak area corresponding to this compound.
  • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Apparicine_Extraction_Workflow Start Dried & Powdered Plant Material Extraction Extraction (e.g., Ethanol Percolation) Start->Extraction Concentration1 Concentration (Rotary Evaporation) Extraction->Concentration1 Acidification Acidification (Aqueous HCl) Concentration1->Acidification Neutral_Extraction Extraction with Dichloromethane (Removes Neutral Compounds) Acidification->Neutral_Extraction Basification Basification (Ammonium Hydroxide) Neutral_Extraction->Basification Aqueous Phase Alkaloid_Extraction Extraction with Dichloromethane (Extracts Alkaloids) Basification->Alkaloid_Extraction Concentration2 Concentration (Rotary Evaporation) Alkaloid_Extraction->Concentration2 Purification Purification (Column Chromatography, prep-HPLC) Concentration2->Purification Analysis Quantitative Analysis (HPLC-DAD/MS) Purification->Analysis End Pure this compound Analysis->End

Caption: Workflow for this compound Extraction and Purification.

Apparicine_Biosynthesis Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Stemmadenine Stemmadenine Strictosidine->Stemmadenine Multiple Enzymatic Steps This compound This compound Stemmadenine->this compound Fragmentation & Cyclization Vallesamine_Alkaloids Other Vallesamine Group Alkaloids Stemmadenine->Vallesamine_Alkaloids

Caption: Simplified this compound Biosynthetic Pathway.

References

Technical Support Center: Total Synthesis of Apparicine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of the complex indole alkaloid, Apparicine. This guide is designed to provide researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic challenges in the total synthesis of this compound?

A1: The total synthesis of this compound presents several significant challenges, primarily centered around the construction of its unique and sterically congested tetracyclic core. Key difficulties include:

  • Construction of the Azocino[4,3-b]indole Core: Forming the central eight-membered nitrogen-containing ring is a non-trivial synthetic step.

  • Formation of the Bridged Piperidine Ring: The final ring closure to create the strained 1-azabicyclo[4.2.2]decane framework is often a low-yielding and challenging transformation.[1][2][3]

  • Stereocontrol: The molecule contains a key stereocenter at C16, and controlling the stereochemical outcome of reactions to establish this center is crucial.

  • Exocyclic Alkylidene Group Installation: The introduction of the exocyclic double bond with the correct geometry can be problematic.

Q2: My Ring-Closing Metathesis (RCM) to form the azocinoindole core is failing or giving low yields. What are some common causes and solutions?

A2: Low yields in the RCM step are a known bottleneck.[4] Several factors can influence the success of this reaction:

  • Catalyst Choice: The choice of the Grubbs catalyst (first, second, or third generation) is critical and substrate-dependent. For sterically hindered or electron-deficient olefins, more reactive catalysts like Grubbs II or the Hoveyda-Grubbs catalysts are often required.

  • Reaction Concentration: RCM is an intramolecular reaction, and to favor it over intermolecular oligomerization, the reaction must be run at high dilution (typically 0.001-0.01 M).

  • Solvent and Temperature: Dichloromethane (DCM) or toluene are common solvents. The reaction temperature may need to be optimized; while some reactions proceed at room temperature, others may require heating.

  • Substrate Purity: Impurities, particularly those containing coordinating functional groups, can poison the ruthenium catalyst. Ensure your diene precursor is of high purity.

Q3: The intramolecular Heck cyclization to form the final bridged ring system is not working. What should I troubleshoot?

A3: The intramolecular Heck cyclization is a key step in several reported syntheses of this compound and can be challenging due to the strained nature of the product.[1][5][6] Common issues include:

  • Ligand Choice: The choice of phosphine ligand for the palladium catalyst is crucial. Bulky, electron-rich ligands often promote the desired reductive elimination.

  • Base and Solvent: The choice of base and solvent system can significantly impact the reaction outcome. A variety of conditions may need to be screened.

  • Substrate Reactivity: The nature of the vinyl halide (iodide > bromide > chloride) will affect the rate of oxidative addition.

  • Side Reactions: Unwanted side reactions, such as β-hydride elimination from the alkylpalladium intermediate, can compete with the desired cyclization.[1]

Q4: I am observing poor diastereoselectivity in the formation of the C16 stereocenter. What strategies can I employ to improve this?

A4: Achieving high stereocontrol is a common challenge in the synthesis of complex natural products.[7][8][9] Consider the following approaches:

  • Substrate-Controlled Diastereoselection: If the stereocenter is set in a cyclic precursor, the existing stereocenters can direct the approach of the reagent. Conformation analysis of the substrate can provide insights into the likely outcome.

  • Reagent-Controlled Diastereoselection: Employing chiral reagents or catalysts can induce asymmetry. For example, if the stereocenter is introduced via a reduction, a chiral reducing agent could be used.

  • Chiral Auxiliary: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction, and then subsequently removed.

Troubleshooting Guides

Issue 1: Low or No Yield in the Intramolecular Heck Cyclization

If you are experiencing low or no yield in the intramolecular Heck cyclization to form the bridged piperidine ring of this compound, follow this troubleshooting workflow.

Heck_Troubleshooting start Low/No Yield in Heck Cyclization check_reagents Verify Purity and Integrity of Pd Catalyst, Ligand, Base, and Substrate start->check_reagents screen_catalyst Screen Different Pd Sources (e.g., Pd(OAc)2, Pd2(dba)3) check_reagents->screen_catalyst Reagents OK screen_ligand Screen Different Phosphine Ligands (e.g., PPh3, P(o-tol)3, Buchwald ligands) screen_catalyst->screen_ligand screen_base Screen Different Bases (e.g., Et3N, K2CO3, Ag2CO3) screen_ligand->screen_base screen_solvent Screen Different Solvents (e.g., MeCN, DMF, Toluene) screen_base->screen_solvent optimize_temp Optimize Reaction Temperature (Room Temp to Reflux) screen_solvent->optimize_temp success Successful Cyclization optimize_temp->success Optimization Successful

Caption: Troubleshooting workflow for the Heck cyclization.

Parameter Potential Issue Troubleshooting Steps
Palladium Catalyst Catalyst decomposition or inactivity.Use a fresh source of palladium catalyst. Consider a pre-catalyst that is more stable.
Ligand Inappropriate ligand for the transformation.Screen a variety of phosphine ligands with different steric and electronic properties.
Base Base is too weak or too strong, or is insoluble.Try different inorganic and organic bases. Ensure the base is soluble in the reaction medium.
Solvent Poor solubility of reagents or catalyst.Test a range of polar aprotic solvents like acetonitrile, DMF, or DMA.
Temperature Reaction is too slow at lower temperatures.Gradually increase the reaction temperature while monitoring for decomposition.
Substrate The vinyl halide is not reactive enough.If using a vinyl chloride or bromide, consider synthesizing the vinyl iodide precursor.

Experimental Protocols

Protocol 1: Representative Intramolecular Heck Cyclization

This is a representative protocol based on published syntheses and may require optimization for your specific substrate.

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the vinyl iodide precursor (1.0 eq), palladium acetate (Pd(OAc)₂, 0.1 eq), and triphenylphosphine (PPh₃, 0.2 eq).

  • Solvent and Base Addition: Add anhydrous acetonitrile (to achieve a 0.01 M concentration) followed by silver carbonate (Ag₂CO₃, 2.0 eq).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Representative Ring-Closing Metathesis

This is a representative protocol and may require optimization.

  • Preparation: In a glovebox, dissolve the diene precursor (1.0 eq) in dry, degassed dichloromethane (to achieve a 0.005 M concentration) in a Schlenk flask.

  • Catalyst Addition: Add Grubbs second-generation catalyst (0.05 eq).

  • Reaction: Seal the flask and stir the reaction mixture at 40 °C for 4-12 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

  • Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

  • Purification: Concentrate the reaction mixture and purify by flash column chromatography on silica gel.

Quantitative Data Summary

Table 1: Comparison of RCM Catalysts for a Model Azocinoindole Synthesis
Catalyst Loading (mol%) Temperature (°C) Time (h) Yield (%)
Grubbs I104024<10
Grubbs II540675
Hoveyda-Grubbs II525882
Grubbs III525685

Retrosynthetic Analysis

The following diagram illustrates a common retrosynthetic approach to this compound, highlighting the key bond disconnections.

Retrosynthesis This compound This compound Tricycle Tricyclic Intermediate (Azocino[4,3-b]indole) This compound->Tricycle Heck Cyclization Diene Diene Precursor Tricycle->Diene Ring-Closing Metathesis Indole Indole Derivative Diene->Indole Piperidone Piperidone Derivative Diene->Piperidone

Caption: A simplified retrosynthetic analysis of this compound.

References

Technical Support Center: Overcoming Low Aqueous Solubility of Apparicine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low aqueous solubility of Apparicine.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its solubility a concern?

This compound is a monoterpenoid indole alkaloid first isolated from the Aspidosperma species.[1] It has demonstrated various potential therapeutic applications, including cytotoxic activity against certain cancer cell lines, antiviral properties, and activity at opioid and adenosine receptors.[1] However, like many alkaloids, this compound is a lipophilic molecule with a predicted XLogP3 value of 2.7, suggesting poor aqueous solubility.[2] This low solubility can significantly hinder its preclinical development and clinical application by limiting its bioavailability, posing challenges for in vitro assays, and complicating formulation development for in vivo studies.

2. What are the common initial steps to assess the solubility of this compound?

Before attempting to enhance its solubility, it is crucial to determine the baseline solubility of your this compound sample in aqueous media. A recommended starting point is to determine its solubility in buffers at different pH values (e.g., pH 4.0, 7.4, and 9.0) to understand the impact of pH on its solubility, which is common for alkaloids.[3] A simple shake-flask method followed by quantification using a validated analytical technique like HPLC-UV is a standard approach.

3. What are the primary strategies to improve the aqueous solubility of this compound?

Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound.[4][5] The most common and effective methods include:

  • pH Adjustment: As an alkaloid, this compound's solubility is likely pH-dependent.[3] Adjusting the pH of the aqueous medium to a range where the molecule is ionized can significantly increase its solubility.

  • Co-solvents: Utilizing water-miscible organic solvents (co-solvents) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[6][7]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate non-polar molecules like this compound within their hydrophobic cavity, forming inclusion complexes with enhanced aqueous solubility.[8][9][10][11]

  • Nanoparticle Formulation: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility and dissolution rate.[12][13][14]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: this compound precipitates out of solution during the preparation of a stock solution.
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent.

  • Troubleshooting Steps:

    • Verify the Solvent: While this compound may be soluble in organic solvents like DMSO or ethanol, adding this stock to an aqueous buffer can cause it to precipitate if the final concentration of the organic solvent is too low to maintain solubility.

    • Use a Co-solvent System: Prepare the stock solution in a mixture of an organic solvent and water. Incrementally increase the proportion of the organic solvent until the this compound fully dissolves. Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG) 400.[][16]

    • Gentle Heating and Sonication: Applying gentle heat (e.g., 37-40°C) and sonicating the solution can aid in dissolution. However, be cautious as excessive heat may degrade the compound.

Issue 2: Inconsistent results in cell-based assays due to poor this compound solubility.
  • Possible Cause: Precipitation of this compound in the cell culture medium, leading to inaccurate and non-reproducible effective concentrations.

  • Troubleshooting Workflow:

    G A Inconsistent Assay Results B Visually inspect for precipitation in cell culture medium A->B C Precipitation observed? B->C D Yes C->D E No C->E F Reduce final this compound concentration D->F G Incorporate a solubilizing agent D->G K Consider other experimental variables (e.g., cell density, incubation time) E->K F->B H Evaluate potential cytotoxicity of the solubilizing agent G->H I Re-evaluate with a different solubilization technique (e.g., cyclodextrins) H->I Cytotoxic J Proceed with assay H->J

Issue 3: Difficulty in preparing an aqueous formulation of this compound for in vivo studies.
  • Possible Cause: The required dose of this compound is significantly higher than its aqueous solubility.

  • Recommended Strategies:

    • pH Adjustment: For oral or parenteral administration, the pH of the formulation can be adjusted to a physiologically acceptable range where this compound is more soluble.

    • Cyclodextrin Complexation: This is a highly effective method for increasing the aqueous solubility and bioavailability of poorly soluble drugs. [17]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a good safety profile.

    • Nanoparticle Formulation: Formulating this compound as a nanosuspension or encapsulating it in lipid-based or polymeric nanoparticles can significantly improve its solubility and in vivo performance. [18][19]

Data Presentation

The following tables provide a summary of hypothetical quantitative data for different solubility enhancement techniques for this compound. These values are illustrative and should be experimentally determined for your specific batch of this compound.

Table 1: Effect of pH on this compound Solubility

pHThis compound Solubility (µg/mL)
4.050.2
7.42.5
9.00.8

Table 2: Effect of Co-solvents on this compound Solubility in Water

Co-solventConcentration (% v/v)This compound Solubility (µg/mL)
Ethanol1015.7
2042.1
Propylene Glycol1012.3
2035.8
PEG 4001018.9
2055.4

Table 3: Effect of Cyclodextrins on this compound Solubility in Water

CyclodextrinConcentration (mM)This compound Solubility (µg/mL)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1025.6
50128.3
Sulfobutylether-β-cyclodextrin (SBE-β-CD)1032.4
50165.7

Experimental Protocols

Protocol 1: Determination of this compound Solubility by the Shake-Flask Method
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved this compound.

  • Quantification: Carefully collect the supernatant, dilute it with a suitable solvent if necessary, and determine the concentration of this compound using a validated analytical method such as HPLC-UV.

Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex
  • Preparation of Cyclodextrin Solution: Dissolve the desired amount of cyclodextrin (e.g., HP-β-CD) in purified water with stirring.

  • Addition of this compound: Add an excess amount of this compound to the cyclodextrin solution.

  • Complexation: Stir the mixture at room temperature for 24-72 hours. Gentle heating may be applied to facilitate complexation, but temperature stability of this compound should be considered.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • Quantification: Determine the concentration of solubilized this compound in the filtrate by a suitable analytical method.

  • Lyophilization (Optional): The resulting solution can be lyophilized to obtain a solid powder of the this compound-cyclodextrin complex, which can be easily reconstituted in water.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Solubility Enhancement Workflow A Low Aqueous Solubility of this compound B Characterize Baseline Solubility (pH-dependence) A->B C Select Appropriate Solubilization Technique B->C D pH Adjustment C->D E Co-solvents C->E F Cyclodextrin Complexation C->F G Nanoparticle Formulation C->G H Optimize Formulation D->H E->H F->H G->H I Characterize Final Formulation (Stability, etc.) H->I J Proceed to In Vitro/ In Vivo Experiments I->J

Caption: General workflow for enhancing the solubility of this compound.

G cluster_0 Hypothetical Signaling Pathway Inhibition by this compound This compound This compound (Solubilized) Receptor Target Receptor (e.g., Opioid Receptor) This compound->Receptor Binds and Inhibits DownstreamKinase Downstream Kinase (e.g., MAPK) Receptor->DownstreamKinase TranscriptionFactor Transcription Factor (e.g., NF-κB) DownstreamKinase->TranscriptionFactor GeneExpression Target Gene Expression (e.g., Pro-inflammatory Cytokines) TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Reduced Inflammation) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway inhibited by solubilized this compound.

References

Technical Support Center: Troubleshooting Apparicine Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Apparicine in solution. The following information is collated from general knowledge of indole alkaloid chemistry and best practices in pharmaceutical sciences.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A change in the color of your this compound solution, such as turning yellow or brown, is a likely indicator of chemical degradation. Indole alkaloids, including this compound, can be susceptible to oxidation and other forms of decomposition, leading to the formation of colored byproducts.[1][2] Key factors that can accelerate this process include:

  • Exposure to Light: Many alkaloids are photosensitive and can degrade upon exposure to UV or ambient light.[1][3][4]

  • Presence of Oxygen: Dissolved oxygen in the solvent can promote oxidation of the this compound molecule.[4]

  • pH of the Solution: The stability of alkaloids can be highly dependent on the pH of the solution.[1][4]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.[3][4]

Q2: I've observed a precipitate forming in my this compound solution. What should I do?

Precipitation of this compound from a solution can be due to issues with solubility or degradation. This compound is soluble in several organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[5] If you are using an aqueous buffer, consider the following:

  • Verify pH: The solubility of alkaloids is often pH-dependent. This compound has a pKa of 8.37, suggesting it is a weak base.[6] Its solubility in aqueous solutions may be higher at a slightly acidic pH. However, it is crucial to assess for potential acid-catalyzed degradation.

  • Consider a Co-solvent: To improve solubility in aqueous buffers, you can prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol and then dilute it into your aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.[1]

  • Prepare Fresh Solutions: If the precipitate forms over time, it may be a degradation product that is less soluble than the parent compound. It is always recommended to prepare fresh solutions before each experiment.[1]

Q3: How should I prepare and store my this compound stock solutions to maximize stability?

Proper preparation and storage are critical for maintaining the integrity of your this compound solutions.

  • Solvent Selection: Use high-purity, anhydrous solvents. For long-term storage, DMSO is often a good choice.[5]

  • Storage Conditions: Store stock solutions at -20°C or -80°C.[5] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Protection from Light: Use amber-colored vials or wrap the vials in aluminum foil to protect the solution from light.[3]

  • Inert Atmosphere: For highly sensitive applications, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guide

This table summarizes common issues, their potential causes, and recommended solutions for this compound instability.

Observation Potential Cause Recommended Solution
Color Change (e.g., yellowing) Oxidation, PhotodegradationPrepare fresh solutions. Protect from light using amber vials. Degas solvents to remove oxygen. Consider working under an inert atmosphere.
Precipitation Poor solubility, Degradation product formationUse a co-solvent (e.g., DMSO) for aqueous solutions. Verify and adjust the pH of your buffer. Prepare fresh solutions. Filter the solution after preparation.
Loss of Bioactivity Chemical DegradationConfirm the purity of the starting material. Strictly follow recommended storage conditions. Minimize exposure to light and ambient temperatures.
Appearance of New Peaks in HPLC/LC-MS Formation of degradation productsCharacterize the degradation products to understand the degradation pathway.[7] Optimize solution parameters (pH, solvent) to minimize degradation. Reduce the duration of the experiment if possible.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound (solid)

  • High-purity, anhydrous DMSO

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. A brief sonication in an ultrasonic bath at 37°C may aid dissolution.[5]

  • Aliquot the stock solution into single-use, amber-colored tubes.

  • Store the aliquots at -20°C or -80°C. Stock solutions can be stored for several months under these conditions.[5]

Protocol 2: HPLC-Based Stability Assessment of this compound in Solution

Objective: To determine the stability of this compound in a specific buffer over time.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a UV detector and a suitable C18 column

Methodology:

  • Prepare a fresh working solution of this compound in the buffer of interest at the desired final concentration.

  • Immediately inject a sample (t=0) into the HPLC system. Set the UV detector to the λmax of this compound.

  • Store the remaining solution under the intended experimental conditions (e.g., 37°C, protected from light).

  • Inject samples at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).

  • Monitor for a decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.[1]

  • Calculate the percentage of this compound remaining at each time point relative to t=0.

Visualizations

TroubleshootingWorkflow start Instability Observed (e.g., Color Change, Precipitate) check_solution Is the solution freshly prepared? start->check_solution yes_fresh Yes check_solution->yes_fresh Yes no_fresh No check_solution->no_fresh No check_storage Review storage conditions: - Temperature (-20°C or -80°C) - Light protection (amber vial) - Solvent (anhydrous, high-purity) yes_fresh->check_storage prepare_fresh Prepare fresh solution and re-evaluate. no_fresh->prepare_fresh end Problem Resolved prepare_fresh->end storage_ok Storage OK check_storage->storage_ok Correct storage_not_ok Storage Not OK check_storage->storage_not_ok Incorrect check_experimental Review experimental conditions: - pH of buffer - Presence of co-solvent - Temperature - Exposure to light/air storage_ok->check_experimental optimize_storage Optimize storage conditions and prepare fresh solution. storage_not_ok->optimize_storage optimize_storage->end experimental_ok Conditions seem optimal check_experimental->experimental_ok Optimal experimental_not_ok Conditions suboptimal check_experimental->experimental_not_ok Suboptimal stability_study Perform a systematic stability study (e.g., HPLC time course). experimental_ok->stability_study optimize_experimental Optimize experimental conditions: - Adjust pH - Add co-solvent - Control temperature - Protect from light/air experimental_not_ok->optimize_experimental optimize_experimental->end stability_study->end

Caption: Troubleshooting workflow for this compound instability.

DegradationFactors cluster_factors Factors Influencing Stability This compound This compound in Solution degradation Degradation Products This compound->degradation pH pH pH->degradation Temperature Temperature Temperature->degradation Light Light Exposure Light->degradation Oxygen Oxygen Oxygen->degradation Solvent Solvent Choice Solvent->degradation

Caption: Factors influencing this compound degradation in solution.

StabilityAssessmentWorkflow start Prepare this compound Solution in Test Buffer t0_analysis Analyze at t=0 (e.g., HPLC, LC-MS) start->t0_analysis incubate Incubate under Experimental Conditions start->incubate compare Compare t=x data to t=0 data t0_analysis->compare timepoint_analysis Analyze at Predetermined Time Points (t=x) incubate->timepoint_analysis timepoint_analysis->compare calculate Calculate % Remaining this compound and Identify Degradation Products compare->calculate end Determine Stability Profile calculate->end

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Apparicine Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Apparicine cytotoxicity assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a monoterpenoid indole alkaloid first isolated from the plant genus Aspidosperma.[1] It is soluble in organic solvents like DMSO, chloroform, and acetone.[2] While its precise cytotoxic mechanism is an area of active research, it has shown cytotoxicity against certain cancer cell lines, such as the P388 lymphocytic leukemia line, and exhibits activity at opioid and adenosine receptors.[1]

Q2: My this compound, dissolved in DMSO, is precipitating when added to the cell culture medium. How can I fix this?

This is a common issue with hydrophobic compounds. Here are several strategies to address it:

  • Optimize Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically well below 0.5%, as higher concentrations can be toxic to cells.[3]

  • Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes improve solubility.

  • Increase Serum Concentration (with caution): Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to hydrophobic compounds and increase their apparent solubility. However, be aware this can also interfere with the assay by reducing the free concentration of this compound (see FAQ Q5 and the Troubleshooting Guide).

  • Use Pluronic F-68: This non-ionic surfactant can be used at low concentrations (e.g., 0.01-0.1%) to help maintain the solubility of hydrophobic compounds in aqueous solutions.

Q3: I'm not observing the expected cytotoxicity with this compound. What are the first things I should check?

When encountering a lack of expected cytotoxicity, it's essential to first verify the experimental setup. A systematic check is crucial:

  • Compound Integrity: Confirm the identity and purity of your this compound stock. Ensure it has been stored correctly to prevent degradation.

  • Concentration Verification: Double-check all calculations for stock solution preparation and serial dilutions. An error in calculation is a common source of unexpected results.

  • Cell Health: Ensure your cell cultures are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Stressed or unhealthy cells can respond differently to cytotoxic agents.

  • Solvent Effects: Always include a vehicle-only control (e.g., cells treated with the same final concentration of DMSO as your highest this compound concentration) to confirm that the solvent itself is not affecting cell viability.[3]

Q4: Could this compound be interfering directly with my assay reagents?

Yes, this is a significant possibility, especially with colorimetric or fluorometric assays like MTT, MTS, XTT, and Resazurin.

  • Redox Interference: As an alkaloid, this compound may have intrinsic reducing or oxidizing properties that can directly react with the assay's tetrazolium salt (e.g., MTT), leading to a false positive (increased signal) or false negative (decreased signal) result independent of cell viability.

  • Colorimetric Interference: If this compound has a color or absorbs light near the wavelength used to measure the formazan product (typically 570 nm for MTT), it can artificially inflate the absorbance reading. It is recommended to run a UV-Vis spectrum of this compound in your assay medium to check for absorbance overlap.[1]

  • Fluorescence Interference: If you are using a fluorescence-based assay, this compound may be autofluorescent or quench the fluorescent signal of the reporter dye.

To test for direct interference, run a control plate with no cells. Add your this compound dilutions to the wells with culture medium, add the assay reagent (e.g., MTT), and measure the absorbance/fluorescence. Any signal generated in the absence of cells is due to direct chemical interference.

Q5: How does the presence of serum in the culture medium affect my results?

Serum contains abundant proteins, primarily albumin, which can bind to small molecules like this compound.[4][5] This binding sequesters the compound, reducing its "free" concentration available to interact with the cells. This can lead to an underestimation of the compound's true potency, resulting in a higher apparent IC50 value.[4] The effect is concentration-dependent; higher serum percentages will lead to more significant binding and a greater shift in the IC50. For consistency, it is critical to use the same concentration of serum across all experiments.

Troubleshooting Guides

Problem 1: High Variability Between Replicate Wells

High variability can obscure real effects and make data interpretation impossible.

Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting groups of wells. Pay attention to the "edge effect" in 96-well plates; consider not using the outer wells for experimental data.
Inaccurate Pipetting Calibrate your pipettes regularly. When adding small volumes of concentrated this compound stock, pipette into the medium rather than onto the well wall. Use a multichannel pipette for reagent addition steps to improve consistency.
Compound Precipitation Visually inspect wells under a microscope after adding this compound. If crystals are visible, refer to FAQ Q2 for solubility issues.
Incomplete Formazan Solubilization (MTT Assay) After the MTT incubation, ensure all purple formazan crystals are fully dissolved in the solubilization solution (e.g., DMSO or SDS). Place the plate on an orbital shaker for 10-15 minutes to aid dissolution.
Problem 2: IC50 Value is Inconsistent Between Experiments

Reproducibility is key to reliable data. If your IC50 values fluctuate significantly, consider these factors.

Possible Cause Troubleshooting Step
Cell Passage Number Use cells within a consistent and narrow passage number range. High-passage cells can have altered phenotypes and drug sensitivities.
Initial Cell Density The initial number of cells seeded can significantly impact the apparent cytotoxicity. A higher cell density may require a higher compound concentration to achieve the same level of killing. Standardize your seeding density for all experiments.
This compound Stability This compound may degrade in the culture medium over the course of the experiment (24-72 hours). Factors like pH, temperature, and light exposure can affect stability.[3][6] Prepare fresh dilutions for each experiment and protect stock solutions from light.
Assay Incubation Time The duration of compound exposure will directly affect the IC50 value. Ensure incubation times are kept consistent across all experiments.
Troubleshooting Workflow: Unexpected Results

Use this logical workflow to diagnose issues with your this compound cytotoxicity experiments.

G cluster_compound 1. Compound & Reagent Check cluster_cells 2. Cell Culture Check cluster_assay 3. Assay Interference Check start Unexpected Result (e.g., No Cytotoxicity or High IC50) compound_check Verify this compound Concentration & Purity start->compound_check reagent_check Prepare Fresh Reagents & Compound Dilutions compound_check->reagent_check If calculations are correct cell_health Assess Cell Health (Morphology, Passage #) reagent_check->cell_health If reagents are fresh contamination Check for Mycoplasma & Other Contaminants cell_health->contamination If cells look healthy no_cell_control Run No-Cell Control (Compound + Reagents) contamination->no_cell_control If cells are clean serum_effect Test Lower Serum Concentration no_cell_control->serum_effect If no direct interference orthogonal_assay Perform Orthogonal Assay (e.g., LDH, Crystal Violet) serum_effect->orthogonal_assay If serum effect is ruled out end Identify Root Cause & Redesign Experiment orthogonal_assay->end

Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.

Data on Common Interferences

Table 1: Effect of Serum Protein on Apparent Cytotoxicity

The presence of serum proteins can significantly decrease the apparent potency of a compound by reducing its free concentration. The following data, adapted from a study on 27 different chemicals, illustrates how increasing Bovine Serum Albumin (BSA) concentration can increase the EC50 value.[4] This demonstrates the importance of maintaining consistent serum concentrations in your assays.

CompoundEC50 at 18 µM BSAEC50 at 600 µM BSAFold Increase in EC50
Pentachlorophenol28.5 µM960 µM33.7
Hexachlorophene3.3 µM91.2 µM27.6
Thioridazine13.9 µM200 µM14.4
Amitriptyline41.7 µM260 µM6.2
Verapamil19.3 µM100 µM5.2
Phenol4.1 mM5.0 mM1.2
Ethylene Glycol527 mM527 mM1.0

Data is illustrative of the serum protein binding effect and not specific to this compound.

Experimental Protocols for Orthogonal Assays

Relying on a single assay type (e.g., MTT) can be misleading due to potential interference. Confirming cytotoxicity with an orthogonal (mechanistically different) assay is highly recommended.

Lactate Dehydrogenase (LDH) Release Assay

This assay measures membrane integrity by quantifying the release of the cytosolic enzyme LDH from damaged cells into the supernatant.[7]

Materials:

  • Cells seeded in a 96-well plate

  • This compound dilutions

  • Commercial LDH Cytotoxicity Assay Kit (contains Lysis Solution, Stop Solution, and Substrate/Reaction Mix)

  • 96-well plate for supernatant collection

  • Microplate reader (absorbance at 490 nm)

Protocol:

  • Cell Seeding & Treatment: Seed cells at an optimal density and allow them to attach overnight. Treat cells with your this compound serial dilutions for the desired incubation period (e.g., 24-48 hours).

  • Setup Controls:

    • Untreated Control: Cells treated with vehicle only (for spontaneous LDH release).

    • Maximum Release Control: Cells treated with the kit's Lysis Solution 45 minutes before the end of the experiment.

    • Medium Background Control: Wells with medium but no cells.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH Reaction Mix according to the kit manufacturer's instructions. Add 50 µL of the Reaction Mix to each well containing supernatant.

  • Incubation & Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of Stop Solution to each well. Measure the absorbance at 490 nm within 1 hour.

  • Calculation:

    • Subtract the Medium Background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Crystal Violet (CV) Staining Assay

This assay measures total cell biomass by staining the DNA and proteins of adherent cells. Dead cells detach and are washed away, so a lower signal indicates fewer viable cells.[8][9]

Materials:

  • Cells seeded in a 96-well plate

  • This compound dilutions

  • Phosphate-Buffered Saline (PBS)

  • Fixative Solution: 4% Paraformaldehyde (PFA) in PBS

  • Staining Solution: 0.5% Crystal Violet in 25% Methanol

  • Solubilization Solution: 1% Sodium Dodecyl Sulfate (SDS) in water

  • Microplate reader (absorbance at 570-590 nm)

Protocol:

  • Cell Seeding & Treatment: Seed cells and treat with this compound as described for the LDH assay.

  • Cell Fixation: Carefully aspirate the culture medium. Gently wash the cells twice with 200 µL of PBS. Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.

  • Staining: Aspirate the fixative solution. Add 100 µL of 0.5% Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.

  • Washing: Gently wash the plate with tap water until the excess dye is removed (usually 3-4 washes). Invert the plate on a paper towel to dry completely.

  • Solubilization & Measurement: Add 100 µL of 1% SDS solution to each well. Place the plate on an orbital shaker for 15-30 minutes to fully dissolve the dye. Measure the absorbance at 570 nm.

  • Calculation:

    • Subtract the absorbance of blank wells (no cells) from all readings.

    • Calculate the percentage of viability: % Viability = 100 * (Absorbance of Treated Cells / Absorbance of Untreated Control Cells)

ATP Content Assay (e.g., CellTiter-Glo®)

This luminescent assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the number of viable cells.[10][11]

Materials:

  • Cells seeded in an opaque-walled 96-well plate (to prevent signal bleed-through)

  • This compound dilutions

  • CellTiter-Glo® Luminescent Cell Viability Assay Reagent

  • Microplate luminometer

Protocol:

  • Cell Seeding & Treatment: Seed cells in an opaque-walled plate and treat with this compound as described previously.

  • Equilibration: After the treatment incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Lysis & Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate luminometer.

  • Calculation:

    • Subtract the luminescence of blank wells (no cells) from all readings.

    • Calculate the percentage of viability: % Viability = 100 * (Luminescence of Treated Cells / Luminescence of Untreated Control Cells)

Putative Signaling Pathways for this compound Cytotoxicity

The precise signaling pathway for this compound-induced cytotoxicity is not fully elucidated. However, based on the mechanisms of related alkaloids, two primary pathways are hypothesized.

Pathway 1: Inhibition of Topoisomerase II

Many alkaloids exert cytotoxic effects by acting as Topoisomerase II (Topo II) "poisons."[12][13][14] They stabilize the transient DNA-enzyme complex, which leads to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.

G This compound This compound Complex Topo II-DNA Cleavage Complex This compound->Complex Stabilizes TopoII Topoisomerase II (Topo II) TopoII->Complex DNA DNA DNA->Complex DSB DNA Double-Strand Breaks Complex->DSB Prevents Re-ligation CellCycleArrest Cell Cycle Arrest (G2/M Phase) DSB->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis G This compound This compound ROS Increased Cellular Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Damage ROS->Mito Bax Bax Activation & Bcl-2 Inhibition Mito->Bax CytC Cytochrome c Release Bax->CytC Apaf1 Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apaf1 Casp3 Caspase-3 Activation Apaf1->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the High-Performance Liquid Chromatography (HPLC) analysis of Apparicine and other indole or Vinca alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC method for this compound analysis?

A1: For initial method development for this compound and related alkaloids, a reversed-phase (RP) HPLC method is a robust starting point. A C18 column is the most common choice. Given that alkaloids are basic compounds, controlling the mobile phase pH is critical to achieve good peak shape and retention. A typical starting point would be a gradient elution using an acidic mobile phase (pH 2.5-4) to ensure the analytes are in a single, protonated form and to suppress unwanted interactions with the silica stationary phase.[1]

Q2: How does mobile phase pH affect the retention and peak shape of alkaloids like this compound?

A2: Mobile phase pH is a critical parameter. For basic compounds like this compound, a low pH (e.g., pH 2.5-3.5) protonates the molecule, typically leading to good solubility in the mobile phase.[1] More importantly, it suppresses the ionization of residual silanol groups on the silica-based stationary phase, which are a primary cause of peak tailing.[1][2] Conversely, operating at a mid-range pH (near the pKa of the analyte) can lead to the presence of both ionized and non-ionized forms, resulting in split or broad peaks.[3][4] At higher pH (e.g., >7), alkaloids are neutral, which can increase retention on a C18 column but may require specialized pH-stable columns.[5]

Q3: What are the best organic modifiers and buffers to use?

A3: Acetonitrile and methanol are the most common organic modifiers for reversed-phase HPLC of alkaloids.[6] Acetonitrile often provides better peak shapes and lower viscosity than methanol. For buffering at low pH, phosphate or formate buffers are excellent choices. For example, a 20-50 mM potassium phosphate buffer adjusted to pH 3.0 is a common starting point. Ammonium acetate or ammonium formate buffers are also frequently used, especially for methods intended for mass spectrometry (MS) detection due to their volatility.[6]

Q4: My peaks for this compound are tailing. What is the most likely cause and how do I fix it?

A4: Peak tailing for basic compounds like this compound is most often caused by secondary interactions between the positively charged analyte and negatively charged, ionized silanol groups on the surface of the silica-based column packing.[2][7][8]

Solutions include:

  • Lowering Mobile Phase pH: Adjust the pH to ~2.5-3.5 to protonate the silanol groups and minimize interaction.[1][9]

  • Using an End-Capped Column: Select a high-quality, end-capped C18 column where the residual silanol groups are chemically bonded with a small silylating agent to make them inert.[7]

  • Adding a Sacrificial Base: Introduce a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1%), to the mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from the analyte.[6]

  • Increasing Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help to mask silanol interactions and improve peak shape.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and related alkaloids in a problem-cause-solution format.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Secondary Silanol Interactions: Analyte interacting with active sites on the silica backbone.[2][7][9] 2. Column Overload: Injecting too much sample mass. 3. Column Void/Contamination: A gap has formed at the column inlet or the frit is blocked.[9]1a. Lower mobile phase pH to 2.5-3.5.[1] 1b. Use a modern, high-purity, end-capped column. 1c. Add a competing base (e.g., 0.1% Triethylamine) to the mobile phase.[6] 2. Reduce sample concentration or injection volume. 3. Flush the column with a strong solvent. If unresolved, reverse the column and flush, or replace the column. Use a guard column to protect the analytical column.[2]
Poor Resolution 1. Insufficient Selectivity: Mobile phase is not optimal for separating structurally similar alkaloids.[10] 2. Low Column Efficiency: Column is old, degraded, or has a large particle size. 3. Gradient Slope is Too Steep: Analytes do not have enough time to interact with the stationary phase.[10]1a. Adjust the mobile phase pH; small changes can significantly alter selectivity for ionizable compounds.[11] 1b. Change the organic modifier (e.g., from methanol to acetonitrile or vice-versa). 2. Replace the column with a new one, preferably with smaller particles (e.g., <3 µm). 3. Decrease the gradient slope (i.e., increase the gradient time).
Peak Fronting 1. Sample Overload: Injecting too much sample volume or mass. 2. Sample Solvent Incompatibility: Sample is dissolved in a solvent much stronger than the initial mobile phase.1. Dilute the sample or decrease the injection volume. 2. Dissolve the sample in the initial mobile phase or a weaker solvent.
Variable Retention Times 1. Inadequate Column Equilibration: Insufficient time allowed for the column to stabilize between runs. 2. Mobile Phase pH Drift: Buffer is unstable or poorly prepared. 3. Temperature Fluctuations: Column temperature is not controlled.1. Ensure at least 10-15 column volumes of mobile phase pass through the column for equilibration before injection. 2. Prepare fresh buffer daily. Ensure the buffer has adequate capacity for the desired pH. 3. Use a column thermostat to maintain a constant temperature (e.g., 30 °C).

Experimental Protocol: General Purpose RP-HPLC Method

This protocol provides a starting point for the separation of this compound and related alkaloids from a semi-purified plant extract.

1. Instrumentation and Materials:

  • HPLC system with a binary pump, autosampler, column thermostat, and PDA/UV detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, methanol, water, and potassium phosphate monobasic.

2. Mobile Phase Preparation:

  • Mobile Phase A: 25 mM Potassium Phosphate buffer. Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B: Acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (or scan for optimal wavelength)

  • Injection Volume: 10 µL

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.04060
25.01090
30.01090
30.19010
35.09010

4. Sample Preparation:

  • Accurately weigh 10 mg of the dried plant extract.

  • Dissolve in 10 mL of methanol:water (50:50, v/v).

  • Vortex for 2 minutes and sonicate for 10 minutes.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Visualizations

HPLC_Workflow SamplePrep Sample Preparation (Extraction, Filtration) HPLC HPLC System (Pump, Injector, Column) SamplePrep->HPLC Separation Chromatographic Separation (Gradient Elution) HPLC->Separation Detection Detection (UV/PDA Detector) Separation->Detection DataAcq Data Acquisition (Chromatogram) Detection->DataAcq DataProc Data Processing (Integration, Quantification) DataAcq->DataProc Report Final Report DataProc->Report

Caption: General workflow for HPLC analysis of alkaloids.

Troubleshooting_Peak_Tailing Start Problem: Peak Tailing Observed CheckSystem Is the problem on a new or old column? Start->CheckSystem CheckpH Is mobile phase pH low enough? (~2.5-3.5) CheckSystem->CheckpH New Sol_Replace Solution: Column may be degraded. Replace column. CheckSystem->Sol_Replace Old CheckColumnType Is column specifically designed for basic compounds? CheckpH->CheckColumnType Yes Sol_pH Solution: Lower mobile phase pH CheckpH->Sol_pH No Sol_Column Solution: Use end-capped or hybrid-surface column CheckColumnType->Sol_Column Yes Sol_TEA Solution: Add competing base (e.g., 0.1% TEA) CheckColumnType->Sol_TEA No

Caption: Logical diagram for troubleshooting peak tailing.

References

Technical Support Center: Troubleshooting Apparicine Peak Tailing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to diagnosing and resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Apparicine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, featuring a "tail" that extends from its apex back towards the baseline.[1] In an ideal chromatogram, peaks are symmetrical and Gaussian. For a basic indole alkaloid like this compound, peak tailing is problematic because it can lead to:

  • Reduced Resolution: Tailing peaks can merge with nearby peaks, making it difficult to accurately quantify individual compounds.[1]

  • Inaccurate Integration: The asymmetrical shape can cause errors in peak area calculation, compromising the accuracy of quantitative results.[1]

  • Lower Sensitivity: As the peak broadens, its height diminishes, which can negatively affect the limit of detection (LOD) and limit of quantitation (LOQ).[1]

Q2: What are the primary causes of peak tailing for a basic compound like this compound?

A2: The most common cause of peak tailing for basic compounds is the occurrence of multiple retention mechanisms.[2] While the primary interaction in reversed-phase chromatography is hydrophobic, secondary interactions can occur between the analyte and the stationary phase.[2][3] For this compound, this primarily involves:

  • Silanol Interactions: Silica-based reversed-phase columns often have residual silanol groups (Si-OH) on their surface.[1][3] At mobile phase pH values above ~3, these silanol groups can become ionized (SiO⁻) and interact electrostatically with the protonated form of the basic this compound molecule.[1][2][4][5] This secondary ionic interaction is a key cause of peak tailing.[2][5]

Q3: How does mobile phase pH affect the peak shape of this compound?

A3: Mobile phase pH is a critical factor. This compound is a basic compound with a pKa of approximately 8.37.[6]

  • Mid-Range pH: At a mobile phase pH near this compound's pKa, both the ionized and non-ionized forms of the analyte can exist, leading to peak broadening and tailing.[4]

  • Low pH (pH 2-3): By adding an acidic modifier like formic acid or trifluoroacetic acid (TFA), the mobile phase pH is lowered. This ensures the silanol groups on the column are fully protonated (Si-OH), neutralizing their negative charge and minimizing the secondary ionic interactions that cause tailing.[2][5][7]

  • High pH (pH > 9): Using a high pH mobile phase can neutralize the this compound molecule itself, also reducing tailing. However, this approach requires a specialized pH-stable column (e.g., hybrid or polymer-based), as standard silica columns will degrade at a pH above 8.[7]

Q4: My peak tailing is inconsistent across different runs. What could be the cause?

A4: Inconsistent peak tailing often points to issues with mobile phase preparation or column degradation.[8] If a buffered mobile phase is not prepared correctly or degrades over time, its pH can shift, leading to variable interactions with the column.[8] Additionally, the accumulation of contaminants on the column from previous injections can create active sites that cause sporadic tailing.[3][9]

Q5: When should I consider replacing my HPLC column?

A5: You should consider replacing your column if you observe persistent peak tailing for all compounds, accompanied by a significant increase in backpressure, even after following proper column washing procedures.[8] If performance does not improve after flushing with a strong solvent, or if a visible void has formed at the column inlet, the column has likely reached the end of its lifespan and should be replaced.[2][9][10]

Troubleshooting Guide

A systematic approach is the most effective way to identify and resolve the root cause of peak tailing. The following workflow provides a step-by-step process for troubleshooting.

G start Peak Tailing Observed for this compound q1 Does tailing affect all peaks? start->q1 systemic_issue Systemic Issue q1->systemic_issue Yes analyte_issue Analyte-Specific Issue q1->analyte_issue No extra_column Check for Extra-Column Volume (tubing, fittings) systemic_issue->extra_column column_health Inspect Column Health (void, contamination, frit blockage) extra_column->column_health mobile_phase_prep Verify Mobile Phase (pH, preparation, age) column_health->mobile_phase_prep solution Peak Shape Improved mobile_phase_prep->solution silanol Primary Suspect: Secondary Silanol Interactions analyte_issue->silanol optimize_mp Optimize Mobile Phase (Lower pH, add competing base) silanol->optimize_mp check_overload Evaluate Sample Overload & Solvent Effects silanol->check_overload column_choice Consider Column Choice (End-capped, high-purity silica) silanol->column_choice optimize_mp->solution check_overload->solution column_choice->solution

Caption: Troubleshooting workflow for this compound peak tailing.

Detailed Solutions

Analyte-Specific Issues (Focus on this compound)

If only the this compound peak is tailing, the issue is likely related to its specific chemical properties.

  • Secondary Silanol Interactions: As a basic alkaloid, this compound is prone to interacting with acidic silanol groups on the column's silica surface.[9] This is the most common cause of tailing for this type of compound.

    G cluster_0 Silica Surface cluster_1 Mobile Phase Silica Si Silanol_Ionized Si-O⁻ This compound This compound-H⁺ (Protonated) This compound->Silanol_Ionized Undesirable Ionic Interaction (Causes Tailing) TEA Competing Base (e.g., TEA-H⁺) TEA->Silanol_Ionized Blocks Site Acid Low pH (Excess H⁺) Acid->Silanol_Ionized Neutralizes Site (forms Si-OH)

    Caption: Mechanism of silanol interaction and mitigation strategies.

    Solutions:

    • Optimize Mobile Phase pH: Lower the mobile phase pH to 2.5-3.0 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA).[2][7] This neutralizes the silanol groups, preventing the ionic interaction.

    • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), into the mobile phase.[5] TEA will preferentially interact with the active silanol sites, effectively shielding the this compound analyte from them.

    • Change Organic Solvent: Consider using methanol instead of acetonitrile as the organic modifier. Methanol can form hydrogen bonds with silanol groups, reducing their availability to interact with the analyte.[5]

  • Sample Overload & Solvent Effects:

    • Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to tailing.[3][8][11]

    • Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase starts at 10% Acetonitrile), it can cause peak distortion.[3][12]

  • Column Choice:

    • Use a modern, high-purity, end-capped C18 or C8 column. End-capping blocks many of the residual silanol groups, though it is never 100% effective.[2][5]

General Systemic Issues

If all peaks in the chromatogram are tailing, the problem is likely mechanical or related to the overall system.

  • Extra-Column Volume: Excessive volume in tubing, fittings, or connections between the injector, column, and detector can cause peaks to broaden and tail.[3][9] This is especially noticeable for early-eluting peaks.[10] Ensure all tubing is as short and narrow in diameter as possible and that all fittings are secure.[9]

  • Column Health:

    • Contamination: Buildup of sample matrix components at the column inlet can create active sites and distort peak shape.[3][9]

    • Void/Channeling: A void at the head of the column or damage to the packed bed can cause non-uniform flow, leading to tailing.[2][10] This can sometimes be seen by disconnecting the column and looking at the inlet.

Quantitative Data Summary

Mobile phase additives can significantly improve the peak shape of basic compounds. The following table provides a hypothetical but realistic representation of how a competing base like Triethylamine (TEA) can reduce the tailing factor. A USP tailing factor of 1.0 indicates a perfectly symmetrical peak, with values up to 1.5 often being acceptable.

Mobile Phase AdditiveConcentration (% v/v)Typical Tailing FactorPeak Shape
None0> 2.0Severe Tailing
Triethylamine (TEA)0.1%1.4 - 1.6Moderate Tailing
Triethylamine (TEA)0.3%1.1 - 1.3Good Symmetry

Experimental Protocols

Protocol 1: Mobile Phase Preparation with Acidic Modifier

This protocol is designed to prepare a mobile phase that suppresses silanol interactions.

  • Aqueous Phase (Mobile Phase A):

    • Measure 999 mL of HPLC-grade water into a 1 L container.

    • Carefully add 1.0 mL of formic acid (or trifluoroacetic acid) to the water to achieve a 0.1% concentration.

    • Mix thoroughly and sonicate for 10-15 minutes to degas.

  • Organic Phase (Mobile Phase B):

    • Measure 999 mL of HPLC-grade acetonitrile (or methanol) into a 1 L container.

    • Carefully add 1.0 mL of formic acid (or trifluoroacetic acid).

    • Mix thoroughly and sonicate for 10-15 minutes to degas.

  • System Flush: Before running samples, flush the HPLC system, including the pump, lines, and injector, with the new mobile phase for at least 15 minutes.

Protocol 2: Column Conditioning and Equilibration

Proper column conditioning is crucial for reproducible results.

  • Initial Flush: Begin by flushing the column with 100% organic phase (Mobile Phase B) for 20-30 column volumes.

  • Gradient Transition: Gradually transition to the initial analytical conditions. For example, if your method starts at 90% A and 10% B, run a slow gradient from 100% B to 10% B over 15 minutes.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 90% A / 10% B) for at least 15-20 column volumes, or until the baseline is stable. A stable baseline is essential before the first injection.

Protocol 3: Diagnosing Column Overload

This simple test helps determine if the injected sample concentration is too high.

  • Initial Injection: Inject your standard concentration of this compound and record the chromatogram, noting the peak shape and tailing factor.

  • Sample Dilution: Prepare a 1:10 dilution of your sample using the mobile phase as the diluent.

  • Diluted Injection: Inject the diluted sample under the exact same chromatographic conditions.

  • Analysis: Compare the two chromatograms. If the peak shape of the diluted sample is significantly more symmetrical, you are likely experiencing mass overload with your original sample concentration.[1] Reduce the concentration of your sample or decrease the injection volume.

References

Minimizing degradation of Apparicine during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Apparicine during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a monoterpenoid indole alkaloid first isolated from Aspidosperma species.[1] Its purification can be challenging due to its potential for degradation under various experimental conditions, leading to lower yields and impure final products. The presence of structurally similar alkaloids in natural extracts further complicates the separation process.

Q2: What are the common signs of this compound degradation during purification?

Common indicators of this compound degradation include:

  • A noticeable decrease in the expected yield of the final product.

  • The appearance of new, unexpected peaks in chromatography analyses (TLC, HPLC).

  • A change in the color of the solution, often to a yellowish or brownish hue, which may indicate oxidative degradation.

  • Difficulty in crystallization or the formation of an oily residue instead of crystals.

Q3: What are the primary factors that can cause this compound degradation?

Based on the general chemistry of indole alkaloids, the primary factors contributing to this compound degradation are:

  • pH Extremes: Both strongly acidic and alkaline conditions can lead to hydrolysis or rearrangement of the molecule.[2][3][4][5] The indole nucleus can be sensitive to acid-catalyzed reactions, while basic conditions can promote oxidation.

  • Light and Air (Oxygen): Exposure to light and atmospheric oxygen can cause photo-oxidation and auto-oxidation, leading to the formation of degradation products.[6][7][8][9][10]

  • Elevated Temperatures: High temperatures can accelerate the rate of degradation reactions.[6][7][9][10]

  • Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.

Q4: What are the general steps for purifying this compound while minimizing degradation?

A general workflow for this compound purification involves:

  • Careful Extraction: Utilize mild extraction conditions, avoiding prolonged exposure to harsh solvents or high temperatures. Acid-base extraction is a common method for alkaloids.[11][12][13]

  • Chromatographic Separation: Employ techniques like pH-zone-refining counter-current chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) for effective separation from other alkaloids and impurities.[14]

  • Solvent Evaporation under Reduced Pressure: Concentrate solutions at low temperatures using a rotary evaporator to prevent thermal degradation.

  • Storage of Purified this compound: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during this compound purification.

Problem Possible Cause Recommended Solution
Low yield of this compound after extraction. Incomplete extraction. Optimize the solvent system and extraction time. Consider using a sequence of solvents with varying polarities.
Degradation during extraction. Use milder pH conditions for acid-base extraction.[15] Avoid prolonged heating. Perform extractions at room temperature or below if possible.
Appearance of extra spots/peaks in TLC/HPLC analysis of the crude extract. Presence of multiple related alkaloids. This is common. The purification strategy should be designed to separate these components.
Degradation of this compound. Analyze the crude extract immediately after preparation. If new spots appear over time, degradation is likely occurring. Proceed with purification promptly and under protective conditions (e.g., reduced light, inert atmosphere).
Streaking or tailing of spots on TLC plates. Sample overloading. Apply a smaller amount of the sample to the TLC plate.
Inappropriate solvent system. Optimize the mobile phase. For basic compounds like alkaloids, adding a small amount of a base (e.g., triethylamine) to the mobile phase can improve peak shape.
Interaction with silica gel. Consider using a different stationary phase, such as alumina or a bonded-phase silica.
Poor separation in column chromatography. Inappropriate stationary or mobile phase. Systematically screen different combinations of stationary phases (silica, alumina, C18) and mobile phases. A gradient elution may be necessary.
Column overloading. Reduce the amount of crude material loaded onto the column.
Degradation on the column. Work quickly and avoid leaving the compound on the column for extended periods. If sensitivity to the stationary phase is suspected, consider alternative purification techniques like counter-current chromatography.[14]
The purified this compound is an oil and will not crystallize. Presence of impurities. The sample may require further purification. Re-chromatograph or perform a different type of chromatography.
Residual solvent. Ensure all solvent has been removed under high vacuum. Co-evaporation with a different solvent may help.
The purified this compound discolors over time. Oxidation or photo-degradation. Store the purified compound under an inert atmosphere (argon or nitrogen), in a light-protected vial (amber glass), and at low temperatures (-20°C or -80°C).

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification of this compound

This protocol is based on a general acid-base extraction method for indole alkaloids.

  • Extraction:

    • Grind the dried plant material (e.g., leaves or bark of Aspidosperma species) to a fine powder.

    • Macerate the powder in a solvent like methanol or ethanol at room temperature for 24-48 hours.

    • Filter the extract and concentrate it under reduced pressure at a temperature below 40°C.

    • Acidify the concentrated extract with a dilute acid (e.g., 1% HCl or citric acid) to a pH of 2-3.[12][15]

    • Wash the acidic aqueous solution with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove neutral and acidic impurities.

    • Basify the aqueous layer to a pH of 9-10 with a mild base (e.g., sodium bicarbonate or ammonium hydroxide).

    • Extract the liberated alkaloids with a polar organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture.

Protocol 2: Purification of this compound using pH-Zone-Refining Counter-Current Chromatography (CCC) and Preparative HPLC

This protocol is adapted from a published method for the successful purification of this compound.[14]

  • pH-Zone-Refining CCC:

    • Two-phase solvent system: A common system is a mixture of hexane, ethyl acetate, methanol, and water. The specific ratios should be optimized for the best separation. For example, a starting point could be a 5:5:2:8 (v/v/v/v) mixture.[14]

    • Sample Preparation: Dissolve the crude alkaloid extract in the stationary phase.

    • Operation:

      • The upper phase (less polar) is used as the mobile phase, and it contains a retainer acid (e.g., HCl).

      • The lower phase (more polar) is used as the stationary phase, and it contains a retainer base (e.g., triethylamine).

      • The crude sample is loaded, and the separation is performed according to the instrument's instructions.

      • Fractions are collected and analyzed by TLC or HPLC to identify those containing this compound.

  • Preparative HPLC:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of a buffered aqueous solution (e.g., 0.3% aqueous acetic acid) and an organic solvent (e.g., methanol or acetonitrile) is often effective.[14] The gradient should be optimized to achieve good resolution between this compound and any remaining impurities.

    • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., 254 nm) is used to monitor the elution.[14]

    • Fraction Collection: Collect the fractions corresponding to the this compound peak.

    • Post-Purification: Combine the pure fractions, evaporate the solvent under reduced pressure, and dry the purified this compound under high vacuum.

Quantitative Data Summary

The following table summarizes the purification results for this compound and co-isolated alkaloids from Ervatamia yunnanensis using a combination of pH-zone-refining CCC and preparative HPLC, as reported in the literature.[14]

CompoundAmount from 2.1 g Crude Extract (mg)Purity (%)
This compound 112 >95
Ervatamine72>95
20-epi-ervatamine27>95
Dregamine95>95
Tabernaemontanine129>95
Isovoacangine15>95

Visualizations

Apparicine_Degradation_Pathway This compound This compound Oxidation_Products Oxidized Products (e.g., Isatin-like structures) This compound->Oxidation_Products Light, O2, Metal Ions Hydrolysis_Products Hydrolyzed/Rearranged Products This compound->Hydrolysis_Products Strong Acid/Base

Figure 1: Potential degradation pathways for this compound.

Apparicine_Purification_Workflow Start Crude Plant Material Extraction Mild Extraction (e.g., Methanol Maceration) Start->Extraction Acid_Base_Partition Acid-Base Partitioning Extraction->Acid_Base_Partition Crude_Alkaloids Crude Alkaloid Mixture Acid_Base_Partition->Crude_Alkaloids CCC pH-Zone-Refining CCC Crude_Alkaloids->CCC HPLC Preparative HPLC CCC->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Figure 2: Recommended workflow for this compound purification.

Troubleshooting_Decision_Tree Start Low Purity or Yield? Check_Extraction Review Extraction Protocol Start->Check_Extraction Yes Success Improved Purity/Yield Start->Success No Degradation_Suspected Suspect Degradation? Check_Extraction->Degradation_Suspected Check_Chromatography Review Chromatography Protocol Optimize_Separation Optimize Separation: - Different solvent system - Different stationary phase Check_Chromatography->Optimize_Separation Degradation_Suspected->Check_Chromatography No Implement_Protective_Measures Implement Protective Measures: - Use inert atmosphere - Protect from light - Control temperature Degradation_Suspected->Implement_Protective_Measures Yes Implement_Protective_Measures->Check_Chromatography Optimize_Separation->Success

Figure 3: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Apparicine and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers encountering issues with cell viability assays when using the natural compound Apparicine.

General Troubleshooting Workflow

When unexpected results arise from your cell viability assays with this compound, a systematic approach can help identify the source of the issue.

G cluster_0 Initial Observation cluster_1 Phase 1: Control Experiments cluster_2 Phase 2: Biological Validation cluster_3 Phase 3: Mechanistic Inquiry A Unexpected Viability Results (e.g., High Viability, No Dose-Response) B Check for Assay Interference (Cell-Free Controls) A->B Is the compound interacting with the dye? C Assess Compound Properties (Solubility, Color, Autofluorescence) A->C Is the compound precipitating or interfering optically? D Use Orthogonal Assay (e.g., ATP-based, LDH release) B->D If interference is confirmed C->D E Visual Confirmation (Microscopy for Cell Morphology) D->E Do results correlate? F Investigate Apoptosis vs. Autophagy (Annexin V/PI, LC3 Staining) E->F If cell death is confirmed, what is the mechanism?

Caption: Troubleshooting workflow for unexpected cell viability results.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Unexpectedly High Viability with MTT/XTT Assays

Q1: My MTT assay shows increased or unchanged viability at high concentrations of this compound, but I expect to see cytotoxicity. What is happening?

A1: This is a common artifact when testing natural products.[1][2][3] The issue often stems from the chemical properties of the compound itself rather than a lack of efficacy.

Potential Causes & Solutions:

  • Direct Reduction of Tetrazolium Dyes: this compound, like many phytochemicals, may have reducing properties that can chemically convert the MTT reagent (a yellow tetrazolium salt) to its purple formazan product, independent of cellular metabolic activity.[1][4][5] This leads to a false-positive signal, making it seem like the cells are more viable than they are.[2][6]

    • Solution: Run a "cell-free" control. Prepare wells with culture medium and the same concentrations of this compound you are testing, but without cells. Add the MTT reagent and incubate as you would with your experimental plates. If you see a color change, your compound is directly reducing the dye.[4][7] You must subtract this background absorbance from your cell-containing wells.

  • Enhanced Metabolic Activity: At certain concentrations, some compounds can induce a stress response that temporarily increases cellular metabolic rate, leading to higher formazan production.[7]

    • Solution: Do not rely on a single time point. Perform a time-course experiment (e.g., 24h, 48h, 72h) to see if the initial metabolic spike is followed by cell death. More importantly, validate your findings with a non-metabolic assay.

  • Compound Precipitation: If this compound is not fully soluble in the culture medium at high concentrations, the resulting precipitate can scatter light, leading to artificially high absorbance readings.[8]

    • Solution: Visually inspect your wells with a microscope before adding the assay reagent. If you see a precipitate, you may need to adjust your solvent (e.g., DMSO) concentration or exclude the problematic concentrations from your analysis.[8]

Data Comparison: Hypothetical Conflicting Results

This compound (µM)% Viability (MTT Assay)% Cytotoxicity (LDH Assay)Microscopic Observation
0 (Control)100%0%Healthy, confluent monolayer
1095%8%Minor rounding of cells
50110%65%Significant cell death, floating cells
100150%92%Widespread cell lysis, debris

In this scenario, the MTT assay gives false-positive results, likely due to direct dye reduction, while the LDH cytotoxicity assay and microscopy provide a more accurate picture of this compound's effect.

Issue 2: Distinguishing Between Apoptosis and Autophagy

Q2: this compound is known to induce both apoptosis and autophagy. How can I determine which process is dominant in my experiment?

A2: Since apoptosis is a form of cell death and autophagy can be a survival or a death mechanism, it is crucial to use specific assays to dissect these pathways.[9][10] An increase in autophagic markers alone does not confirm its role in cell death.[11]

Solutions & Recommended Assays:

  • Detect Apoptosis: Use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[12][13]

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative / PI-negative: Live cells.

  • Monitor Autophagy: Measure autophagic flux, not just static levels of autophagosomes. The gold standard is to monitor the conversion of LC3-I to LC3-II via Western blot, in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine.[11][14][15]

    • An increase in LC3-II levels upon this compound treatment that is further enhanced in the presence of a lysosomal inhibitor indicates a true induction of autophagic flux.[14]

    • If LC3-II levels are high with this compound but do not increase further with the inhibitor, it may suggest a blockage of the autophagic process at the degradation step.[16]

  • Combine Approaches: To understand the interplay, treat cells with this compound in the presence of an autophagy inhibitor (e.g., 3-Methyladenine or Chloroquine). If inhibiting autophagy enhances this compound-induced cell death (as measured by Annexin V/PI or another viability assay), it suggests autophagy was acting as a pro-survival mechanism. If inhibiting autophagy rescues the cells from death, it suggests autophagy was contributing to the cell death process.[9]

G cluster_0 Cellular Stress (this compound) cluster_1 Potential Cellular Fates cluster_2 Measurement Techniques Stress This compound Treatment Apoptosis Apoptosis (Programmed Cell Death) Stress->Apoptosis Autophagy Autophagy (Cellular Recycling) Stress->Autophagy Apoptosis->Autophagy Can induce (via Caspases) AnnexinV Annexin V / PI Staining (Measures Apoptosis) Apoptosis->AnnexinV Detected by Autophagy->Apoptosis Can inhibit (Pro-survival) LC3 LC3-II Turnover Assay (Measures Autophagic Flux) Autophagy->LC3 Detected by

Caption: Interplay between this compound-induced apoptosis and autophagy.

Key Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol assesses cell metabolic activity as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Include "media only" and "cell-free compound" wells for background controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Subtract the background absorbance from all readings.

    • Calculate % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[13][17][18]

  • Cell Preparation: Seed and treat cells with this compound as desired.

  • Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold 1X PBS, then centrifuge again.

  • Resuspension: Resuspend cells in 100 µL of 1X Annexin-binding buffer at a concentration of 1x10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

Protocol 3: LC3 Turnover Assay by Western Blot

This protocol measures autophagic flux.[14][19][20]

  • Cell Seeding & Treatment: Plate cells and allow them to adhere. Treat with this compound. For the last 2-4 hours of the treatment period, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a parallel set of wells.

    • Required Groups: 1) Untreated Control, 2) Lysosomal Inhibitor only, 3) this compound only, 4) this compound + Lysosomal Inhibitor.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against LC3B (e.g., 1:1000 dilution) overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect with a chemiluminescent substrate.

    • Strip and re-probe the membrane for a loading control (e.g., β-actin or GAPDH).

  • Analysis: Compare the band intensity for LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa). Autophagic flux is determined by the difference in the LC3-II signal between samples with and without the lysosomal inhibitor.[14]

Signaling Pathway: this compound and PI3K/Akt/mTOR

This compound, like many anticancer compounds derived from natural sources, may exert its effects by modulating key signaling pathways that control cell survival, proliferation, and death.[21][22] One of the most critical pathways is the PI3K/Akt/mTOR cascade, which is frequently hyperactivated in cancer.[23][24][25] Inhibition of this pathway can suppress pro-survival signals and induce both apoptosis and autophagy.[21][26]

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Autophagy Autophagy mTORC1->Autophagy Inhibits This compound This compound This compound->PI3K Potential Inhibition This compound->AKT Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

Validation & Comparative

Apparicine vs. Uleine: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Apparicine and Uleine, two structurally related indole alkaloids, have garnered interest in the scientific community for their diverse biological activities. While both compounds share a common biosynthetic origin, subtle differences in their chemical structures give rise to distinct pharmacological profiles. This guide provides a comprehensive comparison of the reported biological activities of this compound and Uleine, supported by available experimental data, to aid researchers in navigating their potential therapeutic applications.

At a Glance: Key Biological Activities

Biological ActivityThis compoundUleine
Cytotoxicity Active against P388 lymphocytic leukemia and Y79 retinoblastoma cell lines.Reportedly inactive against a panel of 65 cancer cell lines.
Antimicrobial Activity Moderate to strong activity against some human pathogens and poliovirus type 3.High anti-malarial activity against Plasmodium falciparum.
Enzyme Inhibition Potent inhibitor of xanthine oxidase.Potent inhibitor of acetylcholinesterase.
Receptor Activity Active at opioid and adenosine receptors (micromolar affinity).Not reported.
Other Activities Local analgesic properties.Stimulates nitric oxide production.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound and Uleine. Direct comparison is limited by the availability of data from studies using identical assays and conditions.

Table 1: Enzyme Inhibition

CompoundEnzymeIC₅₀
This compoundXanthine Oxidase0.65 µM[1]
UleineAcetylcholinesterase0.45 µM

Table 2: Cytotoxic Activity

CompoundCell LineIC₅₀
This compoundY79 (Retinoblastoma)26.88 µg/mL
Uleine65 cancer cell linesInactive

Table 3: Anti-malarial Activity

CompoundPlasmodium falciparum strainIC₅₀
UleineW2 (chloroquine-resistant)0.98 µg/mL (~3.68 µM)
This compound-Data not available for direct comparison

Detailed Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (for Uleine)

The acetylcholinesterase inhibitory activity of Uleine was determined using a modified Ellman's colorimetric method in a 96-well microplate format.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Uleine sample dissolved in an appropriate solvent

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well microplate, add the phosphate buffer, DTNB solution, and the Uleine sample at various concentrations.

  • Initiate the reaction by adding the AChE solution to each well.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Add the substrate ATCI to start the enzymatic reaction.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of Uleine compared to a control without the inhibitor.

  • The IC₅₀ value, the concentration of Uleine that inhibits 50% of AChE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay for this compound)

The cytotoxic effect of this compound on the Y79 retinoblastoma cell line was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Y79 human retinoblastoma cell line

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound sample dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed Y79 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to untreated control cells.

  • The IC₅₀ value, representing the concentration of this compound that reduces cell viability by 50%, is determined from the dose-response curve.

Anti-malarial Activity Assay (for Uleine)

The anti-malarial activity of Uleine against Plasmodium falciparum can be determined using a [³H]-hypoxanthine incorporation assay.

Materials:

  • Chloroquine-resistant (W2) strain of P. falciparum

  • Human red blood cells (O+)

  • RPMI-1640 medium supplemented with human serum and hypoxanthine

  • [³H]-hypoxanthine

  • Uleine sample dissolved in an appropriate solvent

  • 96-well culture plates

  • Cell harvester and scintillation counter

Procedure:

  • Maintain asynchronous cultures of P. falciparum in human red blood cells.

  • Prepare a suspension of parasitized red blood cells at a specific parasitemia and hematocrit.

  • In a 96-well plate, add serial dilutions of the Uleine sample.

  • Add the parasitized red blood cell suspension to each well.

  • Incubate the plates in a controlled atmosphere (low oxygen, high carbon dioxide) at 37°C for 24 hours.

  • Add [³H]-hypoxanthine to each well and incubate for another 24 hours. During this period, the parasites will incorporate the radiolabeled hypoxanthine for nucleic acid synthesis.

  • Harvest the contents of each well onto a glass fiber filter using a cell harvester.

  • Measure the radioactivity on the filters using a scintillation counter.

  • The IC₅₀ value, the concentration of Uleine that inhibits parasite growth by 50%, is calculated by comparing the radioactivity in treated wells to that in untreated control wells.

Signaling Pathways and Mechanisms of Action

Information regarding the specific signaling pathways modulated by this compound and Uleine is limited. However, based on their observed biological activities, some potential mechanisms can be inferred.

This compound: Potential Mechanisms

The cytotoxic effects of this compound may be linked to the induction of apoptosis. Further investigation is required to elucidate the precise apoptotic pathway involved, which could include the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Its activity at opioid and adenosine receptors suggests a potential role in modulating signaling cascades associated with these receptors, which are known to be involved in pain perception, inflammation, and various physiological processes.

Apparicine_Potential_Pathways This compound This compound Opioid_Receptor Opioid_Receptor This compound->Opioid_Receptor Binds to Adenosine_Receptor Adenosine_Receptor This compound->Adenosine_Receptor Binds to Xanthine_Oxidase Xanthine_Oxidase This compound->Xanthine_Oxidase Inhibits Apoptosis_Pathway Apoptosis_Pathway This compound->Apoptosis_Pathway Induces Cell_Death Cell_Death Apoptosis_Pathway->Cell_Death

Caption: Potential molecular targets and pathways of this compound.

Uleine: Potential Mechanisms

Uleine's potent acetylcholinesterase inhibition suggests a mechanism relevant to neurodegenerative diseases like Alzheimer's, where increasing acetylcholine levels is a therapeutic strategy. Its anti-malarial activity is thought to involve the disruption of the parasite's digestive vacuole. The stimulation of nitric oxide production points towards a role in vasodilation and inflammatory responses.

Uleine_Potential_Pathways Uleine Uleine AChE Acetylcholinesterase Uleine->AChE Inhibits Parasite_Vacuole Parasite Digestive Vacuole Uleine->Parasite_Vacuole Disrupts NO_Synthase Nitric Oxide Synthase Uleine->NO_Synthase Stimulates Neurotransmission Neurotransmission AChE->Neurotransmission Modulates Parasite_Death Parasite_Death Parasite_Vacuole->Parasite_Death Vasodilation Vasodilation NO_Synthase->Vasodilation

Caption: Potential molecular targets and pathways of Uleine.

Conclusion

This compound and Uleine, while structurally similar, exhibit distinct and compelling biological activity profiles. This compound shows promise as a cytotoxic and enzyme-inhibiting agent, with potential applications in cancer and inflammatory conditions. Uleine, on the other hand, stands out for its potent anti-malarial and acetylcholinesterase inhibitory activities, suggesting its relevance in infectious and neurodegenerative disease research.

This comparative guide highlights the current understanding of these two alkaloids. Further research is warranted to fully elucidate their mechanisms of action, explore their full therapeutic potential, and conduct more direct comparative studies to better understand their structure-activity relationships. The provided experimental protocols can serve as a foundation for such future investigations.

References

A Structural Comparison of Apparicine and Vallesamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective structural comparison of the monoterpenoid indole alkaloids, Apparicine and Vallesamine. This document summarizes their key structural differences, spectroscopic data, and biosynthetic relationship, supported by experimental methodologies.

This compound and Vallesamine are closely related indole alkaloids belonging to the vallesamine group.[1] Their structural similarity and shared biosynthetic precursor, stemmadenine, make them subjects of interest in natural product chemistry and drug discovery. Understanding their distinct structural features is crucial for elucidating their biological activities and potential therapeutic applications.

Chemical Structure

This compound and Vallesamine share a common pentacyclic core structure. The primary difference lies in the substituents at the C-16 position. Vallesamine possesses a hydroxymethyl group (-CH₂OH) and a methoxycarbonyl group (-COOCH₃) at this position, while this compound has an exocyclic methylene group (=CH₂). This seemingly minor difference significantly impacts the molecule's overall conformation and reactivity.

This compound

  • Molecular Formula: C₁₈H₂₀N₂

  • Molar Mass: 264.37 g/mol [2]

  • IUPAC Name: (19E)-2,7,16,17,19,20-Hexadehydro-3,7-seco-6-norcuran[1]

Vallesamine

  • Molecular Formula: C₂₀H₂₄N₂O₃

  • Molar Mass: 340.42 g/mol

  • IUPAC Name: methyl (2R,4E,5S)-4-ethylidene-7-(hydroxymethyl)-6-methylidene-1,3,4,5,6,7-hexahydro-2,5-ethanoazocino[4,3-b]indole-7-carboxylate

Spectroscopic Data Comparison

Spectroscopic analysis is fundamental to the structural elucidation of these alkaloids. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

NMR Spectroscopy

Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃

Position This compound ¹³C NMR (ppm) This compound ¹H NMR (ppm) Vallesamine ¹³C NMR (ppm) Vallesamine ¹H NMR (ppm)
2134.9-135.5-
355.13.55 (m)54.83.60 (m)
552.83.10 (m)52.53.15 (m)
636.42.80 (m)36.12.85 (m)
7109.8-110.2-
8128.47.50 (d, J=7.5 Hz)128.17.52 (d, J=7.6 Hz)
9121.27.15 (t, J=7.5 Hz)121.57.18 (t, J=7.6 Hz)
10119.87.10 (t, J=7.5 Hz)120.17.12 (t, J=7.6 Hz)
11110.87.25 (d, J=7.5 Hz)111.17.28 (d, J=7.6 Hz)
12136.2-136.5-
13144.2-143.8-
1449.54.15 (m)49.24.20 (m)
1533.22.50 (m)32.92.55 (m)
16148.55.30 (s), 5.15 (s)95.2-
17105.1-68.53.80 (d, J=11.0 Hz), 3.70 (d, J=11.0 Hz)
1812.51.70 (d, J=7.0 Hz)12.81.72 (d, J=7.1 Hz)
19118.25.45 (q, J=7.0 Hz)118.55.48 (q, J=7.1 Hz)
2050.13.20 (m)49.83.25 (m)
2122.41.90 (m)22.11.95 (m)
-COOCH₃--172.5-
-COOCH₃--52.13.75 (s)

Note: NMR data is compiled from various sources and may show slight variations depending on experimental conditions. The data for Vallesamine is partially inferred based on structural similarity and known chemical shift ranges.

Mass Spectrometry

Table 2: Key Mass Spectrometry Fragmentation Data (m/z)

Compound Molecular Ion [M]⁺ Key Fragment Ions (m/z) and Postulated Structures
This compound 264249 [M-CH₃]⁺, 235 [M-C₂H₅]⁺, 221, 194, 180, 167
Vallesamine 340309 [M-OCH₃]⁺, 281 [M-COOCH₃]⁺, 263 [M-COOCH₃, -H₂O]⁺, 249, 221, 180

Note: Fragmentation patterns are predicted based on typical fragmentation of indole alkaloids and the specific structures of this compound and Vallesamine.

Infrared Spectroscopy

Table 3: Characteristic Infrared Absorption Bands (cm⁻¹)

Functional Group This compound (cm⁻¹) Vallesamine (cm⁻¹)
N-H Stretch (indole)~3400 (broad)~3400 (broad)
C-H Stretch (aromatic)~3100-3000~3100-3000
C-H Stretch (aliphatic)~2960-2850~2960-2850
C=O Stretch (ester)-~1730 (strong)
C=C Stretch (alkene/aromatic)~1620, ~1460~1620, ~1460
C-N Stretch~1250~1250
O-H Stretch (alcohol)-~3500 (broad)

Note: IR data is predicted based on the functional groups present in each molecule.

Experimental Protocols

NMR Spectroscopy

A standard protocol for the NMR analysis of these alkaloids involves dissolving 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are typically acquired on a 400 MHz or higher field spectrometer. For ¹H NMR, a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second are commonly used. For ¹³C NMR, a spectral width of 240 ppm is typical.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is commonly used for the structural elucidation of these alkaloids. A sample solution (1 mg/mL in methanol or chloroform) is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The electron energy is typically set to 70 eV. The mass analyzer scans a range of m/z 50-500 to detect the molecular ion and characteristic fragment ions.

Infrared Spectroscopy

FTIR spectra are typically recorded using the KBr pellet method. Approximately 1-2 mg of the finely ground sample is intimately mixed with 100-200 mg of dry KBr powder. The mixture is then pressed into a transparent pellet under high pressure. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Biosynthetic Pathway

This compound and Vallesamine are biosynthesized from the amino acid tryptophan. A key intermediate in their formation is the indole alkaloid stemmadenine. The pathway involves a series of enzymatic reactions, including decarboxylation, condensation with secologanin, and subsequent rearrangements and modifications of the stemmadenine skeleton. The conversion of stemmadenine to Vallesamine involves an oxidative rearrangement, while the formation of this compound from a related intermediate involves the loss of the C-16 substituent.

Biosynthetic Pathway of this compound and Vallesamine Tryptophan Tryptophan Stemmadenine Stemmadenine Tryptophan->Stemmadenine Multiple Steps Vallesamine_intermediate Oxidized Intermediate Stemmadenine->Vallesamine_intermediate Oxidation Apparicine_intermediate Decarboxylated Intermediate Stemmadenine->Apparicine_intermediate Oxidative Decarboxylation Vallesamine Vallesamine Vallesamine_intermediate->Vallesamine Rearrangement This compound This compound Apparicine_intermediate->this compound Rearrangement

References

Validating the Anticancer Effects of Apparicine In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer effects of Apparicine, a naturally occurring indole alkaloid. While research into this compound's therapeutic potential is ongoing, this document summarizes the available experimental data and provides context by comparing it with established vinca alkaloids, Vincristine and Vinblastine. The information is intended to support further research and drug development efforts in oncology.

Data Presentation: Cytotoxicity Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 values for this compound and the well-established anticancer agents Vincristine and Vinblastine across different cancer cell lines. It is important to note that direct comparative studies for this compound against Vincristine and Vinblastine on the same cell lines are limited in the currently available literature.

CompoundCell LineAssayIC50Citation
This compound Y79 (Retinoblastoma)MTT26.88 µg/mL[Not Available]
Vincristine HCT-116 (Colon Carcinoma)MTTData Not Available[1]
Vinblastine HCT-116 (Colon Carcinoma)MTT1 nM[2]

Note: The lack of comprehensive IC50 data for this compound across a range of cancer cell lines, particularly in direct comparison with standard chemotherapeutic agents, highlights a significant gap in the current research landscape. Further studies are warranted to establish a more complete cytotoxicity profile.

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the in vitro evaluation of anticancer compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HCT-116, SW480) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and control compounds (e.g., Vincristine, Vinblastine) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.[3]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.[4][5]

  • Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution are added to the cell suspension.[4][5]

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.[4][5]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.

  • Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.[6][7]

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing Propidium Iodide (PI) and RNase A.[6][7]

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.[6][7]

Mandatory Visualizations

Signaling Pathway Diagram

Available literature suggests that this compound may exert its anticancer effects in colon cancer by inhibiting the Akt/NF-κB signaling pathway.[8][9][10] The following diagram illustrates a generalized representation of this pathway and the potential point of intervention by this compound.

G cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_comparison Comparative Analysis Cell_Culture Cancer Cell Line Culture MTT_Assay MTT Assay for Cell Viability Cell_Culture->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle_Assay Compare_Vinca Compare with Vincristine/Vinblastine IC50->Compare_Vinca Pathway_Analysis Signaling Pathway Analysis (Western Blot) Apoptosis_Assay->Pathway_Analysis Cell_Cycle_Assay->Pathway_Analysis

References

Apparicine's Antiviral Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Apparicine, a monoterpenoid indole alkaloid, has been noted for its biological activities, including potential antiviral properties. This guide provides a comparative analysis of this compound's reported antiviral effects against Poliovirus type 3, alongside other relevant biological data. Due to the limited availability of primary research data on its specific anti-poliovirus activity in publicly accessible literature, this guide also includes a comparison with established antiviral agents against poliovirus and details on general experimental protocols for antiviral drug screening.

Data Presentation: Comparative Analysis

While direct quantitative antiviral data for this compound against Poliovirus type 3 from primary sources could not be retrieved in the conducted search, existing literature indicates it possesses strong activity against this virus. For comparative context, data for known anti-poliovirus agents and other reported biological activities of this compound are presented below.

CompoundTarget Virus/Cell LineAssay TypeEC50 / IC50CC50Selectivity Index (SI)
This compound Poliovirus type 3-Data not available in searched literature--
Retinoblastoma cell line (Y79)MTT AssayIC50: 26.88 µg/mL--
Xanthine OxidaseEnzyme Inhibition AssayIC50: 0.65 µM--
Pleconaril Poliovirus 1 (Sabin)Plaque Reduction AssayEC50: 0.51 µM>100 µM (Vero76 cells)>196
Guanidine Hydrochloride PoliovirusCytopathic Effect Inhibition-Toxic at higher concentrations-

Note: The cytotoxicity of this compound was determined against a cancer cell line and may not be directly comparable to its potential toxicity in healthy cell lines used for antiviral assays. The IC50 for xanthine oxidase inhibition indicates a different biological activity of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the cross-verification of scientific findings. Below are standardized methodologies for key assays relevant to the assessment of antiviral properties.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the concentration of a substance that inhibits the formation of viral plaques by 50% (EC50).

Materials:

  • Confluent monolayer of a susceptible cell line (e.g., HeLa or Vero cells) in 6-well plates.

  • Poliovirus type 3 stock of known titer (Plaque Forming Units/mL).

  • Serial dilutions of this compound or other test compounds.

  • Growth medium (e.g., DMEM) with and without serum.

  • Agarose or methylcellulose overlay medium.

  • Crystal violet staining solution.

Procedure:

  • Cell Preparation: Seed a 6-well plate with a sufficient number of cells to form a confluent monolayer overnight.

  • Virus Dilution: Prepare serial dilutions of the poliovirus stock in a serum-free medium.

  • Infection: Remove the growth medium from the cells and infect the monolayer with the virus dilution for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS). Add the overlay medium containing various concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until visible plaques are formed in the untreated virus control wells.

  • Staining: Fix the cells with a formaldehyde solution and then stain with crystal violet. The plaques will appear as clear zones against a purple background of stained cells.

  • Quantification: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[1]

Materials:

  • Host cell line (e.g., HeLa or Vero cells) seeded in a 96-well plate.

  • Serial dilutions of the test compound.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the assay period.

  • Compound Addition: After 24 hours, treat the cells with various concentrations of the test compound and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Calculation: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.

Mandatory Visualization

Experimental Workflow for Antiviral Screening

Antiviral_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_mechanism Mechanism of Action Studies A Compound Library B Cytotoxicity Assay (e.g., MTT) Determine CC50 A->B C Antiviral Assay (e.g., Plaque Reduction) Determine EC50 A->C D Calculate Selectivity Index (SI = CC50/EC50) B->D C->D E Hit Compound Identification D->E F Time-of-Addition Assay E->F G Viral Entry/Fusion Assay F->G H Replication Complex Assay F->H I Identify Viral/Host Target G->I H->I

Caption: A generalized workflow for the in vitro screening and identification of novel antiviral compounds.

Hypothetical Signaling Pathway for Alkaloid Antiviral Action

Alkaloid_Antiviral_Pathway cluster_virus_lifecycle Virus Lifecycle cluster_host_cell Host Cell Virus Virus Particle Attachment Attachment & Entry Virus->Attachment Uncoating Uncoating Attachment->Uncoating Receptor Host Cell Receptor Attachment->Receptor Replication Genome Replication Uncoating->Replication Endosome Endosome Uncoating->Endosome Translation Protein Synthesis Replication->Translation Host_Factors Host Factors Replication->Host_Factors Assembly Virion Assembly Translation->Assembly Ribosome Ribosome Translation->Ribosome Release Release Assembly->Release This compound This compound (Hypothetical) This compound->Attachment Inhibition This compound->Replication Inhibition This compound->Host_Factors Modulation

Caption: A hypothetical model of potential intervention points of an alkaloid like this compound in the viral lifecycle.

References

Apparicine: A Comparative Analysis of its Biological Activity Against Other Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of apparicine, a tricyclic indole alkaloid, with other notable indole alkaloids such as vincristine, vinblastine, reserpine, and yohimbine. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and drug development endeavors.

Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its proposed mechanisms of action include the induction of apoptosis and cell cycle arrest, mediated through the modulation of key signaling pathways.

Comparative Cytotoxicity Data

While direct comparative studies of this compound against a panel of other indole alkaloids on the same cell lines are limited in the publicly available literature, the following table summarizes the reported half-maximal inhibitory concentration (IC50) values for each compound against various cancer cell lines. It is important to note that variations in experimental conditions (e.g., cell lines, assay methods, incubation times) can influence IC50 values, making direct comparisons across different studies challenging.

Indole AlkaloidCancer Cell LineIC50 ValueReference
This compound Y79 (Retinoblastoma)26.88 µg/mL[1]
P388 (Lymphocytic Leukemia)Cytotoxicity observed[2]
A549 (Lung Carcinoma)Induces G2/M arrest and apoptosis[2]
Colon Cancer CellsInduces apoptosis[2]
Vincristine SH-SY5Y (Neuroblastoma)0.1 µM (at 24h)[2]
Vinblastine LNCaP (Prostate Cancer)29.3 µM[2]
HeLa (Cervical Cancer)Dose-dependent cytotoxicity[3]
Reserpine KB-ChR-8-5 (Drug-Resistant Oral Cancer)~40 µM (for future investigation)[4]
Yohimbine KB-ChR-8-5 (Drug-Resistant Oral Cancer)44 µM[5][6]

Note: The lack of standardized reporting and direct comparative assays is a significant gap in the current understanding of the relative potency of these compounds.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Modulation of Signaling Pathways

This compound has been reported to exert its cytotoxic effects by modulating the Akt/NF-κB and p53 signaling pathways.

Akt/NF-κB Signaling Pathway

The PI3K/Akt/NF-κB pathway is a crucial regulator of cell survival, proliferation, and inflammation. This compound has been shown to suppress this pathway in colon cancer cells, leading to apoptosis. The precise mechanism likely involves the inhibition of Akt phosphorylation, which in turn prevents the activation and nuclear translocation of the NF-κB p65 subunit.

Akt_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Akt->pAkt IKK IKK pAkt->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates This compound This compound This compound->pAkt inhibits Gene Target Gene Expression (Anti-apoptotic) NFkB_nuc->Gene promotes

This compound's proposed inhibition of the Akt/NF-κB pathway.
p53 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in inducing cell cycle arrest and apoptosis in response to cellular stress. In A549 lung cancer cells, this compound has been shown to induce G2/M cell cycle arrest and apoptosis through a p53-dependent pathway. This suggests that this compound may directly or indirectly lead to the stabilization and activation of p53, which then transcriptionally activates pro-apoptotic target genes such as Bax and downregulates anti-apoptotic proteins like Bcl-2.

p53_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion This compound This compound p53_active p53 (active) This compound->p53_active activates p53_inactive p53 (inactive) p53_inactive->p53_active Bcl2 Bcl-2 (Anti-apoptotic) p53_active->Bcl2 inhibits p53_nuc p53 p53_active->p53_nuc translocates Bax Bax (Pro-apoptotic) Bcl2->Bax Bax_gene Bax Gene p53_nuc->Bax_gene activates transcription p21_gene p21 Gene p53_nuc->p21_gene activates transcription Bax_gene->Bax CellCycleArrest G2/M Cell Cycle Arrest p21_gene->CellCycleArrest CytoC Cytochrome c Bax->CytoC promotes release Apoptosis Apoptosis CytoC->Apoptosis triggers

This compound's proposed activation of the p53-mediated apoptotic pathway.
Experimental Protocols

Western Blot for Protein Expression and Phosphorylation

  • Cell Lysis: After treatment with the test compounds, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the protein of interest (e.g., phospho-Akt, total Akt, p65, p53, Bax, Bcl-2).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the protein level.

Immunofluorescence for Protein Localization

  • Cell Culture and Treatment: Grow cells on coverslips and treat them with the desired compounds.

  • Fixation and Permeabilization: Fix the cells with a solution like paraformaldehyde and then permeabilize the cell membranes to allow antibody entry.

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate with a primary antibody against the protein of interest (e.g., NF-κB p65).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Imaging: Mount the coverslips on microscope slides and visualize the protein localization using a fluorescence microscope.

Receptor Binding Activity

Indole AlkaloidReceptor Target(s)Reported Activity/AffinityReference
Vincristine TubulinBinds to inhibit microtubule polymerization[7]
Vinblastine Tubulin, Nicotinic Acetylcholine ReceptorsBinds to tubulin; inhibits nAChR with an IC50 of 8.9 µM[8][9]
Reserpine Vesicular Monoamine Transporter 2 (VMAT2)Irreversibly blocks VMAT2[10][11]
α2-Adrenergic ReceptorsIncreases affinity of clonidine[2]
Adenosine ReceptorsModulates adenosine signaling[11]
Yohimbine α2-Adrenergic ReceptorsHigh affinity antagonist (Ki values in the low nM range)[2][3][4][5][6]
5-HT Receptors (various subtypes)Moderate affinity[2][3][5][6]
Dopamine D2 and D3 ReceptorsModerate to weak affinity[2][3][5][6]
Opioid ReceptorsDoes not directly affect opioid receptor activation but modulates downstream signaling[5]
Experimental Protocol

Radioligand Binding Assay

This technique is used to determine the affinity of a ligand for a receptor.

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor with high affinity) and varying concentrations of the unlabeled test compound (the "competitor").

  • Separation: Separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration.

  • Quantification: Measure the amount of radioactivity bound to the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Xanthine Oxidase Inhibition

This compound has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism, with a potency comparable to the clinically used drug allopurinol.

CompoundIC50 ValueReference
This compound 0.65 µM[2]
Allopurinol ~2.0 - 8.7 µM (varies with assay conditions)[2][7]
Experimental Protocol

Xanthine Oxidase Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, the enzyme xanthine oxidase, and various concentrations of the inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a set period.

  • Reaction Initiation: Initiate the reaction by adding the substrate, xanthine.

  • Measurement: Monitor the formation of uric acid, the product of the reaction, by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. The percentage of inhibition is determined relative to the uninhibited control. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

XO_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer Phosphate Buffer Preincubation Pre-incubate Enzyme + Inhibitor Buffer->Preincubation XO_Enzyme Xanthine Oxidase XO_Enzyme->Preincubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Preincubation Xanthine Xanthine (Substrate) Reaction Add Substrate (Xanthine) Xanthine->Reaction Preincubation->Reaction Measurement Measure Absorbance at 295 nm Reaction->Measurement Rate Calculate Reaction Rate Measurement->Rate Inhibition Determine % Inhibition Rate->Inhibition IC50 Calculate IC50 Inhibition->IC50

Workflow for determining xanthine oxidase inhibition.

Conclusion

This compound exhibits a range of biological activities, most notably cytotoxicity against cancer cells, which appears to be mediated through the modulation of the Akt/NF-κB and p53 signaling pathways. Its potent inhibition of xanthine oxidase is also a significant finding. However, a comprehensive and direct comparative analysis with other prominent indole alkaloids is hampered by a lack of standardized studies. Future research should focus on head-to-head comparisons of these compounds in a panel of relevant assays and cell lines to elucidate their relative potencies and therapeutic potential more definitively. Further investigation into the specific molecular interactions of this compound with its targets will be crucial for its development as a potential therapeutic agent.

References

Apparicine and Opioid Receptors: A Comparative Guide to Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals no direct experimental data confirming the binding affinity of apparicine, an indole alkaloid found in plants of the Voacanga genus, to mu (µ), delta (δ), or kappa (κ) opioid receptors. To provide a valuable resource for researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the binding affinities of structurally related indole alkaloids and standard opioid receptor ligands. This information establishes a baseline for understanding the potential opioid receptor activity of novel compounds like this compound.

Comparative Binding Affinity of Opioid Receptor Ligands

The binding affinity of a compound to a receptor is quantified by the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity. The following table summarizes the Kᵢ values for a selection of standard opioid receptor agonists and antagonists, as well as related indole alkaloids, at the mu, delta, and kappa opioid receptors.

CompoundClassµ-Opioid Receptor (Kᵢ, nM)δ-Opioid Receptor (Kᵢ, nM)κ-Opioid Receptor (Kᵢ, nM)
This compound Indole Alkaloid No Data Available No Data Available No Data Available
MitragynineIndole Alkaloid (Kratom)~100 - 400>10,000~200 - 1000
7-HydroxymitragynineIndole Alkaloid (Kratom)~10 - 50~100 - 500~100 - 500
IbogaineIndole Alkaloid--~2000
Morphineµ-Agonist (Alkaloid)~1 - 10~200 - 1000~200 - 1000
DAMGOSelective µ-Agonist (Peptide)~1 - 5>10,000>10,000
DPDPESelective δ-Agonist (Peptide)>10,000~1 - 10>10,000
U-50,488HSelective κ-Agonist~500 - 1000~500 - 1000~1 - 10
NaloxoneAntagonist~1 - 5~10 - 50~10 - 50
NaltrexoneAntagonist~0.1 - 1~1 - 10~1 - 10

Note: Kᵢ values can vary between studies due to different experimental conditions (e.g., tissue source, radioligand used, assay buffer). The values presented here are approximate ranges collated from multiple sources for comparative purposes.

Experimental Protocols: Radioligand Binding Assay

A standard method to determine the binding affinity of a test compound to a receptor is the competitive radioligand binding assay.

Objective: To determine the inhibition constant (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity from its receptor.

Materials:

  • Cell membranes expressing the opioid receptor subtype of interest (µ, δ, or κ).

  • Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69,593 for κ).

  • Test compound (e.g., this compound) at various concentrations.

  • Incubation buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Wash buffer.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation: A reaction mixture is prepared containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the incubation buffer. A control group with no test compound and a group for non-specific binding (containing a high concentration of a known non-labeled ligand) are also prepared.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium. The incubation time and temperature are optimized for the specific receptor and ligands.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of radioligand bound is plotted against the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizations

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis prep1 Prepare cell membranes with opioid receptors mix Mix membranes, radioligand, and test compound prep1->mix prep2 Prepare radioligand solution prep2->mix prep3 Prepare serial dilutions of test compound prep3->mix incubate Incubate to reach equilibrium mix->incubate filter Rapid filtration to separate bound from free ligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify radioactivity with scintillation counter wash->count plot Plot % inhibition vs. compound concentration count->plot calc_ic50 Determine IC50 value plot->calc_ic50 calc_ki Calculate Ki value using Cheng-Prusoff equation calc_ic50->calc_ki G ligand Opioid Agonist (e.g., Morphine) receptor Opioid Receptor (µ, δ, or κ) ligand->receptor Binds to g_protein G-protein (Gi/Go) receptor->g_protein Activates g_alpha Gα-GTP g_protein->g_alpha Dissociates g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociates ac Adenylyl Cyclase g_alpha->ac Inhibits ion_channel Ion Channels g_beta_gamma->ion_channel mapk MAPK Pathway (e.g., ERK) g_beta_gamma->mapk Activates camp cAMP ac->camp Converts cellular_response Cellular Response (e.g., ↓ Neuronal Excitability, Analgesia) camp->cellular_response Modulates Gene Expression atp ATP atp->camp    k_channel K+ Channel (GIRK) ion_channel->k_channel Opens ca_channel Ca2+ Channel ion_channel->ca_channel Closes k_channel->cellular_response Hyperpolarization ca_channel->cellular_response ↓ Neurotransmitter Release mapk->cellular_response Modulates Gene Expression

A Comparative Guide to Apparicine Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of various extraction methods for Apparicine, a monoterpenoid indole alkaloid of significant interest due to its presence in several medicinal plant species of the Aspidosperma, Tabernaemontana, and Catharanthus genera.[1] The selection of an appropriate extraction technique is critical for maximizing yield and purity while minimizing processing time and solvent consumption. This document provides a comparative analysis of conventional and modern extraction techniques, supported by generalized experimental protocols and a visual representation of a typical extraction workflow.

Comparative Data on Extraction Methods

The following table summarizes the key quantitative parameters for different this compound extraction methods. The data is compiled from general principles of alkaloid extraction and comparative studies on similar phytochemicals, providing a relative performance overview.

Extraction MethodTypical Yield (%)Purity (%)Solvent Consumption (mL/g)Extraction TimeKey AdvantagesLimitations
Maceration 1.0 - 2.560 - 7515 - 2024 - 72 hoursSimple, low cost, suitable for thermolabile compounds.[2][3]Time-consuming, high solvent usage, lower efficiency.[3][4]
Soxhlet Extraction 1.5 - 3.570 - 8510 - 156 - 24 hoursHigher efficiency than maceration, continuous process.Can degrade thermolabile compounds due to prolonged heating.[5]
Ultrasound-Assisted Extraction (UAE) 2.0 - 4.575 - 9010 - 1515 - 60 minutesReduced extraction time and solvent consumption, improved yield, suitable for thermolabile compounds.[6][7][8][9][10][11][12]Equipment cost, potential for localized heating.
Microwave-Assisted Extraction (MAE) 2.5 - 5.080 - 9510 - 152 - 30 minutesRapid extraction, high efficiency, reduced solvent use.[5][9][10][12][13][14][15][16][17][18]Requires polar solvents, potential for localized overheating if not controlled.
Supercritical Fluid Extraction (SFE) 1.5 - 4.085 - 98Low (CO2)30 - 120 minutesHigh selectivity, no residual solvent, environmentally friendly.[19][20][21][22][23]High initial equipment cost, may require co-solvents for polar compounds.[19][20]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized for the extraction of this compound from dried and powdered plant material (e.g., leaves or bark of Aspidosperma or Tabernaemontana species).

Maceration Protocol

Maceration is a simple and widely used method for the extraction of phytochemicals.[2][3][4]

Materials:

  • Dried, powdered plant material

  • Solvent (e.g., Methanol or Ethanol)

  • Airtight container

  • Shaker or magnetic stirrer

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it in an airtight container.

  • Add 150 mL of the selected solvent to the container, ensuring the plant material is fully submerged.

  • Seal the container and place it on a shaker or use a magnetic stirrer for continuous agitation at room temperature (25°C).

  • Allow the mixture to macerate for 48 hours.

  • After the maceration period, filter the mixture through filter paper to separate the extract from the plant residue.

  • Wash the residue with a small amount of fresh solvent to ensure maximum recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes ultrasonic waves to accelerate the extraction process by disrupting plant cell walls.[6][7][8][9][10][11][12][24][25]

Materials:

  • Dried, powdered plant material

  • Solvent (e.g., Methanol or Ethanol)

  • Beaker

  • Ultrasonic bath or probe sonicator

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Place 10 g of the dried, powdered plant material into a 250 mL beaker.

  • Add 150 mL of the chosen solvent to the beaker.

  • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Apply ultrasonic waves at a frequency of 20-40 kHz for 30 minutes at a controlled temperature (e.g., 40°C).

  • After sonication, filter the mixture to separate the extract from the solid residue.

  • Wash the residue with a small volume of fresh solvent.

  • Combine the filtrates and concentrate using a rotary evaporator to yield the crude this compound extract.

Microwave-Assisted Extraction (MAE) Protocol

MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction.[5][9][10][12][13][14][15][16][17][18]

Materials:

  • Dried, powdered plant material

  • Solvent (e.g., Methanol or Ethanol)

  • Microwave extraction vessel

  • Microwave extraction system

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Place 10 g of the dried, powdered plant material into a microwave extraction vessel.

  • Add 150 mL of the selected polar solvent.

  • Seal the vessel and place it in the microwave extraction system.

  • Set the microwave power to 400 W and the extraction time to 10 minutes. The temperature should be monitored and controlled, not exceeding 60°C.

  • After the extraction is complete, allow the vessel to cool to room temperature before opening.

  • Filter the extract to remove the plant residue.

  • Wash the residue with a small amount of fresh solvent.

  • Combine the filtrates and concentrate them using a rotary evaporator.

Supercritical Fluid Extraction (SFE) Protocol

SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering high selectivity.[19][20][21][22][23]

Materials:

  • Dried, powdered plant material

  • Supercritical fluid extraction system

  • CO2 cylinder

  • Co-solvent (e.g., Ethanol)

  • Collection vial

Procedure:

  • Load 10 g of the dried, powdered plant material into the extraction vessel of the SFE system.

  • Pressurize the system with CO2 to the desired pressure (e.g., 200 bar) and heat to the desired temperature (e.g., 50°C) to bring the CO2 to a supercritical state.

  • Introduce a co-solvent such as ethanol at a low percentage (e.g., 5%) to enhance the extraction of the moderately polar this compound.

  • Allow the supercritical fluid to pass through the extraction vessel for 60 minutes.

  • The extracted this compound is precipitated in a collection vessel by reducing the pressure, allowing the CO2 to return to its gaseous state.

  • Collect the crude this compound extract from the collection vial.

Purification and Analysis

Following extraction, the crude extract typically requires further purification. A common method involves acid-base partitioning to separate the alkaloids, followed by chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) for isolation of pure this compound.[26][27][28][29] The purity and concentration of this compound in the final product can be determined using analytical techniques like HPLC and mass spectrometry.[26][27][28][29]

Visualizing the Extraction Workflow

The following diagram illustrates a generalized workflow for the extraction and purification of this compound from a plant source.

Apparicine_Extraction_Workflow Plant_Material Plant Material (e.g., Aspidosperma leaves) Drying Drying Plant_Material->Drying Grinding Grinding & Sieving Drying->Grinding Extraction Extraction (Maceration, UAE, MAE, or SFE) Grinding->Extraction Filtration Filtration / Separation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (e.g., Acid-Base Partitioning, Column Chromatography) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound Analysis Analysis (HPLC, MS) Pure_this compound->Analysis

Caption: Generalized workflow for this compound extraction and purification.

References

Statistical Validation of Apparicine Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Apparicine's bioactivity and outlines the statistical validation of its bioassay results. This document details experimental protocols and presents quantitative data in a clear, comparative format.

Executive Summary

This compound, a monoterpenoid indole alkaloid, has demonstrated a range of biological activities, including cytotoxicity against cancer cell lines, inhibition of xanthine oxidase, and antiviral effects. This guide summarizes the available quantitative data from various bioassays, provides detailed experimental methodologies for reproducing these assays, and visualizes the associated biological pathways and workflows. The objective is to offer a framework for the statistical validation and comparison of this compound's bioassay results against relevant alternatives.

Quantitative Bioassay Data for this compound

The following table summarizes the key quantitative results from various bioassays performed on this compound.

Bioassay TypeTarget/Cell LineKey ParameterValueReference CompoundReference Value
CytotoxicityY79 (Human Retinoblastoma)IC5026.88 µg/mL--
CytotoxicityP388 (Mouse Lymphocytic Leukemia)Cytotoxic---
Enzyme InhibitionXanthine OxidaseIC500.65 µMAllopurinolPotency comparable to Allopurinol[1]
Antiviral ActivityPoliovirus Type 3 (PV3)ActivityStrong--
Receptor BindingOpioid ReceptorsAffinityActive--
Receptor BindingAdenosine ReceptorsAffinityMicromolar (µM)--

Comparative Analysis of Bioassay Alternatives

For cytotoxicity testing, several alternatives to the standard MTT assay exist, each with its own advantages and limitations.

AssayPrincipleAdvantagesDisadvantages
MTT Assay Mitochondrial reductase activityWell-established, cost-effectiveInterference from colored compounds, requires solubilization step
Resazurin (AlamarBlue) Assay Reduction of resazurin by viable cellsHomogeneous, more sensitive than MTT, less interferenceCan be sensitive to culture medium components
Cell Counting Kit-8 (CCK-8) Assay Reduction of WST-8 to formazanHomogeneous, low toxicity, stable formazan productCan be more expensive than MTT
ATP Assay Quantification of ATP in viable cellsHigh sensitivity, rapid, suitable for high-throughput screeningRequires a luminometer, more expensive

Experimental Protocols

Cytotoxicity Bioassay: MTT Method

This protocol is a standard method for assessing the cytotoxic effects of a compound on a cell line, such as the Y79 human retinoblastoma cell line.

Materials:

  • Y79 Human Retinoblastoma cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Y79 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Incubation: Incubate the plates for 24 hours to allow for cell attachment and growth.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound (e.g., 50, 100, 150, 200, and 250 µg/mL)[2]. Include a vehicle control (medium with the solvent used to dissolve this compound).

  • Incubation: Incubate the plates for another 24 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Enzyme Inhibition Bioassay: Xanthine Oxidase Inhibition

This protocol outlines a spectrophotometric method to determine the inhibitory activity of this compound against xanthine oxidase. Allopurinol is a well-established inhibitor and serves as a positive control.[3][4][5][6]

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • This compound

  • Allopurinol (positive control)

  • Potassium phosphate buffer (pH 7.5)

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

    • Prepare a stock solution of xanthine in the same buffer.

    • Prepare stock solutions of this compound and Allopurinol in a suitable solvent (e.g., DMSO) and make further dilutions in the buffer.

  • Assay Mixture: In a cuvette, mix the phosphate buffer, the test compound (this compound or Allopurinol at various concentrations), and the xanthine oxidase solution.

  • Pre-incubation: Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for 15 minutes.

  • Reaction Initiation: Start the reaction by adding the xanthine solution.

  • Absorbance Measurement: Immediately monitor the increase in absorbance at 295 nm (due to the formation of uric acid) for a set period.

  • Data Analysis: Calculate the rate of reaction for the control and each inhibitor concentration. Determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis via Akt/NF-κB Signaling

Recent studies suggest that this compound induces apoptosis in colon cancer cells through the suppression of the Akt/NF-κB signaling pathway.[7] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to programmed cell death.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates to This compound This compound This compound->Akt Inhibits This compound->NFkB Inhibits Gene Anti-apoptotic Gene Expression NFkB_n->Gene Promotes Apoptosis Apoptosis NFkB_n->Apoptosis Suppression of anti-apoptotic genes leads to Gene->Apoptosis Inhibits

This compound's proposed mechanism of inducing apoptosis via inhibition of the Akt/NF-κB pathway.

Opioid Receptor Signaling Pathway

This compound is known to be active at opioid receptors. These G-protein coupled receptors (GPCRs) mediate their effects through various intracellular signaling cascades.[8][9][10][11][12]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OpioidReceptor Opioid Receptor (GPCR) G_protein G-protein (Gi/o) OpioidReceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates PLC PLC G_protein->PLC Activates cAMP cAMP AC->cAMP Produces CellularResponse Cellular Response (e.g., Analgesia) cAMP->CellularResponse Ca_channel->CellularResponse K_channel->CellularResponse IP3_DAG IP₃ & DAG PLC->IP3_DAG Produces IP3_DAG->CellularResponse cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1_A3 A₁/A₃ Receptors Gi Gi-protein A1_A3->Gi Activates A2A_A2B A₂ₐ/A₂ₑ Receptors Gs Gs-protein A2A_A2B->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Stimulates cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up CellularResponse Cellular Response cAMP_down->CellularResponse cAMP_up->CellularResponse cluster_cell Host Cell Attachment 1. Attachment to Cell Receptor Entry 2. Entry & Uncoating Attachment->Entry Translation 3. Translation of Viral RNA Entry->Translation Replication 4. RNA Replication Translation->Replication Assembly 5. Assembly of New Virions Replication->Assembly Release 6. Release (Lysis) Assembly->Release Progeny Progeny Virions Release->Progeny Poliovirus Poliovirus Poliovirus->Attachment

References

A Comparative Cytotoxicity Analysis: The Natural Indole Alkaloid Apparicine Versus Structurally Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apparicine, a monoterpene indole alkaloid belonging to the Aspidosperma class, has demonstrated notable cytotoxic effects against various cancer cell lines. This has spurred interest in its potential as a template for the development of novel anticancer agents. The exploration of synthetic analogues is a crucial step in optimizing the therapeutic index of natural products, aiming to enhance cytotoxicity towards cancer cells while minimizing toxicity to healthy tissues. This guide provides a comparative overview of the cytotoxic properties of this compound and structurally related Aspidosperma alkaloids, supported by experimental data and detailed methodologies. Due to a lack of publicly available data on the direct synthetic analogues of this compound, this comparison leverages data from other cytotoxic Aspidosperma alkaloids to provide a relevant, albeit indirect, analysis.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes the available IC50 values for this compound and other structurally related Aspidosperma alkaloids against various cancer cell lines.

CompoundAlkaloid ClassCancer Cell Line(s)IC50 Value(s)Reference(s)
This compound AspidospermaY79 (Human Retinoblastoma)26.88 µg/mL[1][2]
Melotenine A AspidospermaFour human cancer cell lines0.6 - 1.5 µM[3]
Aspidospermine AspidospermaHepG2 (Human Hepatocellular Carcinoma)Cytotoxic at ≥ 75 µM; Genotoxic at ≥ 50 µM[4]
Uleine and others Various IndoleMurine Fibroblasts> 50 µg/mL (inactive)[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including the specific cancer cell lines used, assay methods, and incubation times. The data presented here is intended to provide a relative understanding of the cytotoxic potential of these compounds.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of natural products and their synthetic analogues.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, synthetic analogues) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug).

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

  • Procedure:

    • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a defined period.

    • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

    • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are quantified based on their fluorescence signals:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

  • Procedure:

    • Cell Treatment: Treat cells with the test compounds for a specific duration.

    • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane and preserve the DNA.

    • Washing: Wash the fixed cells with PBS.

    • RNase Treatment: Treat the cells with RNase A to degrade any RNA, ensuring that the PI stain is specific to DNA.

    • PI Staining: Stain the cells with a PI solution.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. A histogram of DNA content versus cell count is generated, from which the percentage of cells in each phase of the cell cycle can be determined. An accumulation of cells in a particular phase may indicate a cell cycle arrest induced by the compound.

Signaling Pathways in Alkaloid-Induced Apoptosis

While the specific signaling pathways activated by this compound are not yet fully elucidated, studies on other natural alkaloids suggest that their cytotoxic effects are often mediated through the induction of apoptosis. The following diagram illustrates a generalized signaling pathway for apoptosis that may be relevant to the action of this compound and its analogues.

Apoptosis_Signaling_Pathway Alkaloid This compound / Analogue ROS ↑ Reactive Oxygen Species (ROS) Alkaloid->ROS Bax ↑ Bax Alkaloid->Bax Bcl2 ↓ Bcl-2 Alkaloid->Bcl2 PI3K_Akt PI3K/Akt Pathway Alkaloid->PI3K_Akt Inhibition MAPK MAPK Pathway Alkaloid->MAPK Activation Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Promotes Bcl2->Mitochondria Inhibits Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cell_Survival ↓ Cell Survival PI3K_Akt->Cell_Survival Promotes MAPK->Apoptosis Promotes

Caption: Generalized apoptotic signaling pathway potentially induced by indole alkaloids.

Experimental Workflow

The systematic evaluation of the cytotoxic properties of novel compounds typically follows a well-defined workflow to ensure comprehensive and reliable data generation.

Experimental_Workflow Start Start: Compound Synthesis / Isolation Screening Initial Cytotoxicity Screening (e.g., MTT Assay on multiple cell lines) Start->Screening IC50 IC50 Determination (Dose-response analysis) Screening->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism ApoptosisAssay Apoptosis Assay (Annexin V/PI) Mechanism->ApoptosisAssay CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle Pathway Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Pathway End Lead Compound Identification & Further Development ApoptosisAssay->End CellCycle->End Pathway->End

Caption: A typical experimental workflow for evaluating the cytotoxicity of novel compounds.

Conclusion

This compound, a natural Aspidosperma alkaloid, exhibits moderate cytotoxic activity. While direct comparative data for its synthetic analogues are currently unavailable, the investigation of other structurally related Aspidosperma alkaloids, such as melotenine A, reveals the potential for significant cytotoxic potency within this chemical class. The development of synthetic analogues of this compound could therefore lead to the discovery of more potent and selective anticancer agents. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of such novel compounds, from initial screening to mechanistic studies, ultimately paving the way for the identification of promising lead candidates for further preclinical and clinical development.

References

Safety Operating Guide

Navigating the Safe Disposal of Apparicine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Apparicine is a bioactive compound with potential cytotoxic properties, making its proper handling and disposal critical for laboratory safety and environmental protection.[1] The following procedures are based on established guidelines for managing hazardous chemical waste in a laboratory environment.[2][3][4][5]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound, if available from the supplier, and adhere to all institutional and regulatory guidelines for hazardous waste management.[6] In the absence of a specific SDS, compounds of this nature should be handled with the utmost care, assuming high toxicity.

Personal Protective Equipment (PPE):

  • Gloves: Wear double chemotherapy gloves or other appropriate chemically resistant gloves.[6]

  • Eye Protection: Use safety goggles or a full-face shield.[6]

  • Lab Coat: A solid-front barrier gown is recommended.[6]

  • Respiratory Protection: If there is a risk of aerosolization, use a respirator with an appropriate cartridge.

Emergency Procedures:

  • Spills: In the event of a spill, evacuate the area and follow your institution's established spill cleanup procedures for hazardous materials. Absorbent materials used for cleanup should be treated as hazardous waste.[2]

  • Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention. If swallowed, seek immediate medical attention.[7]

Quantitative Data Summary

While specific quantitative data for this compound's disposal parameters are not available, the following table summarizes general guidelines for hazardous chemical waste accumulation.

ParameterGuidelineRegulatory Context
Maximum Accumulation Volume (Hazardous Waste) 55 gallonsSatellite Accumulation Area (SAA) limit.[3]
Maximum Accumulation Volume (Acutely Toxic Waste) 1 quart (liquid) or 1 kilogram (solid)For "P-listed" chemicals, which may include potent alkaloids.[3]
Maximum Storage Time in SAA Up to 12 months (if accumulation limits are not exceeded)From the date waste is first added to the container.[3]
Container Removal from SAA Within 3 calendar days of reaching the accumulation limitA strict regulatory requirement.[3]

Disposal Protocol: A Step-by-Step Approach

The proper disposal of this compound waste involves a multi-step process focused on containment, labeling, and transfer to a certified hazardous waste facility. All hazardous wastes must be disposed of through an official hazardous waste collection program and must not be discharged into the sewer system or disposed of by evaporation.[2]

1. Waste Identification and Segregation:

  • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads, empty containers), as hazardous chemical waste.

  • Segregate this compound waste from other waste streams to prevent incompatible chemical reactions.[4] Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[4]

2. Container Selection and Management:

  • Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[5] Plastic containers are often preferred.[3]

  • The original container, if in good condition, can be used for waste accumulation.[4]

  • Keep the waste container closed at all times except when adding waste.[2][3]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Indicate the hazards associated with the waste (e.g., "Toxic").

  • Record the date when waste is first added to the container.

4. Accumulation in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated SAA at or near the point of generation.[3][4]

  • Ensure the SAA is inspected weekly for any signs of leakage.[4]

5. Disposal Request and Pickup:

  • Once the container is full or is no longer being used, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EH&S) department or equivalent.[3][6]

  • Do not dispose of this compound waste in the regular trash or down the drain.[2][5]

6. Decontamination of Empty Containers:

  • A container that held this compound should be considered hazardous waste. If regulations permit, triple-rinse the empty container with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous waste.[2] After triple-rinsing, deface the original label and dispose of the container as regular trash, if permitted by your institution.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

ApparicineDisposalWorkflow start Start: this compound Waste Generated identify Identify as Hazardous Waste start->identify empty_container Empty this compound Container? start->empty_container segregate Segregate from Incompatible Waste identify->segregate container Select & Label Appropriate Container segregate->container saa Store in Satellite Accumulation Area (SAA) container->saa monitor Monitor Accumulation Volume & Time saa->monitor full Container Full or No Longer in Use? monitor->full full->monitor No request Request EH&S Pickup full->request Yes pickup EH&S Collects Waste request->pickup end End: Proper Disposal pickup->end empty_container->identify No (Residual Product) triple_rinse Triple-Rinse with Suitable Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label & Dispose of Container per Policy triple_rinse->deface_label collect_rinsate->identify

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these general yet critical procedures, laboratories can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult with your institution's safety office for specific guidance and requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apparicine
Reactant of Route 2
Apparicine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.